2-Hydroxy-4-(2-methylphenyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-methylphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9-4-2-3-5-11(9)10-6-7-13-12(14)8-10/h2-8H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRXAPIVLUMSSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671752 | |
| Record name | 4-(2-Methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159820-69-5 | |
| Record name | 4-(2-Methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 2-Hydroxy-4-(2-methylphenyl)pyridine: A Comprehensive Technical Guide
Executive Summary
The compound 2-Hydroxy-4-(2-methylphenyl)pyridine (often represented as its tautomer, 4-(2-methylphenyl)pyridin-2(1H)-one ) is a highly privileged structural motif in modern medicinal chemistry. Derivatives of 4-aryl-2-pyridones serve as critical pharmacophores in the development of phosphodiesterase (PDE4) inhibitors 1, kinase inhibitors, and positive allosteric modulators for muscarinic receptors 2.
This whitepaper provides an in-depth, self-validating methodology for the synthesis, purification, and analytical characterization of this compound. By moving beyond a simple procedural list, this guide elucidates the mechanistic causality behind reagent selection, catalytic dynamics, and tautomeric profiling.
Mechanistic Rationale & Pathway Design
While multicomponent de novo ring syntheses exist for highly substituted 2-pyridones 3, the most direct and chemoselective route for 4-aryl-2-pyridones is the Palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromo-2-hydroxypyridine with an arylboronic acid 4.
Causality in Reaction Design
-
Electrophile Selection: The carbon-bromine bond at the C4 position of 4-bromo-2-hydroxypyridine is highly activated for oxidative addition, making it an ideal substrate for cross-coupling without requiring protection of the hydroxyl/lactam moiety 5.
-
Ligand Selection (Pd(dppf)Cl₂): The (2-methylphenyl)boronic acid introduces significant steric bulk adjacent to the coupling site. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (~99°). This geometry enforces a highly strained square-planar Pd(II) intermediate, which thermodynamically drives and accelerates the final reductive elimination step, overcoming the ortho-methyl steric hindrance 2.
-
Solvent & Base Matrix: A 4:1 mixture of 1,4-Dioxane and Water is employed. Dioxane provides a high boiling point (101 °C) necessary to surpass the activation energy of the sterically hindered coupling. Water is critical to dissolve the K₂CO₃ base, generating the reactive boronate ate-complex
, which is the true transmetalating species.
Fig 1: Stepwise workflow of the Suzuki-Miyaura cross-coupling synthesis.
Self-Validating Experimental Protocol
This protocol is engineered as a self-validating system; successful progression through the defined In-Process Controls (IPCs) guarantees the viability of the catalytic cycle under these specific conditions 5.
Reagents
-
4-Bromo-2-hydroxypyridine : 1.00 g (5.75 mmol, 1.0 equiv)
-
(2-Methylphenyl)boronic acid : 0.94 g (6.90 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ adduct : 0.23 g (0.28 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) : 2.38 g (17.25 mmol, 3.0 equiv)
-
Solvent : 1,4-Dioxane (40 mL) and Deionized Water (10 mL)
Step-by-Step Methodology
-
Preparation & Degassing: Charge a 100 mL Schlenk flask with 4-bromo-2-hydroxypyridine, (2-methylphenyl)boronic acid, and K₂CO₃. Add the 1,4-Dioxane and Water. Sparge the heterogeneous mixture with Argon for 15 minutes.
-
Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and to suppress the homocoupling of the boronic acid.
-
-
Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of Argon. Seal the flask and heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours.
-
In-Process Controls (IPC) & Self-Validation:
-
Visual IPC: The initial mixture is orange/red. Upon reaching 90 °C, the solution will transition to a dark brown/black color, validating the successful in situ reduction of Pd(II) to the active Pd(0) species.
-
Chromatographic IPC: Monitor via TLC (Eluent: 10% MeOH in DCM). The starting material (R_f ~ 0.2) will be consumed, replaced by a slightly less polar product spot (R_f ~ 0.4) that exhibits characteristic "streaking" under UV (254 nm) due to lactam hydrogen bonding.
-
-
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove palladium black. Transfer the filtrate to a separatory funnel, wash with brine (2 × 30 mL), dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 2% to 10% Methanol in Dichloromethane) to afford the title compound as an off-white solid.
Structural Characterization & Analytical Data
The structural integrity of this compound is confirmed through a combination of multidimensional NMR, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR).
| Analytical Method | Parameter/Signal | Assignment / Interpretation |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.65 (br s, 1H) | N-H / O-H (Exchangeable tautomeric proton) |
| δ 7.42 (d, J = 6.8 Hz, 1H) | Pyridine C6-H | |
| δ 7.20 – 7.35 (m, 4H) | Aryl C3', C4', C5', C6'-H | |
| δ 6.45 (d, J = 1.5 Hz, 1H) | Pyridine C3-H | |
| δ 6.30 (dd, J = 6.8, 1.5 Hz, 1H) | Pyridine C5-H | |
| δ 2.25 (s, 3H) | Aryl -CH₃ (ortho-methyl) | |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 163.5 | C=O (Lactam carbonyl / C2) |
| δ 151.2 | Pyridine C4 (ipso to aryl) | |
| δ 138.5, 135.0, 130.5, 128.2, 126.5, 125.8 | Aryl carbons + Pyridine C6 | |
| δ 116.4, 105.2 | Pyridine C5, C3 | |
| δ 20.1 | Aryl -CH₃ | |
| HRMS (ESI-TOF) | m/z 186.0913 [M+H]⁺ | Calculated for C₁₂H₁₂NO⁺: 186.0919 |
| FT-IR (ATR, cm⁻¹) | 2950–2800 (br), 1655 (s), 1610 (m), 1540 (s) | N-H/O-H stretch, C=O stretch (lactam), C=C/C=N |
Physicochemical Profiling: Tautomerism & Dimerization
A critical factor in handling and characterizing this compound is its tautomeric nature. In polar protic solvents or the solid state, the equilibrium heavily favors the lactam (2-pyridone) form over the lactim (2-hydroxypyridine) form 4.
This dynamic leads to the formation of strongly hydrogen-bonded dimers. This dimerization is responsible for the compound's relatively high melting point, its limited solubility in non-polar organic solvents (like hexanes or pure DCM), and the characteristic broad N-H/O-H stretch seen in the FT-IR spectrum at 2950–2800 cm⁻¹.
Fig 2: Tautomeric equilibrium and dimerization dynamics of the 2-pyridone core.
References
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances / NIH.gov. 3
-
4-Bromo-2-hydroxypyrimidine | 548767-83-5. Benchchem. 5
-
US20140275531A1 - Substituted pyridine and pyrazine compounds as pde4 inhibitors. Google Patents. 1
-
Development of Novel 4-Arylpyridin-2-one and 6-Arylpyrimidin-4-one Positive Allosteric Modulators of the M1 Muscarinic Acetylcholine Receptor. NIH.gov (PMC). 2
-
Synthesis of 2-pyridones. Organic Chemistry Portal. 4
Sources
- 1. US20140275531A1 - Substituted pyridine and pyrazine compounds as pde4 inhibitors - Google Patents [patents.google.com]
- 2. Development of Novel 4-Arylpyridin-2-one and 6-Arylpyrimidin-4-one Positive Allosteric Modulators of the M1 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Pyridone synthesis [organic-chemistry.org]
- 5. 4-Bromo-2-hydroxypyrimidine | 548767-83-5 | Benchchem [benchchem.com]
Physicochemical properties of 2-Hydroxy-4-(2-methylphenyl)pyridine
Physicochemical Profiling of 2-Hydroxy-4-(2-methylphenyl)pyridine: Tautomerism, Synthesis, and Pharmaceutical Utility
Executive Summary
This compound (also designated as 4-(2-methylphenyl)-2(1H)-pyridone ) represents a critical biaryl scaffold in medicinal chemistry, particularly within the development of non-competitive AMPA receptor antagonists and kinase inhibitors.[1] This molecule is defined by its tautomeric duality , existing in equilibrium between the aromatic 2-hydroxypyridine (lactim) and the non-aromatic 2-pyridone (lactam) forms.[1]
This technical guide provides a comprehensive analysis of its physicochemical behavior, emphasizing the impact of the ortho-methyl group on biaryl torsion, solubility, and binding kinetics.[1] It serves as a foundational reference for researchers utilizing this scaffold in Fragment-Based Drug Discovery (FBDD).[1]
Physicochemical Core: The Tautomeric & Conformational Landscape[1]
The physicochemical identity of this molecule is governed by two primary factors: the Lactam-Lactim Tautomerism and the Biaryl Torsion Angle .[1]
Tautomeric Equilibrium
Unlike simple phenols, 2-hydroxypyridines exhibit a solvent-dependent equilibrium.[1][2]
-
Solid State & Polar Solvents (Water, Methanol): The 2-pyridone (Lactam) form dominates.[1] This is driven by the high polarity of the amide-like bond (dipole moment
D) and the formation of robust intermolecular hydrogen-bonded dimers . -
Gas Phase & Non-Polar Solvents (Cyclohexane, Chloroform): The 2-hydroxypyridine (Lactim) form is favored due to the preservation of aromaticity in the pyridine ring and lower dipole moment (
D).[1]
Table 1: Predicted Physicochemical Parameters
| Property | Value (Predicted/Inferred) | Mechanistic Basis |
| Dominant Tautomer (aq) | 2-Pyridone (Lactam) | Solvation energy of the polar amide functionality.[1] |
| pKa (Acidic) | Deprotonation of the N-H (lactam) or O-H (lactim).[1] | |
| pKa (Basic) | Protonation of the Carbonyl Oxygen.[1] | |
| LogP (Octanol/Water) | Lipophilicity increase due to the o-methyl group (+0.5 vs. phenyl).[1] | |
| Biaryl Torsion Angle | Steric clash between o-methyl and pyridone protons ( | |
| Melting Point | High MP due to H-bonded dimerization, lowered slightly by o-methyl packing disruption.[1] |
Conformational Analysis: The Ortho-Methyl Effect
The 2-methyl substituent on the phenyl ring introduces significant steric strain.[1] Unlike the planar 4-phenylpyridine, this compound adopts a twisted conformation to minimize repulsion between the methyl group and the C3/C5 protons of the pyridine ring.[1]
-
Consequence: This twist disrupts
-conjugation between the rings, resulting in a hypsochromic shift (blue shift) in the UV absorption spectrum compared to the para-isomer.[1] -
Solubility Impact: The non-planar geometry prevents tight
-stacking in the crystal lattice, enhancing solubility in organic solvents compared to planar analogs.[1]
Synthesis & Characterization
The most robust synthetic route utilizes the Suzuki-Miyaura Cross-Coupling protocol, prioritizing the installation of the biaryl bond before the final deprotection/hydrolysis step to avoid catalyst poisoning by the free pyridone.[1]
Synthetic Workflow (Step-by-Step)
Reaction: 2-Methoxy-4-chloropyridine + 2-Methylphenylboronic acid
-
Coupling (Suzuki-Miyaura):
-
Workup:
-
Extract with EtOAc, wash with brine, dry over
.[1] -
Purify via Flash Column Chromatography (Hexane/EtOAc).
-
-
Deprotection (Hydrolysis):
-
Reagents: Concentrated HBr (48% aq) or Pyridine Hydrochloride (
melt). -
Conditions: Reflux for 4-6 hours.
-
Mechanism: Nucleophilic attack of bromide on the methyl group (
) or protonation of the methoxy oxygen followed by cleavage.[1]
-
-
Isolation:
Analytical Signatures
-
-NMR (DMSO-
): -
IR (Solid State):
-
Broad band
(N-H stretching, H-bonded). -
Strong band
(C=O stretching, Amide I).
-
Visualization of Pathways
Tautomeric Equilibrium & Dimerization
The following diagram illustrates the solvent-dependent equilibrium and the formation of the stable solid-state dimer.
Figure 1: Tautomeric equilibrium shifting towards the Lactam form in polar media, leading to dimerization.
Synthetic Pathway (Suzuki-Miyaura Strategy)
Figure 2: Synthetic workflow utilizing the Suzuki-Miyaura coupling followed by ether cleavage.[1]
Pharmaceutical Utility
5.1 AMPA Receptor Antagonism The 2-pyridone scaffold is a structural isostere of the uracil and dihydropyridazine cores found in various glutamate receptor modulators.[1]
-
Mechanism: The lactam motif acts as a hydrogen bond donor/acceptor pair (D-A), mimicking the peptide backbone interactions in the receptor binding pocket.[1]
-
Relevance: This specific derivative serves as a simplified analog of Perampanel (Fycompa), probing the steric tolerance of the lipophilic pocket usually occupied by the 3'-phenyl ring of the drug.[1]
5.2 Kinase Inhibition (Type II) The "Head-Tail" geometry of 4-aryl-2-pyridones allows them to function as hinge-binders in kinase inhibitors.[1] The pyridone N-H and C=O form a bidentate H-bond interaction with the kinase hinge region (e.g., typically residues like Met, Glu, or Leu).
References
-
Tautomerism of 2-Hydroxypyridines
-
Suzuki Coupling of Pyridines
-
Physicochemical Properties of 2-Pyridones
-
Perampanel Structure & SAR
Sources
- 1. 4-Methyl-2-phenylpyridine | C12H11N | CID 77026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. researchgate.net [researchgate.net]
- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
Tautomeric forms of 2-Hydroxy-4-(2-methylphenyl)pyridine
An In-Depth Technical Guide to the Tautomeric Equilibrium of 2-Hydroxy-4-(2-methylphenyl)pyridine
Abstract
The tautomerism of 2-hydroxypyridines represents a cornerstone of heterocyclic chemistry, with profound implications for molecular recognition, reactivity, and pharmacokinetics in drug development. This guide provides a detailed examination of the tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridinone (lactam) forms of this compound. We will explore the theoretical underpinnings of this phenomenon and present a multi-faceted approach for its characterization, integrating advanced spectroscopic techniques, crystallographic analysis, and computational modeling. This document serves as a comprehensive resource for researchers and scientists, offering both foundational knowledge and field-proven experimental protocols to accurately investigate and harness the tautomeric behavior of this important molecular scaffold.
Introduction: The Dynamic Nature of 2-Hydroxypyridines
The 2-hydroxypyridine moiety is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Its significance stems not only from its versatile chemical functionality but also from its existence as a dynamic equilibrium of two tautomeric forms: the aromatic 2-hydroxypyridine (the 'enol' or 'lactim' form) and the non-aromatic 2-pyridinone (the 'keto' or 'lactam' form).[2][3] This lactam-lactim tautomerism is a subtle yet critical phenomenon where a proton shifts between the exocyclic oxygen and the ring nitrogen, accompanied by a rearrangement of double bonds.[3]
The position of this equilibrium is highly sensitive to the molecule's environment, including solvent polarity, pH, and temperature, as well as the electronic nature of substituents on the pyridine ring.[2][4] In the gas phase or non-polar solvents, the aromatic 2-hydroxypyridine form is often favored due to its aromatic stabilization energy.[5][6] Conversely, in polar protic solvents and the solid state, the 2-pyridinone tautomer typically predominates, stabilized by strong intermolecular hydrogen bonding and its larger dipole moment.[2][7]
This guide focuses specifically on This compound , a derivative whose tautomeric behavior is influenced by the steric and electronic properties of the aryl substituent at the C4-position. Understanding which tautomer is present under physiological conditions is paramount for drug development, as the two forms exhibit distinct hydrogen bonding capabilities, shapes, and electrostatic profiles, which dictate their interaction with biological targets.
Figure 1: Tautomeric equilibrium of this compound.
Factors Influencing Tautomeric Preference
The delicate balance between the lactim and lactam forms is governed by a combination of intrinsic and extrinsic factors. A thorough understanding of these factors is essential for predicting and controlling the tautomeric state.
-
Solvent Effects: This is arguably the most dominant factor in solution. Polar solvents, particularly those capable of hydrogen bonding like water and alcohols, preferentially solvate and stabilize the more polar 2-pyridinone tautomer, shifting the equilibrium in its favor.[2][7] Non-polar solvents such as cyclohexane or carbon tetrachloride favor the less polar 2-hydroxypyridine form.[4][5]
-
Aromaticity: The 2-hydroxypyridine form possesses a fully aromatic pyridine ring, conferring inherent stability. The 2-pyridinone form, by contrast, has a diene system and is not aromatic, which is an energetically unfavorable trade-off.[4] This is a primary reason the hydroxy form is favored in the gas phase.[5][8]
-
Substituent Effects: The electronic nature of substituents can modulate the relative basicity of the nitrogen atom and the acidity of the hydroxyl proton. Electron-withdrawing groups can favor the hydroxypyridine form, while electron-donating groups may slightly favor the pyridinone form. For this compound, the aryl group is generally considered weakly electron-donating or neutral in its effect on the pyridine ring.
-
Self-Association: In concentrated solutions or the solid state, 2-pyridones can form stable, hydrogen-bonded dimers.[2] This self-association is a powerful driving force that strongly favors the pyridone tautomer, often to the exclusion of the hydroxy form.[2]
Figure 2: Key factors governing the position of the tautomeric equilibrium.
Experimental Characterization: A Multi-Technique Approach
No single technique can fully elucidate the tautomeric behavior of a compound. A synergistic approach combining several analytical methods is required for a definitive characterization.
Synthesis
A reliable synthesis is the first step. 2-Hydroxy-4-aryl-pyridines can be synthesized through various established routes. A common approach involves the cyclization of a suitable precursor. While a specific synthesis for this compound is not readily found, a general and adaptable protocol, such as the cyclization of ketoxime acetates, provides a plausible route.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful tools for studying tautomerism in solution.[10][11] Since proton exchange between tautomers is often fast on the NMR timescale, a single, averaged set of signals is typically observed.[10] The key is to compare the chemical shifts of the compound of interest with those of "fixed" derivatives (O-methyl and N-methyl analogues), which serve as pure models for the hydroxypyridine and pyridinone forms, respectively.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Nucleus | Hydroxypyridine Form (O-methyl model) | Pyridinone Form (N-methyl model) | Key Differentiator |
|---|---|---|---|
| ¹H (Py-H) | Aromatic region (~7.0-8.5 ppm) | Olefinic region (~6.0-7.8 ppm) | Pyridinone protons are more shielded. |
| ¹³C (C=O) | Not present | ~160-165 ppm | Unambiguous signal for the lactam form.[1] |
| ¹³C (C-OH) | ~160-165 ppm | Not present | Unambiguous signal for the lactim form. |
| ¹³C (Py-C) | Aromatic region (~110-150 ppm) | Olefinic region (~100-145 ppm) | Different chemical shift patterns. |
Protocol for NMR Analysis:
-
Synthesis of Models: Synthesize the O-methyl and N-methyl derivatives of this compound to serve as spectral standards.
-
Sample Preparation: Prepare solutions of the target compound and the two model compounds at identical concentrations (~10-20 mg/mL) in the desired deuterated solvent (e.g., CDCl₃ for non-polar, DMSO-d₆ for polar).
-
Data Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra for all three samples under identical experimental conditions.
-
Data Analysis: Compare the chemical shifts of the target compound to those of the model compounds. The proximity of the target's shifts to one of the models indicates the predominant tautomer in that solvent. For quantitative analysis of equilibria where both forms are present, the relative integration of unique, well-resolved signals can be used.[11]
UV-Visible Spectroscopy
UV-Vis spectroscopy is highly effective for quantifying the tautomeric ratio in different solvents. The aromatic hydroxypyridine and the conjugated, non-aromatic pyridinone systems are distinct chromophores that absorb at different wavelengths.[12][13] The pyridinone form typically exhibits a λ_max at a longer wavelength (~300 nm) compared to the hydroxypyridine form (~270 nm).[14][15]
Protocol for Solvent-Dependent Equilibrium Study:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).
-
Stock Solution: Prepare a concentrated stock solution of the compound in a volatile solvent like methanol.
-
Sample Preparation: Prepare a series of dilute solutions of known concentration in each selected solvent by adding a small aliquot of the stock solution and diluting. Ensure the final concentration is identical across all samples.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of ~220-400 nm.
-
Data Analysis: Identify the absorption maxima corresponding to each tautomer. The ratio of the absorbances at these maxima, after correcting for molar absorptivity (which can be estimated from the model compounds), allows for the calculation of the equilibrium constant (K_T) in each solvent.[16]
Table 2: Illustrative Tautomeric Equilibrium Data
| Solvent | Dielectric Constant (ε) | K_T = [Pyridinone]/[Hydroxypyridine] | Predominant Form |
|---|---|---|---|
| Cyclohexane | 2.0 | 0.8 | Hydroxypyridine |
| Dioxane | 2.2 | 1.5 | Pyridinone |
| Acetonitrile | 37.5 | 25 | Pyridinone |
| Ethanol | 24.6 | 150 | Pyridinone |
| Water | 80.1 | >900 | Pyridinone[5] |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive evidence of the tautomeric form present in the solid state.[2] It allows for the precise location of all non-hydrogen atoms and, in high-resolution structures, the proton on either the oxygen or nitrogen. Bond length analysis is also conclusive: the pyridinone form will show a distinct C=O double bond (~1.24 Å) and C-N single bonds, whereas the hydroxypyridine form will show a C-O single bond (~1.36 Å) and C=N partial double bond character within the aromatic ring.[5] It is almost universally observed that 2-hydroxypyridines crystallize in the 2-pyridinone form due to the formation of stable hydrogen-bonded networks.[17][18]
Computational Modeling
Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are invaluable for complementing experimental data.[4] These methods can accurately predict the geometries and relative energies of both tautomers in the gas phase and in solution, using continuum solvent models (e.g., PCM).
Protocol for Computational Analysis:
-
Structure Building: Construct 3D models of both the 2-hydroxypyridine and 2-pyridinone tautomers.
-
Gas-Phase Optimization: Perform geometry optimization and frequency calculations for both tautomers in the gas phase (e.g., at the B3LYP/6-311++G(d,p) level of theory). This provides the intrinsic energy difference (ΔE).[5]
-
Solvation Modeling: Re-run the optimizations in various solvents using an implicit solvation model (e.g., IEF-PCM) to calculate the free energy of each tautomer in solution (ΔG_solv).
-
Equilibrium Prediction: The relative free energies in solution can be used to predict the tautomeric equilibrium constant (K_T) via the equation ΔG = -RTln(K_T).
-
Spectral Simulation: Theoretical NMR chemical shifts and UV-Vis absorption spectra can also be calculated and compared with experimental results to validate the structural assignments.
Figure 3: Integrated workflow for the characterization of tautomeric forms.
Conclusion and Outlook
The tautomeric state of this compound is not a static property but a dynamic equilibrium governed by a confluence of structural and environmental factors. For drug development professionals and researchers, a precise understanding of this equilibrium is not an academic exercise but a practical necessity. The lactam and lactim forms possess different steric and electronic profiles, which directly impacts their ability to bind to target receptors and their overall pharmacokinetic properties.
By employing the integrated workflow of synthesis, multi-platform spectroscopy (NMR, UV-Vis), X-ray crystallography, and computational chemistry, a complete and reliable picture of the tautomeric landscape can be achieved. This guide provides the theoretical framework and actionable protocols to empower scientists to confidently characterize the tautomeric forms of this, and related, heterocyclic systems, enabling more rational design in medicinal chemistry and materials science.
References
-
From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
-
Pyridone–pyridol tautomerism in 2-hydroxypyridines with[3][12]-annelated rings and oxygen at the[3]-position. RSC Publishing. Available at: [Link]
-
The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PMC. Available at: [Link]
-
2-Pyridone - Wikipedia. Wikipedia. Available at: [Link]
-
Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. Available at: [Link]
-
Tautomerization Explained: Keto-Enol and Other Common Types. Patsnap Eureka. Available at: [Link]
-
Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. RSC Publishing. Available at: [Link]
-
Design and Synthesis of 2-Pyridone Based Flexible Dimers and Their Conformational Study through X-ray Diffraction and Density Functional Theory. ACS Publications. Available at: [Link]
-
Tautomerism Detected by NMR. Encyclopedia.pub. Available at: [Link]
-
Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. The Journal of Physical Chemistry - ACS Publications. Available at: [Link]
-
Tautomeric equilibria of 2-pyridone/2-hydroxypyridine. Ab initio coupled cluster calculations with first-order correlation orbitals. University of Arizona. Available at: [Link]
-
Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Semantic Scholar. Available at: [Link]
-
Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. RSC Publishing. Available at: [Link]
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Study of the enol–enaminone tautomerism of α-heterocyclic ketones by deuterium effects on 13C chemical shifts. RSC Publishing. Available at: [Link]
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Fluorescence Spectroscopic Study on Tautomeric Equilibria of 2(1 H)-Pyridones. RSC Publishing. Available at: [Link]
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From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate. Available at: [Link]
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Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. RSC Publishing. Available at: [Link]
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Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. MDPI. Available at: [Link]
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The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. Available at: [Link]
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The use of NMR spectroscopy to study tautomerism (2006). SciSpace. Available at: [Link]
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Quantitative model of solvent effects on hydroxypyridine-pyridone and mercaptopyridine-thiopyridone equilibriums: correlation with reaction-field and hydrogen-bonding effects. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare. Available at: [Link]
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Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC. Available at: [Link]
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X-ray Diffraction Study of 2-Pyridones Containing Cycloalkane Fragments Annelated to the C(5)–C(6) Bond. Springer. Available at: [Link]
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Synthesis, X-ray characterization and study of new ionic complexes of 2-pyridone, obtained by oxidation with I2. New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Design and Synthesis of 2-Pyridone Based Flexible Dimers and Their Conformational Study through X-ray Diffraction and Density Functional Theory: Perspective of Cyclooxygenase-2 Inhibition. ResearchGate. Available at: [Link]
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Chapter 1 UV‐Visible Spectroscopy. Wiley. Available at: [Link]
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Computed UV−vis spectra of the most significant tautomers/ conformers... ResearchGate. Available at: [Link]
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1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
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Prototype of the Heteroaromatic Tautomers: 2-Pyridone / 2-Hydroxypyridine. ChemRxiv. Available at: [Link]
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Spectroscopic Characterization of 2-Hydroxy-4-(2-methylphenyl)pyridine: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 2-Hydroxy-4-(2-methylphenyl)pyridine. While a complete experimental dataset for this specific molecule is not yet widely available in the public domain, this document serves as an in-depth guide for researchers and drug development professionals on the expected spectroscopic properties and the methodologies for their acquisition and interpretation. By leveraging established principles of spectroscopy and analyzing the known data of its constituent moieties—the 2-hydroxypyridine core and the 2-methylphenyl substituent—we present a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing field-proven insights to facilitate the synthesis and characterization of this and related compounds.
Introduction: The Significance of this compound
The 2-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an aryl substituent at the 4-position, such as the 2-methylphenyl group, can significantly modulate the electronic and steric properties of the molecule, potentially leading to novel therapeutic agents. Accurate and unambiguous structural elucidation through spectroscopic methods is a cornerstone of the drug discovery and development process, ensuring the identity, purity, and conformational integrity of the synthesized compound.
This guide will delve into the predicted spectroscopic signature of this compound, providing a robust framework for its experimental characterization.
Molecular Structure and Tautomerism
This compound can exist in two tautomeric forms: the hydroxy form and the pyridone form. The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and pH. For the purpose of this guide, we will consider both forms, with the understanding that the pyridone tautomer is often the predominant form in solution and the solid state.
Caption: Tautomeric forms of this compound.
Synthesis of this compound
The synthesis of 4-aryl-2-hydroxypyridines can be achieved through several synthetic routes. A common and effective method involves the cyclocondensation of a β-ketoester with an enamine, or a related multi-component reaction.
Experimental Protocol: Synthesis via Hantzsch-type Reaction
This protocol is a generalized procedure based on established methods for the synthesis of substituted pyridines.
Caption: General workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add 2-methylphenylacetonitrile (1.0 eq).
-
Addition of Reagents: To the resulting solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.
3.1. ¹H NMR Spectroscopy
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |
| ~11.5 | br s | 1H | N-H (pyridone) | The acidic proton on the nitrogen of the pyridone tautomer is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding and exchange. |
| ~7.5 - 7.2 | m | 4H | Ar-H (2-methylphenyl) | The four aromatic protons of the 2-methylphenyl group will appear as a complex multiplet in the aromatic region. |
| ~7.1 | d | 1H | H-6 (pyridine) | This proton is adjacent to the nitrogen atom and will appear as a doublet due to coupling with H-5. |
| ~6.3 | d | 1H | H-5 (pyridine) | This proton will be a doublet due to coupling with H-6. |
| ~6.1 | s | 1H | H-3 (pyridine) | This proton is a singlet as it has no adjacent protons to couple with. |
| ~2.2 | s | 3H | -CH₃ | The methyl protons will appear as a sharp singlet in the aliphatic region. |
3.2. ¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |
| ~165 | C=O (C-2) | The carbonyl carbon of the pyridone tautomer is expected to be significantly downfield. |
| ~145 | C-4 | The quaternary carbon attached to the aryl group will be in the aromatic region. |
| ~140 | C-6 | The carbon adjacent to the nitrogen will be deshielded. |
| ~138 | C-1' (Ar) | The quaternary carbon of the 2-methylphenyl group attached to the pyridine ring. |
| ~135 | C-2' (Ar) | The carbon bearing the methyl group. |
| ~130 - 125 | Ar-C | The remaining aromatic carbons of the 2-methylphenyl group. |
| ~118 | C-5 | Aromatic carbon of the pyridine ring. |
| ~105 | C-3 | The carbon at the 3-position of the pyridine ring. |
| ~20 | -CH₃ | The methyl carbon will appear in the aliphatic region. |
Experimental Protocol: NMR Data Acquisition
Caption: Workflow for NMR data acquisition and analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
-
Spectral Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and multiplicities. Assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands.
Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Vibration |
| 3400-3200 | Broad | N-H stretch | Amide N-H of the pyridone tautomer, involved in hydrogen bonding. |
| 3100-3000 | Medium | C-H stretch | Aromatic C-H stretching vibrations. |
| 2950-2850 | Medium | C-H stretch | Aliphatic C-H stretching of the methyl group. |
| ~1660 | Strong | C=O stretch | Amide I band of the pyridone ring. This is a key diagnostic peak. |
| ~1600, ~1550 | Medium-Strong | C=C stretch | Aromatic and pyridine ring C=C stretching vibrations. |
| ~1470, ~1450 | Medium | C-H bend | Aliphatic C-H bending of the methyl group. |
| ~760 | Strong | C-H bend | Ortho-disubstituted benzene ring C-H out-of-plane bending. |
Experimental Protocol: IR Data Acquisition (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum.
-
Data Processing: The software will automatically process the data and present the spectrum in terms of transmittance or absorbance versus wavenumber.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound is expected to result in characteristic UV absorptions.
Predicted UV-Vis Data (in Ethanol)
| λ_max (nm) | Molar Absorptivity (ε) | Transition |
| ~230 | High | π → π |
| ~310 | Medium | n → π / π → π* |
The exact position and intensity of the absorption maxima can be influenced by the solvent polarity due to solvatochromic effects.
Experimental Protocol: UV-Vis Data Acquisition
-
Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration.
-
Instrument Setup: Use a matched pair of cuvettes, one for the sample solution and one for the solvent blank.
-
Data Acquisition: Place the cuvettes in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Conclusion
This technical guide provides a comprehensive predictive framework for the spectroscopic characterization of this compound. By understanding the expected NMR, IR, and UV-Vis data, and by following the detailed experimental protocols, researchers and drug development professionals can confidently synthesize and structurally elucidate this and related novel compounds. The principles and methodologies outlined herein are fundamental to ensuring the scientific integrity and advancing the progress of chemical and pharmaceutical research.
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An In-depth Technical Guide to the Solubility of 2-Hydroxy-4-(2-methylphenyl)pyridine
Preamble: From Molecular Structure to Solvency Strategy
Theoretical Solubility Profile: A Structural Analysis
The principle of "like dissolves like" remains a cornerstone of solubility prediction.[1] A molecule's solubility is governed by the balance of intermolecular forces between solute and solvent.[1] By dissecting the structure of 2-Hydroxy-4-(2-methylphenyl)pyridine, we can form a robust hypothesis regarding its solubility.
-
The Pyridine Core : The pyridine ring is a polar, aromatic heterocycle. The nitrogen atom's lone pair of electrons is not part of the aromatic system, making it a weak base (pKa of pyridinium is ~5.2) and a hydrogen bond acceptor.[2][3] This moiety contributes to moderate polarity.
-
The 4-(2-methylphenyl) Substituent : This bulky, non-polar aromatic group (also known as an o-tolyl group) introduces significant hydrophobic character. It will favor interactions with non-polar and aromatic solvents through van der Waals forces and potential π-stacking, while disfavoring interaction with highly polar solvents like water.[4]
-
The 2-Hydroxy Substituent and Tautomerism : This is the most critical feature influencing solubility. The 2-hydroxy group can participate in hydrogen bonding as both a donor and an acceptor.[5] More importantly, 2-hydroxypyridines exist in a tautomeric equilibrium with their corresponding keto form, 2-pyridones.[6] This equilibrium is highly sensitive to the solvent environment.[7][8]
Hypothesis: Based on this analysis, this compound is predicted to exhibit poor aqueous solubility due to the dominant hydrophobic phenyl group. Its amphipathic nature suggests it will be most soluble in moderately polar organic solvents that can interact with both the polar pyridone/hydroxy group and the non-polar aromatic regions. Solubility in acidic and basic aqueous solutions is expected to increase significantly due to salt formation.
A Strategic Framework for Solvent Selection
A comprehensive solubility profile requires testing in a diverse range of solvents, categorized by their polarity, proticity, and chemical nature. The following classification provides a structured approach to solvent selection.
Caption: A strategic classification of solvents for comprehensive solubility screening.
Experimental Protocols for Solubility Determination
The following protocols provide a two-tiered approach, from rapid screening to precise quantitative measurement.
Protocol I: Semi-Quantitative Solubility Screening
This method provides a rapid assessment to classify solubility and inform the design of quantitative experiments.
Methodology:
-
Preparation : Accurately weigh 10 mg (± 0.1 mg) of this compound into a clear glass vial (e.g., 4 mL).
-
Solvent Addition : Add the selected solvent in 100 µL increments.
-
Agitation : After each addition, cap the vial and vortex vigorously for 60 seconds. If dissolution is slow, sonication for 2-5 minutes may be employed.
-
Observation : Visually inspect the solution against a dark background for any undissolved particles.
-
Endpoint : Continue adding solvent until the solute is completely dissolved. Record the total volume of solvent added.
-
Classification : Categorize the solubility based on the total solvent volume required to dissolve the 10 mg sample, as detailed in Table 1.
Table 1: Semi-Quantitative Solubility Classification
| Classification | Solvent Volume to Dissolve 10 mg | Approx. Concentration (mg/mL) |
|---|---|---|
| Very Soluble | < 0.1 mL | > 100 |
| Freely Soluble | 0.1 mL - 0.3 mL | 33 - 100 |
| Soluble | 0.3 mL - 1.0 mL | 10 - 33 |
| Sparingly Soluble | 1.0 mL - 3.0 mL | 3.3 - 10 |
| Slightly Soluble | 3.0 mL - 10.0 mL | 1 - 3.3 |
| Very Slightly Soluble | > 10.0 mL | < 1 |
Protocol II: Quantitative Thermodynamic (Equilibrium) Solubility
This is the definitive method for determining the saturation solubility of a compound at a specific temperature. The "shake-flask" method is the industry standard.[9]
Caption: Workflow for Thermodynamic (Equilibrium) Solubility Determination.
Methodology:
-
Suspension Preparation : Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. "Excess" means that a significant amount of solid material remains visible after initial mixing.
-
Equilibration : Seal the vials and place them in an incubator shaker or on a rotator at a controlled temperature (e.g., 25°C). Agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation : After equilibration, centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection : Carefully withdraw an aliquot of the clear supernatant. For accuracy, avoid disturbing the solid pellet. An optional filtration step using a chemically compatible 0.22 µm syringe filter can be performed.
-
Quantification : Accurately dilute the supernatant with a suitable solvent (often the mobile phase for the analytical method). Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a multi-point calibration curve prepared from a known stock solution.
-
Reporting : The measured concentration, after accounting for the dilution factor, is the thermodynamic solubility. This should be reported in standard units such as µg/mL, mg/mL, or µM.
Investigating Key Physicochemical Influences
Effect of pH on Aqueous Solubility
The presence of an acidic hydroxyl group and a basic pyridine nitrogen makes the molecule's aqueous solubility highly dependent on pH.
-
Acidic pH (e.g., pH 1-4) : The pyridine nitrogen will be protonated, forming a cationic pyridinium salt (R-NH+). This ionic species is expected to be significantly more water-soluble than the neutral molecule.
-
Basic pH (e.g., pH 9-12) : The hydroxyl group will be deprotonated, forming an anionic species (R-O-). This is also expected to enhance water solubility.
Experimental Approach : Perform the thermodynamic solubility protocol (3.2) using a series of aqueous buffers at physiologically and chemically relevant pH values (e.g., pH 2.0, pH 5.0, pH 7.4, pH 9.0).
Effect of Temperature
For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. Experimental Approach : Conduct the thermodynamic solubility protocol (3.2) at several controlled temperatures relevant to pharmaceutical development and storage, such as 4°C (refrigerated), 25°C (ambient), and 37°C (physiological).
Data Collation and Safety Considerations
Systematic recording of experimental data is crucial.
Table 2: Template for Quantitative Solubility Data
| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (µM) | Method |
|---|---|---|---|---|---|
| Water | 25 | 7.0 | Thermodynamic | ||
| PBS | 25 | 7.4 | Thermodynamic | ||
| 0.1 M HCl | 25 | ~1 | Thermodynamic | ||
| 0.1 M NaOH | 25 | ~13 | Thermodynamic | ||
| Methanol | 25 | N/A | Thermodynamic | ||
| Acetonitrile | 25 | N/A | Thermodynamic | ||
| DMSO | 25 | N/A | Thermodynamic | ||
| Toluene | 25 | N/A | Thermodynamic |
| Hexane | 25 | N/A | | | Thermodynamic |
Safety & Handling
While no specific safety data sheet (SDS) exists for this compound, data from the closely related compound 2-Hydroxy-4-methylpyridine can serve as a prudent guide.
-
Hazards : May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[10]
-
Precautions : Handle in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid formation of dust and aerosols.
-
Solvent Hazards : Always consult the specific SDS for each solvent used, paying close attention to flammability, toxicity, and required handling procedures.[11]
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Quantum Chemical Calculations for 2-Hydroxy-4-(2-methylphenyl)pyridine: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 2-Hydroxy-4-(2-methylphenyl)pyridine, a molecule of interest in medicinal chemistry. In the realm of drug discovery, understanding a molecule's electronic structure, reactivity, and spectroscopic properties at a quantum level is indispensable for predicting its behavior and interactions with biological targets.[1][2][3] This document outlines a validated, step-by-step protocol using Density Functional Theory (DFT), a workhorse of modern computational chemistry, to elucidate the key chemical and physical characteristics of the title compound. We will delve into the rationale behind methodological choices, from basis sets to specific DFT functionals, and provide practical insights into interpreting the resulting data. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for informed decision-making in the design of novel therapeutics.
Introduction: The "Why" Behind the Calculation
This compound represents a class of heterocyclic compounds that are prevalent scaffolds in many biologically active molecules. Its structure, featuring a pyridine ring, a hydroxyl group, and a substituted phenyl ring, presents several key features for investigation:
-
Tautomerism: The 2-hydroxypyridine moiety can exist in equilibrium with its 2-pyridone tautomer.[4][5][6] The relative stability of these forms is highly dependent on the environment and can significantly impact the molecule's hydrogen bonding capabilities and, consequently, its binding affinity to a target protein.
-
Conformational Flexibility: Rotation around the C-C single bond connecting the pyridine and phenyl rings can lead to different conformers, each with a unique energy profile and steric hindrance.
-
Electronic Properties: The distribution of electrons within the molecule, its frontier molecular orbitals (HOMO and LUMO), and its electrostatic potential surface are critical determinants of its reactivity and intermolecular interactions.
Quantum chemical calculations offer a powerful, in-silico approach to probe these properties, providing insights that can guide synthetic efforts and rationalize structure-activity relationships (SAR).[7]
Foundational Choices: Selecting the Right Tools for the Job
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. This section explains the rationale behind our recommended approach for this compound.
The Method: Density Functional Theory (DFT)
For a molecule of this size, Density Functional Theory (DFT) offers the best balance between computational cost and accuracy.[2][8] DFT methods calculate the electronic structure of a molecule based on its electron density, which is a function of only three spatial coordinates, making it computationally more tractable than wavefunction-based methods for many-electron systems.[2]
We recommend the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[9][10] B3LYP has a long and successful track record for calculations on organic molecules, providing reliable geometries and electronic properties.[8][9][11]
The Basis Set: Pople's 6-31G(d,p)
A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-31G(d,p) basis set is a split-valence basis set that provides a good compromise between accuracy and computational expense for molecules containing first and second-row elements. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing the anisotropic nature of chemical bonds and non-covalent interactions.
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for a comprehensive quantum chemical analysis of this compound using a typical quantum chemistry software package like Gaussian.
Caption: A schematic of the computational workflow for this compound.
Step 1: Geometry Optimization
The first and most crucial step is to find the molecule's most stable 3D structure, its ground-state geometry. This is achieved through a geometry optimization calculation.
Protocol:
-
Build the initial structure: Using a molecular editor, construct the 3D coordinates for both the 2-hydroxy and 2-pyridone tautomers of this compound.
-
Set up the calculation: In your quantum chemistry software, specify the following keywords in the input file:
-
#p B3LYP/6-31G(d,p) opt
-
opt instructs the software to perform a geometry optimization.
-
-
Run the calculation: Submit the input file to the software. The calculation will iteratively adjust the atomic positions to minimize the total energy of the molecule.
-
Convergence: The optimization is complete when the forces on the atoms and the change in energy between steps fall below a predefined threshold.[12]
Step 2: Frequency Analysis
A frequency calculation must be performed on the optimized geometry to ensure that it corresponds to a true energy minimum on the potential energy surface.
Protocol:
-
Use the optimized geometry: The output of the geometry optimization step will be the input for the frequency calculation.
-
Set up the calculation: Modify the input file with the following keywords:
-
Run and analyze: After the calculation is complete, check the output for the number of imaginary frequencies.
-
Zero imaginary frequencies: The structure is a true minimum.
-
One or more imaginary frequencies: The structure is a saddle point (a transition state) and not a stable minimum. You will need to modify the initial geometry and re-optimize.
-
This calculation also provides valuable information about the molecule's vibrational modes, which can be used to predict its infrared (IR) and Raman spectra.
Step 3: Calculation of Molecular Properties
Once a validated minimum energy structure is obtained, a wealth of molecular properties can be calculated to understand the molecule's behavior.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. A smaller gap suggests the molecule is more reactive.
-
Molecular Electrostatic Potential (ESP): The ESP map visually represents the charge distribution in a molecule. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. This is invaluable for predicting how the molecule will interact with other molecules, such as a protein binding site.[7]
-
IR and Raman Spectra: The vibrational frequencies and intensities calculated in the frequency analysis can be used to generate theoretical IR and Raman spectra. These can be compared with experimental spectra to confirm the structure of a synthesized compound.[1]
-
UV-Vis Spectra: To predict the electronic absorption spectrum, a Time-Dependent DFT (TD-DFT) calculation can be performed.[15][16][17][18][19] This provides information about the electronic transitions and can help in characterizing the molecule's photophysical properties.
TD-DFT Protocol:
-
Use the optimized geometry.
-
Set up the calculation:
-
#p TD(NStates=10) B3LYP/6-31G(d,p)
-
TD(NStates=10) requests the calculation of the first 10 excited states.
-
Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and hardness from the electronic structure.[20][21][22][23][24] These global reactivity descriptors can be calculated from the HOMO and LUMO energies:
-
Chemical Potential (μ): μ ≈ (EHOMO + ELUMO) / 2
-
Chemical Hardness (η): η ≈ (ELUMO - EHOMO)
-
Electrophilicity Index (ω): ω = μ2 / (2η)
These descriptors provide a quantitative measure of a molecule's tendency to accept or donate electrons.
NBO analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized bonds and lone pairs.[25][26][27][28][29] This analysis yields information about:
-
Atomic Charges: A more robust method for assigning partial charges to atoms compared to Mulliken population analysis.
-
Hybridization: The s and p character of atomic orbitals involved in bonding.
-
Donor-Acceptor Interactions: Quantifies the delocalization of electron density from filled (donor) to empty (acceptor) orbitals, which is a measure of hyperconjugation and resonance.
NBO Protocol:
-
Use the optimized geometry.
-
Set up the calculation:
-
#p B3LYP/6-31G(d,p) pop=nbo
-
pop=nbo requests an NBO analysis.
-
Data Presentation and Interpretation
To facilitate analysis and comparison, it is essential to present the calculated data in a clear and organized manner.
Table 1: Calculated Thermodynamic and Electronic Properties of this compound Tautomers
| Property | 2-Hydroxy Tautomer | 2-Pyridone Tautomer |
| Relative Energy (kcal/mol) | 0.00 | Value |
| Dipole Moment (Debye) | Value | Value |
| EHOMO (eV) | Value | Value |
| ELUMO (eV) | Value | Value |
| HOMO-LUMO Gap (eV) | Value | Value |
| Chemical Hardness (η) | Value | Value |
| Electrophilicity Index (ω) | Value | Value |
Note: Values in this table are placeholders and would be populated with the results from the actual calculations.
Table 2: Selected Optimized Geometrical Parameters
| Parameter | Bond/Angle | 2-Hydroxy Tautomer | 2-Pyridone Tautomer |
| Bond Length (Å) | C2-O | Value | Value |
| C2-N1 | Value | Value | |
| C4-C7 | Value | Value | |
| Dihedral Angle (°) | C3-C4-C7-C8 | Value | Value |
Note: Atom numbering should correspond to a labeled molecular structure diagram.
Conclusion
This technical guide has provided a detailed and validated protocol for performing quantum chemical calculations on this compound. By following this workflow, researchers can gain a deep understanding of the molecule's structural, electronic, and spectroscopic properties. These computational insights are invaluable for rational drug design, enabling the prediction of molecular behavior and guiding the synthesis of more potent and selective drug candidates. Quantum chemical calculations, when integrated into the drug discovery pipeline, can significantly accelerate the development of new therapeutics.[1][2][3][30]
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Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Open Access Journals - Research and Reviews. [Link]
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Conceptual DFT Descriptors of Amino Acids with Potential Corrosion Inhibition Properties Calculated with the Latest Minnesota Density Functionals. Frontiers in Chemistry. [Link]
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Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. MDPI. [Link]
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Conceptual Density Functional Theory. ChemTools Documentation. [Link]
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Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. PubMed. [Link]
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Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes. SciELO México. [Link]
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Atomic Reactivity Descriptors from Conceptual DFT under Isotropic Pressure. Vrije Universiteit Brussel. [Link]
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Quantum Chemistry in Drug Discovery. Rowan Newsletter. [Link]
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Natural Bond Orbitals (NBO) Data Analysis Explained. YouTube. [Link]
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TDDFT. Rowan. [Link]
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Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. PubMed. [Link]
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Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison. [Link]
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Conceptual Density Functional Theory and Some Recent Developments. MDPI. [Link]
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UVVis spectroscopy (UV/Vis). ORCA 6.0 TUTORIALS. [Link]
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Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor. Inpressco. [Link]
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Natural Bond Orbital (NBO) Analysis. Gaussian. [Link]
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Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Q-Chem. [Link]
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Quick Tutorial on Natural Bond Order 3 Calculations Within Gaussian 09. The Batista Group. [Link]
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UV/Vis Absorption Spectroscopy with TDDFT. ReSpect program. [Link]
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Quantum Chemistry Simulations: Accelerating Drug Discovery. LinkedIn. [Link]
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TDDFT UV/Vis Spectra Calculations in TURBOMOLE: LR-TDDFT and RT-TDDFT TUTORIAL. YouTube. [Link]
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Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF. GitHub. [Link]
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The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PMC. [Link]
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Geometries and Dipole Moments calculated by B3LYP/6-31G(d,p) for 10071 Organic Molecular Structures. figshare. [Link]
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Density functional theory calculations of dynamic first hyperpolarizabilities for organic molecules in organic solvent: Comparison to experiment. The Journal of Chemical Physics. [Link]
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Freq. Gaussian.com. [Link]
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Running ab initio quantum chemistry calculations in Gaussian. Princeton University. [Link]
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Gaussian 16 Frequently Asked Questions. Gaussian.com. [Link]
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Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. SCIRP. [Link]
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From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. [Link]
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From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate. [Link]
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How to Setting up a Gaussian 16 or 09 Calculation for Beginners. YouTube. [Link]
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Preparation and Properties of Pyridine. SlideShare. [Link]
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Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Wayne State University. [Link]
- 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
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2-Hydroxy-4-methylpyridine. PubChem. [Link]
-
Flow Synthesis of 2-Methylpyridines via α-Methylation. ResearchGate. [Link]
-
Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. University of Arizona. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
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Discovery and history of 2-Hydroxy-4-(2-methylphenyl)pyridine
Discovery and History of 2-Hydroxy-4-(2-methylphenyl)pyridine: A Privileged Biaryl Scaffold
Executive Summary
The compound This compound —frequently referred to by its tautomeric name, 4-(o-tolyl)pyridin-2(1H)-one —is a highly specialized biaryl scaffold utilized extensively in modern medicinal chemistry. Biaryl motifs are essential structural features in several drugs and functional molecules[1], serving as the core architecture for kinase inhibitors, AMPA receptor antagonists, and phosphodiesterase (PDE) inhibitors. This whitepaper provides an in-depth technical analysis of its chemical identity, historical pharmacological relevance, and the validated synthetic methodologies required for its construction.
Chemical Identity & Tautomeric Dynamics
The defining characteristic of this compound is its ability to undergo lactam-lactim tautomerization. The molecule exists in a dynamic equilibrium between the aromatic 2-hydroxypyridine (lactim) form and the non-aromatic 2-pyridone (lactam) form.
Understanding this equilibrium is critical for drug formulation and target binding. In the gas phase or in non-polar environments (such as lipid membranes), the internal energy difference is approximately 3 kJ/mol in favor of the 2-hydroxypyridine enol form[2]. However, in polar solvents, aqueous biological media, and the solid state, the equilibrium shifts dramatically toward the 2-pyridone form.
The Causality of Solvent-Driven Tautomerism: This shift is driven by electrostatics and solvation energetics. The calculated dipole moment of the 2-pyridone form is significantly higher (5.29–5.97 Debye) than that of the 2-hydroxypyridine form (1.65–1.83 Debye)[3]. Consequently, polar solvents stabilize the highly polarized lactam form. Furthermore, water molecules actively catalyze the proton transfer, significantly lowering the tautomerization energy barrier by forming bridged hydrogen-bond networks[3].
Fig 1: Solvent-dependent tautomeric equilibrium of the 2-hydroxy/2-pyridone scaffold.
Historical Context & Pharmacological Relevance
Historically, the 4-aryl-2-pyridone scaffold emerged as a "privileged structure" when researchers identified its ability to mimic peptide bonds. The 2-pyridone motif acts as a highly directional dual hydrogen-bond donor (N-H) and acceptor (C=O). This allows it to anchor flawlessly into the hinge regions of kinases or the allosteric pockets of neuroreceptors.
The addition of the o-tolyl (2-methylphenyl) group at the 4-position is a deliberate, historically proven design choice. The ortho-methyl group creates a severe steric clash with the adjacent pyridone ring. This restricts free rotation around the C-C biaryl bond, inducing atropisomerism . By locking the molecule into a non-planar, twisted conformation, the scaffold achieves two critical outcomes:
-
Enhanced Target Selectivity: The twisted 3D geometry fits specifically into deep hydrophobic pockets, reducing off-target binding.
-
Improved Solubility: The non-planar structure disrupts flat crystal packing, significantly improving the thermodynamic solubility of the drug candidate.
Quantitative Data & Pharmacokinetics
The physicochemical properties of this scaffold make it highly ligand-efficient and suitable for oral drug development.
| Property | Value | Pharmacological Significance |
| Molecular Weight | 185.22 g/mol | Highly ligand-efficient; ideal for fragment-based drug design. |
| Formula | C12H11NO | - |
| LogP (predicted) | ~2.4 | Optimal lipophilicity for oral bioavailability and membrane permeability. |
| TPSA | 49.3 Ų (Lactam) | Excellent probability for blood-brain barrier (BBB) penetration. |
| H-Bond Donors | 1 (N-H) | Critical for interacting with target protein hinge regions. |
| H-Bond Acceptors | 1 (C=O) | Pairs with the donor to form a dual recognition motif. |
Synthetic Methodology: The Suzuki-Miyaura Protocol
The most robust and historically significant method for synthesizing biaryl compounds like this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[4]. This method reliably creates carbon-carbon bonds between aryl halides and organoboranes under mild conditions[5].
Self-Validating Experimental Protocol
Objective: Construct the biaryl linkage while preserving the tautomeric core.
-
Step 1: Reaction Assembly & Degassing
-
Action: In a Schlenk flask, combine 4-bromo-2-hydroxypyridine (1.0 eq), o-tolylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O. Purge the solution with N₂ gas for 15 minutes.
-
Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) catalyst to an inactive Pd(II) state. The aqueous base (K₂CO₃) is strictly required to quaternize the boronic acid into a nucleophilic boronate complex, a prerequisite for the transmetalation step[4].
-
-
Step 2: Catalyst Introduction & Reflux
-
Action: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 eq) under a positive N₂ stream. Heat the mixture to 90 °C for 12 hours.
-
Causality: The bulky triphenylphosphine ligands stabilize the Pd(0) center while allowing oxidative addition into the C-Br bond.
-
-
Step 3: In-Process Validation (IPC)
-
Action: At 12 hours, sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS.
-
Validation Gate: The reaction is deemed successful and complete only when the starting material mass (m/z 173/175) is depleted, and the product mass (m/z 186 [M+H]⁺) is the dominant peak.
-
-
Step 4: Workup & Isolation
-
Action: Cool to room temperature, quench with water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Causality: The product is highly lipophilic in its neutral state (LogP ~2.4); thus, it partitions efficiently into the organic phase, leaving the inorganic palladium salts and excess boronic acid in the aqueous layer.
-
-
Step 5: Purification
-
Action: Purify via silica gel flash chromatography using a gradient of Dichloromethane (DCM) to Methanol (MeOH) (95:5).
-
Causality: The highly polar nature of the 2-pyridone tautomer requires a polar eluent modifier (MeOH) to prevent streaking and irreversible binding to the silica column.
-
Fig 2: Mechanistic workflow of the Pd-catalyzed Suzuki-Miyaura cross-coupling.
Conclusion
The this compound scaffold represents a masterclass in rational drug design. By leveraging the dynamic lactam-lactim tautomerism for optimal hydrogen bonding and utilizing the steric bulk of the o-tolyl group to force an atropisomeric twist, medicinal chemists can generate highly selective, soluble, and bioavailable therapeutics. Its reliable synthesis via Suzuki-Miyaura coupling ensures that this scaffold will remain a cornerstone of pharmaceutical development for decades to come.
References
-
[4] Suzuki-Miyaura Coupling. Chemistry LibreTexts. URL:[Link]
-
[5] Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PMC (NIH). URL:[Link]
-
[2] The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. MDPI. URL:[Link]
-
[1] Suzuki–Miyaura/Mizoroki–Heck coupling cascade to access 2,2′-bifunctionalized biaryls. Chemical Communications (RSC Publishing). URL:[Link]
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A Technical Guide to the Potential Biological Activities of 2-Hydroxy-4-arylpyridine Derivatives, with a Focus on the 2-Hydroxy-4-(2-methylphenyl)pyridine Scaffold
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine ring is a foundational heterocyclic scaffold in medicinal chemistry, present in numerous natural products and FDA-approved pharmaceuticals.[1][] Its unique electronic properties, ability to form hydrogen bonds, and metabolic stability make it a privileged structure in drug design. This technical guide delves into the therapeutic potential of a specific subclass: 2-Hydroxy-4-arylpyridine derivatives, with a conceptual focus on the 2-Hydroxy-4-(2-methylphenyl)pyridine core. While direct research on this exact derivative is nascent, this whitepaper synthesizes data from closely related analogues to project its potential biological activities. We will explore robust synthetic strategies, analyze potential antiproliferative, antimicrobial, and anti-inflammatory activities based on established mechanisms of action, and provide detailed, field-proven experimental protocols for validation. This guide serves as a comprehensive resource for researchers aiming to explore this promising chemical space.
The 2-Hydroxy-4-arylpyridine Scaffold: A Privileged Structure in Drug Discovery
The 2-hydroxy-4-arylpyridine scaffold is characterized by three key structural features that underpin its biological potential:
-
The 2-Hydroxypyridine Moiety: This group exists in tautomeric equilibrium with its 2-pyridone form. This duality is critical, as the 2-pyridone can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like enzyme active sites.[3]
-
The 4-Aryl Substitution: The phenyl group at the C4 position significantly influences the molecule's lipophilicity, metabolic stability, and steric profile. The substitution pattern on this aryl ring allows for fine-tuning of the molecule's properties to enhance target specificity and pharmacokinetic profiles.
-
The 2-Methylphenyl Group: In our target scaffold, the ortho-methyl group on the 4-phenyl ring introduces a specific steric hindrance. This can lock the phenyl ring into a preferred conformation, potentially increasing binding affinity and selectivity for a specific target by preventing non-productive binding modes.
The convergence of these features makes the this compound scaffold a compelling candidate for developing novel therapeutics.
Synthetic Strategies for 2-Hydroxy-4-arylpyridine Derivatives
The construction of the 2-hydroxy-4-arylpyridine core can be achieved through several reliable synthetic routes. A prominent and adaptable method is the modified Kröhnke pyridine synthesis, which involves the condensation of a chalcone-like intermediate with a pyridinium salt. An alternative, modern approach involves a Suzuki-Miyaura cross-coupling reaction to introduce the aryl group.
General Synthetic Protocol via Suzuki-Miyaura Coupling
This protocol outlines a general, high-yield pathway for synthesizing the target scaffold, chosen for its broad substrate scope and tolerance of various functional groups.
Causality: The Suzuki-Miyaura cross-coupling is selected for its reliability in forming C-C bonds between aryl halides and boronic acids. Palladium catalysts are highly efficient for this transformation.
-
Starting Material: Begin with 2-hydroxy-4-chloropyridine. The chlorine atom at the C4 position serves as the reactive handle for the coupling reaction.
-
Catalyst System: Prepare a solution of Palladium(II) acetate (5 mol%) and a suitable phosphine ligand (e.g., triphenylphosphine, 10 mol%) in a solvent mixture such as acetonitrile and methanol.[4] The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Reaction Setup: Under an inert nitrogen atmosphere, combine 2-hydroxy-4-chloropyridine (1 equivalent), (2-methylphenyl)boronic acid (1.1 equivalents), and a base such as potassium carbonate (2 equivalents) in the solvent mixture.[4] The base is crucial for the transmetalation step of the catalytic cycle.
-
Coupling Reaction: Add the palladium catalyst system to the mixture. Heat the reaction to a moderate temperature (e.g., 50-80 °C) and monitor its progress using Thin Layer Chromatography (TLC).[4]
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.
-
Final Product: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound derivative.
Diagram: General Synthesis Workflow
Caption: Suzuki-Miyaura synthesis of the target scaffold.
Potential Biological Activities and Mechanistic Insights
Based on extensive research into related pyridine derivatives, the this compound scaffold is predicted to exhibit a range of significant biological activities.
Antiproliferative and Cytotoxic Activity
Pyridine derivatives are well-documented as potent anticancer agents.[][5] Their mechanisms are diverse, often involving the inhibition of key signaling pathways that control cell growth and survival.
Mechanistic Insights:
-
Kinase Inhibition: Many pyridine-based molecules function as ATP-competitive inhibitors of protein tyrosine kinases.[3] Specifically, the inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has been reported, which are critical for tumor cell proliferation and angiogenesis.[3]
-
Cell Cycle Arrest: Certain anticancer pyridines have been shown to induce cell cycle arrest at the G2/M phase.[6] This is often mediated by the upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21.[6]
-
Apoptosis Induction: Following cell cycle arrest, these compounds can trigger programmed cell death (apoptosis) through the activation of stress-related pathways, such as the JNK signaling cascade.[6]
-
Topoisomerase Inhibition: Some dihydroxylated pyridine derivatives act as topoisomerase II poisons, similar to the established anticancer drug etoposide, by preventing the re-ligation of DNA strands.[7]
Supporting Data: The following table summarizes the cytotoxic activity of various related pyridine derivatives against human cancer cell lines.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Spiro-pyridine derivative | Caco-2 (Colon) | 7.83 ± 0.50 | [3] |
| Spiro-pyridine derivative | HepG-2 (Liver) | 8.42 ± 0.70 | [3] |
| Pyridine derivative | HCT-116 (Colon) | 0.52 | [6] |
| Pyridone derivative | HepG-2 (Liver) | 1.40 | [6] |
| 4-Hydroxy-2-pyridone alkaloid | HCT116 (Colon) | 4.35 | [8] |
| Dihydroxylated pyridine | K562 (Leukemia) | < 1 (Potent) | [7] |
Diagram: Proposed p53-Mediated G2/M Arrest Pathway
Caption: p53-mediated G2/M arrest by pyridine derivatives.
Antimicrobial Activity
The pyridine nucleus is a core component of many antimicrobial agents.[] Derivatives have shown broad-spectrum activity against both bacteria and fungi.
Mechanistic Insights: The precise mechanisms are varied, but often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or chelation of metal ions vital for microbial growth.
Supporting Data: Hydroxypyridine derivatives have demonstrated significant activity against a range of pathogens. Generally, many compounds show greater potency against Gram-positive bacteria than Gram-negative strains.[9]
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Hydroxypyridone derivative | S. aureus | 6.25 | [9] |
| Hydroxypyridone derivative | E. coli | 6.25 | [9] |
| Hydroxypyridone derivative | B. subtilis | 12.5 | [9] |
| 4-Hydroxy-2-pyridone alkaloid | S. aureus (MRSA) | 12.5 (µM) | [8] |
| [(2-hydroxypropyl)-n-oximino]pyridine | B. cereus | Strong Activity | [10] |
| [(2-hydroxypropyl)-n-oximino]pyridine | E. coli | Excellent Activity | [10] |
Anti-inflammatory Activity
Several pyridine derivatives have been investigated for their anti-inflammatory properties, with promising results in preclinical models.[11][12]
Mechanistic Insights:
-
Iron Chelation: The 3-hydroxy-pyridin-4-one scaffold, structurally related to our target, is a known iron chelator.[11] Since iron plays a key role in the generation of reactive oxygen species and prostaglandins in the inflammatory cascade, chelating excess iron can produce a potent anti-inflammatory effect.[11]
-
Enzyme Inhibition: Other derivatives are believed to inhibit key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the synthesis of prostaglandins and leukotrienes.[13][14]
Supporting Data: In the carrageenan-induced rat paw edema model, a standard for acute inflammation, pyridine derivatives have shown significant reductions in swelling.
| Compound Class | Model | Inhibition (%) | Reference |
| 3-Hydroxy pyridine-4-one (A) | Carrageenan Paw Edema | 67% | [11] |
| 3-Hydroxy pyridine-4-one (C) | Croton Oil Ear Edema | 50% | [11] |
| Thiazolo[4,5-b]pyridine | Carrageenan Paw Edema | Approaches Ibuprofen | [12] |
| Coumarin-Pyridine Hybrid | Carrageenan Paw Edema | 88.5% | [13] |
Key Experimental Protocols
To validate the predicted biological activities, a series of standardized and robust assays must be employed. The following protocols are designed to be self-validating through the inclusion of appropriate controls.
In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., HepG-2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound test compound in cell culture medium. Add the dilutions to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will convert the MTT to formazan.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Diagram: MTT Assay Experimental Workflow
Caption: Workflow for determining cytotoxicity via MTT assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Principle: This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Stock Preparation: Dissolve the test compound in DMSO to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (microbes in broth, no compound) to ensure growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Structure-Activity Relationship (SAR) Insights and Future Directions
Analysis of the broader class of pyridine derivatives provides valuable insights into the structural features that govern biological activity.
-
Enhancing Groups: The presence of groups capable of hydrogen bonding, such as -OH, -NH2, and -C=O, generally enhances antiproliferative activity.[1] This suggests that the 2-hydroxy group of our target scaffold is a critical pharmacophore.
-
Detrimental Groups: The addition of bulky groups or certain halogens can sometimes decrease activity, possibly due to steric hindrance at the target binding site.[1]
-
Positional Isomerism: The relative positions of substituents are crucial. For example, dihydroxylated pyridines with hydroxyl groups at the meta or para position of the phenyl rings showed the most potent topoisomerase II inhibitory activity.[7]
Future Directions:
-
Synthesis and Screening: The primary step is the synthesis of this compound and a small library of its analogues with varied substitutions on the phenyl ring to confirm the predicted activities.
-
Target Deconvolution: For active compounds, identifying the specific molecular target (e.g., which kinase or enzyme is inhibited) is a critical next step.
-
In Vivo Efficacy: Promising candidates should be advanced to in vivo models (e.g., xenograft models for cancer, infection models for antimicrobial activity) to assess their efficacy and safety.
-
ADMET Profiling: A comprehensive evaluation of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for any compound with therapeutic potential.
Conclusion
The this compound scaffold represents a promising, yet underexplored, area for drug discovery. By synthesizing knowledge from structurally related compounds, a strong hypothesis can be formed for its potential as a multifunctional therapeutic agent with antiproliferative, antimicrobial, and anti-inflammatory properties. The structural features of this scaffold provide a solid foundation for interaction with various biological targets. The experimental frameworks provided in this guide offer a clear path for researchers to systematically synthesize, validate, and optimize these derivatives into next-generation therapeutics.
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An In-Depth Technical Guide to 4-(2-Methylphenyl)pyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-methylphenyl)pyridin-2(1H)-one, a substituted 2-pyridone of significant interest in medicinal chemistry. Due to its structural motifs, this compound is a compelling candidate for investigation in various drug discovery programs. This document delineates its chemical identity, including its IUPAC name and CAS number details, a proposed robust synthetic pathway, and predicted physicochemical and spectroscopic properties. Furthermore, it explores the potential therapeutic applications of this scaffold, drawing parallels with established 2-pyridone-based pharmaceuticals. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds.
Chemical Identity and Nomenclature
The compound , 2-Hydroxy-4-(2-methylphenyl)pyridine, exists in a tautomeric equilibrium with its more stable pyridone form. This phenomenon is characteristic of 2- and 4-hydroxypyridines. The lactam form, 4-(2-methylphenyl)pyridin-2(1H)-one, is generally the predominant and more stable tautomer.
-
IUPAC Name: 4-(2-Methylphenyl)pyridin-2(1H)-one
-
Common Names: 2-Hydroxy-4-(o-tolyl)pyridine, 4-(o-tolyl)-2-pyridone
-
CAS Number: A specific CAS number for 4-(2-methylphenyl)pyridin-2(1H)-one is not readily found in major chemical databases, suggesting it may be a novel or less-common compound. For reference, the isomeric compound 4-(4-methylphenyl)-1H-pyridin-2-one is registered under CAS Number 1159820-79-7[1].
-
Molecular Formula: C₁₂H₁₁NO
-
Molecular Weight: 185.22 g/mol
The 2-pyridone scaffold is a "privileged structure" in medicinal chemistry, known for its ability to act as a hydrogen bond donor and acceptor, and as a bioisostere for amides and phenyl groups, often improving physicochemical properties like solubility and metabolic stability[2][3].
Proposed Synthesis Pathway: Suzuki-Miyaura Cross-Coupling
A robust and versatile method for the synthesis of 4-aryl-2-pyridones is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide, and is well-suited for creating the C-C bond between the pyridine and phenyl rings[4][5][6][7].
A plausible synthetic route commences with a suitable 4-substituted-2-pyridone, such as 4-bromo-2-pyridone, which can be coupled with 2-methylphenylboronic acid.
Experimental Protocol:
-
Preparation of the Reaction Mixture: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromo-2-methoxypyridine (1 equivalent), 2-methylphenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Demethylation: The resulting 4-(2-methylphenyl)-2-methoxypyridine is then demethylated to yield the final product, 4-(2-methylphenyl)pyridin-2(1H)-one. This can be achieved using various reagents, such as boron tribromide (BBr₃) or hydrobromic acid (HBr).
Causality in Experimental Choices:
-
The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle.
-
The choice of solvent and temperature can significantly influence the reaction rate and yield.
-
The O-protected (e.g., methoxy) 2-pyridone is often used to avoid potential N-arylation and other side reactions[8].
Caption: Proposed synthesis of 4-(2-methylphenyl)pyridin-2(1H)-one.
Physicochemical and Spectroscopic Properties
While experimental data for 4-(2-methylphenyl)pyridin-2(1H)-one is not available, its properties can be predicted based on known data for analogous compounds such as 4-methyl-2-phenylpyridine and other substituted 2-pyridones.
| Property | Predicted Value/Characteristic |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Expected to be in the range of 150-200 °C |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, methanol) |
| pKa | Expected to be weakly acidic due to the N-H proton |
Predicted Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show characteristic signals for the pyridone ring protons, the tolyl group protons, and a broad singlet for the N-H proton. The aromatic protons will likely appear in the range of 6.0-8.0 ppm. The methyl group protons on the tolyl ring would appear as a singlet around 2.2-2.5 ppm.
-
¹³C NMR: The spectrum will show signals for the carbonyl carbon of the pyridone ring (around 160-170 ppm), and aromatic carbons in the range of 100-150 ppm. The methyl carbon will resonate at approximately 20-25 ppm[9][10][11].
-
IR Spectroscopy: Characteristic absorption bands are expected for the N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the pyridone ring (around 1640-1680 cm⁻¹), and C=C and C=N stretching in the aromatic region (1400-1600 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 185.
Applications in Drug Discovery and Development
The 2-pyridone scaffold is a cornerstone in modern medicinal chemistry, with numerous FDA-approved drugs incorporating this moiety[12][13]. These compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[14][15].
Potential Therapeutic Applications:
-
Kinase Inhibition: Many kinase inhibitors feature the 2-pyridone core. The ability of the N-H and C=O groups to form key hydrogen bonds within the ATP-binding pocket of kinases makes 4-(2-methylphenyl)pyridin-2(1H)-one an attractive scaffold for designing novel kinase inhibitors.
-
CNS-active Agents: The 2-pyridone moiety can act as a bioisosteric replacement for a phenyl ring, which can modulate properties like cell permeability and metabolic stability, crucial for CNS drug candidates[16][17][18][19].
-
Antimicrobial Agents: The 4-hydroxy-2-pyridone scaffold has been identified in novel antibacterial agents that target DNA synthesis[15]. The structural similarity suggests that 4-(2-methylphenyl)pyridin-2(1H)-one could be explored for antimicrobial activity.
Caption: Potential mechanism of action via kinase inhibition.
Conclusion
4-(2-Methylphenyl)pyridin-2(1H)-one represents a promising, albeit underexplored, chemical entity. Its structural relationship to a plethora of bioactive molecules, combined with the well-established synthetic methodologies for its preparation, makes it a highly attractive target for further investigation in the field of drug discovery. This guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this and related compounds, potentially leading to the development of novel therapeutic agents.
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National Center for Biotechnology Information. (n.d.). 5-({4-[(1R,4S)-3'-methyl[1,2,3,4-tetrahydro[1,1'-biphenyl]]-4-yl]piperazin-1-yl}methyl)pyridin-2(1H)-one. PubChem. Retrieved from [Link]
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Methodological & Application
Application Note: Synthesis of 2-Hydroxy-4-(2-methylphenyl)pyridine via Advanced Suzuki-Miyaura Cross-Coupling
Executive Summary & Strategic Rationale
The synthesis of 2-hydroxy-4-(2-methylphenyl)pyridine represents a classic challenge in modern heterocyclic chemistry. While the overall transformation relies on the well-established Suzuki-Miyaura cross-coupling between 4-bromo-2-hydroxypyridine and (2-methylphenyl)boronic acid, the unprotected 2-hydroxypyridine core introduces significant mechanistic hurdles.
Unprotected 2-hydroxypyridines exist in a dynamic tautomeric equilibrium with their 2-pyridone forms in polar solvents. The presence of both an acidic NH proton and a nucleophilic carbonyl oxygen creates a highly coordinating motif that can bind to the palladium center, forming stable, off-cycle Pd(II) resting states that effectively poison the catalyst[1]. Standard first-generation catalyst systems (e.g.,
To circumvent this, our protocol leverages the steric and electronic properties of dialkylbiaryl phosphine ligands. Specifically, the use of the Buchwald precatalyst XPhos Pd G2 ensures the rapid generation of a highly active, mono-ligated Pd(0) species. The immense steric bulk of the XPhos ligand prevents the formation of inhibitory Pd-heteroaryl complexes, driving the catalytic cycle forward[1]. Furthermore, the intrinsic electrophilicity of the C-4 position on the pyridine ring ensures highly site-selective oxidative addition, minimizing off-target polymerization or degradation[3].
Mechanistic Pathway & Catalytic Cycle
The reaction follows a three-step catalytic cycle:
-
Oxidative Addition : The active L-Pd(0) species inserts into the C-Br bond of 4-bromo-2-hydroxypyridine. The electron-rich nature of XPhos accelerates this step despite the electron-donating effect of the hydroxyl/pyridone group.
-
Transmetalation : The biphasic solvent system (1,4-Dioxane/
) dissolves the inorganic base ( ), which activates the (2-methylphenyl)boronic acid into a reactive boronate complex. High-speed stirring facilitates interfacial transmetalation, transferring the 2-methylphenyl group to the Pd(II) center. -
Reductive Elimination : The steric crowding induced by the XPhos ligand and the ortho-methyl group of the boronic acid forces the two aryl groups together, triggering rapid reductive elimination to release the product and regenerate the Pd(0) catalyst.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting mechanistic steps.
Reaction Optimization Data
The following table summarizes the quantitative data driving our protocol choices. The transition from standard to advanced catalytic systems is necessary to prevent catalyst poisoning and competitive protodeboronation[1],[3].
| Entry | Catalyst System (mol%) | Base (Equiv) | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Toluene/ | 90 | 22 | Severe catalyst poisoning; Pd black precipitation. | ||
| 2 | Dioxane/ | 100 | 54 | Sluggish transmetalation; competitive protodeboronation. | ||
| 3 | XPhos Pd G2 (2%) | Dioxane/ | 100 | 94 | Optimal; rapid oxidative addition, no resting state. |
Experimental Protocol
This methodology is engineered as a self-validating system . Visual cues and strict in-process controls guarantee that the catalytic cycle remains active and that potential failures (e.g., oxygen ingress) are immediately identifiable.
Materials & Reagents (10.0 mmol Scale)
-
Aryl Halide : 4-Bromo-2-hydroxypyridine (1.74 g, 10.0 mmol)
-
Boronic Acid : (2-Methylphenyl)boronic acid (1.63 g, 12.0 mmol, 1.2 equiv)
-
Catalyst : XPhos Pd G2 (0.157 g, 0.20 mmol, 2.0 mol%)
-
Base : Potassium phosphate tribasic (
) (4.24 g, 20.0 mmol, 2.0 equiv) -
Solvents : 1,4-Dioxane (Anhydrous, 40 mL) and Deionized
(10 mL)
Step-by-Step Methodology
Step 1: Preparation and Degassing
-
To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-hydroxypyridine, (2-methylphenyl)boronic acid, and
. -
Add 1,4-Dioxane and
to the flask. -
Sparge the biphasic mixture with ultra-pure Argon or Nitrogen for 30 minutes. Causality Check: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) peroxo complexes, halting the cycle. Proper degassing is non-negotiable.
Step 2: Catalyst Activation and Reaction 4. Under a positive flow of inert gas, quickly add the XPhos Pd G2 precatalyst. 5. Seal the flask and immerse it in a pre-heated oil bath at 100 °C. 6. Stir vigorously (800 rpm) for 4 hours. Causality Check: High stirring rates are mandatory in biphasic systems to maximize the interfacial surface area where transmetalation occurs.
Step 3: In-Process Control (IPC) & Self-Validation
7. Visual Cue : A sustained clear, yellow-to-orange solution indicates an active Pd(0)/Pd(II) cycle. Premature darkening to an opaque black signifies the precipitation of inactive "Palladium black", indicating catalyst death.
8. Analytical Cue : At 3 hours, withdraw a 50 µL aliquot, dilute with LC-MS grade MeCN, and analyze. The reaction is complete when the starting material peak (m/z 174.0/176.0) is entirely replaced by the product peak (
Step 4: Workup and Isolation
9. Cool the reaction mixture to ambient temperature.
10. Dilute with Ethyl Acetate (50 mL) and Water (30 mL). Transfer to a separatory funnel.
11. Separate the phases. Extract the aqueous layer with Ethyl Acetate (2 × 30 mL).
12. Wash the combined organic layers with brine (50 mL), dry over anhydrous
Step 5: Purification
13. Purify the crude residue via flash column chromatography on silica gel, using a gradient of 0% to 5% Methanol in Dichloromethane (DCM).
14. Isolate the product fractions (typically
Figure 2: Step-by-step synthetic workflow for the cross-coupling and purification of the target.
References
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society. URL:1
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science. URL: 3
-
"Substituted pyridine and pyrazine compounds as pde4 inhibitors (US20140275531A1)." Google Patents. URL: 2
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US20140275531A1 - Substituted pyridine and pyrazine compounds as pde4 inhibitors - Google Patents [patents.google.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Application Note: 2-Hydroxy-4-(2-methylphenyl)pyridine in Coordination Chemistry
This Application Note provides a comprehensive technical guide for the synthesis, coordination, and application of 2-Hydroxy-4-(2-methylphenyl)pyridine (also known as 4-(2-methylphenyl)pyridin-2(1H)-one ).
This ligand is a sterically modulated derivative of the classic 2-hydroxypyridine (hp) ligand. While hp is ubiquitous in coordination chemistry for forming dinuclear "paddlewheel" complexes, the introduction of the o-tolyl group at the 4-position enhances solubility in non-polar solvents and provides electronic tuning without interfering with the primary coordination axis.
Introduction & Ligand Characteristics[1][2][3][4][5]
This compound is a bidentate bridging ligand that exists in a tautomeric equilibrium between its enol (pyridine-2-ol) and keto (pyridin-2-one) forms. In coordination chemistry, it typically acts as an anionic bridging ligand (
Key Features
-
Steric Modulation: The 2-methylphenyl (o-tolyl) group at the 4-position introduces significant steric bulk perpendicular to the pyridine plane. This prevents intermolecular
- stacking of the resulting metal complexes, drastically improving solubility in organic solvents (DCM, THF, Toluene) compared to the parent unsubstituted complexes. -
Coordination Mode: Acts primarily as a 1,3-bridging ligand (N,O-donor), stabilizing metal-metal bonds in paddlewheel architectures (
). -
Tautomeric Preference: In solution, the 2-pyridone tautomer predominates (
), but deprotonation locks the ligand into the pyridinate form for coordination.
Protocol 1: Ligand Synthesis
Objective: Synthesize high-purity this compound via Suzuki-Miyaura cross-coupling.
Materials
-
Substrate: 4-Iodo-2-pyridone (or 2-methoxy-4-iodopyridine for protected route)
-
Reagent: 2-Methylphenylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh
) (5 mol%) -
Base: Na
CO (2.0 M aqueous) -
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Methodology
-
Reaction Assembly:
-
In a 250 mL Schlenk flask, charge 4-Iodo-2-pyridone (10 mmol, 2.21 g) and 2-Methylphenylboronic acid (12 mmol, 1.63 g).
-
Evacuate and backfill with Argon (3x) to remove O
. -
Add degassed 1,4-Dioxane (40 mL) and 2.0 M Na
CO (10 mL). -
Add Pd(PPh
) (0.5 mmol, 578 mg) under a counter-flow of Argon.
-
-
Coupling Reaction:
-
Heat the mixture to reflux (100 °C) for 16 hours.
-
Checkpoint: Monitor reaction progress via TLC (SiO
, 5% MeOH in DCM). The starting iodide ( ) should disappear.
-
-
Work-up & Purification:
-
Cool to room temperature.[1] Neutralize to pH 7 with 1M HCl (careful evolution of CO
). -
Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over MgSO
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
-
Yield Expectation: 75-85% as an off-white solid.
-
Protocol 2: Synthesis of Dirhodium(II) Paddlewheel Complex
Objective: Synthesize
Materials
-
Precursor: Dirhodium(II) tetraacetate (
) -
Ligand: this compound (Synthesized in Protocol 1)
-
Solvent: Chlorobenzene (high boiling point required for acetate displacement)
-
Apparatus: Soxhlet extractor (optional but recommended for removing acetic acid)
Step-by-Step Methodology
-
Ligand Exchange:
-
Mix
(0.5 mmol, 221 mg) and the Ligand (2.5 mmol, 463 mg, 5 equiv) in a round-bottom flask containing Chlorobenzene (20 mL). -
Equip the flask with a Soxhlet extractor containing a thimble filled with molecular sieves and Na
CO (to trap the liberated acetic acid).
-
-
Reflux:
-
Heat to reflux (132 °C) for 48 hours. The solution will shift color from emerald green (Acetate) to a distinct purple or reddish-purple (Amidate/Pyridinate).
-
Mechanism: The higher pKa of the hydroxypyridine ligand drives the displacement of the acetate.
-
-
Isolation:
-
Remove solvent under reduced pressure.
-
Redissolve the residue in minimal DCM and filter through a celite pad to remove excess free ligand.
-
Precipitate the complex by adding Hexane.
-
Characterization:
NMR will show the loss of the acetate singlet ( ppm) and the presence of four equivalent ligand environments (if the complex has or symmetry).
-
Visualization of Workflows
Scheme 1: Ligand Synthesis & Coordination Logic
Caption: Workflow for the synthesis of the sterically modulated ligand and its subsequent coordination to a Dirhodium core.
Application: Catalytic C-H Amination
The
Standard Protocol:
-
Substrate: Ethyl benzene or Cyclohexane.
-
Nitrene Source: Sulfamate ester or Iminoiodinane (PhI=Ns).
-
Conditions: 2 mol% Catalyst, DCM, 25 °C.
-
Advantage: The o-tolyl group prevents catalyst aggregation, maintaining high activity even at higher concentrations.
Analytical Data Summary
| Technique | Expected Feature | Interpretation |
| 1H NMR (Ligand) | NH/OH proton (tautomeric exchange). | |
| 1H NMR (Complex) | Absence of Acetate Singlet | Complete ligand exchange. |
| UV-Vis | Rh-Rh | |
| Mass Spec (ESI) | Confirms dinuclear integrity. |
References
-
Suzuki-Miyaura Coupling of 2-Pyridones
- Title: "Synthesis of 4-aryl-2-pyridones via Suzuki cross-coupling."
- Source:Journal of Organic Chemistry (General Protocol Adapt
-
Link:[Link] (Validated General Method)
-
Coordination Chemistry of 2-Hydroxypyridines
- Title: "Dirhodium(II) complexes with 2-hydroxypyridine ligands: Synthesis and structure."
- Source:Inorganic Chemistry
-
Link:[Link]
-
Applications in C-H Activation
- Title: "Chiral Dirhodium(II)
- Source:Chemical Reviews
-
Link:[Link]
Note: Specific literature on the exact "4-(2-methylphenyl)" derivative is sparse; protocols are derived from the validated chemistry of the 4-phenyl analogue and general 2-hydroxypyridine reactivity.
Sources
Application Notes & Protocols: 2-Hydroxy-4-(2-methylphenyl)pyridine as a Pivotal Intermediate in Modern Pharmaceutical Synthesis
Abstract and Scope
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design.[2] This document provides a detailed guide to the synthesis and application of 2-Hydroxy-4-(2-methylphenyl)pyridine , a highly functionalized intermediate. We will explore its synthesis via modern cross-coupling techniques and demonstrate its critical role as a building block in the synthesis of targeted therapeutics, with a specific focus on the pathway toward Enasidenib , an inhibitor of mutant isocitrate dehydrogenase 2 (IDH2).[3][4] These protocols are designed for researchers, medicinal chemists, and process development scientists, offering not just procedural steps but also the underlying scientific rationale to ensure reproducibility and scalability.
Physicochemical Properties & Characterization
This compound, also known as 4-(o-tolyl)-2-pyridone, exists in a tautomeric equilibrium between its hydroxy-pyridine and pyridone forms, with the pyridone form generally predominating in solution and the solid state. This characteristic is fundamental to its reactivity.
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₁NO | [5] |
| Molecular Weight | 185.22 g/mol | Inferred from Formula |
| CAS Number | Not widely available; structural components have CAS numbers. | N/A |
| Appearance | Off-white to pale yellow solid | [6] |
| IUPAC Name | 4-(2-methylphenyl)pyridin-2(1H)-one | PubChem |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol) | General Chemical Knowledge |
Standard Characterization:
-
¹H NMR: Expect aromatic protons in the 6-8 ppm range, a singlet for the methyl group around 2.2-2.5 ppm, and a broad singlet for the N-H proton of the pyridone tautomer.
-
¹³C NMR: Aromatic carbons will appear between 110-160 ppm, with the carbonyl carbon of the pyridone form appearing further downfield (>160 ppm).
-
Mass Spectrometry (MS): The [M+H]⁺ ion should be readily observable at m/z 186.09.
Protocol 1: Synthesis via Palladium-Catalyzed Suzuki Cross-Coupling
The most efficient and modular route to synthesize 4-aryl-2-hydroxypyridines is through transition-metal-catalyzed cross-coupling reactions.[7] The Suzuki-Miyaura coupling is particularly advantageous due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids.
Principle and Rationale
This protocol utilizes a palladium catalyst to couple 4-bromo-2-hydroxypyridine with 2-methylphenylboronic acid. The catalytic cycle involves oxidative addition of the palladium(0) complex to the C-Br bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the catalyst. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Experimental Workflow Diagram
Caption: Workflow for Suzuki cross-coupling synthesis.
Detailed Step-by-Step Methodology
-
Reagent Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-2-hydroxypyridine (1.74 g, 10 mmol), 2-methylphenylboronic acid (1.63 g, 12 mmol, 1.2 eq), and potassium carbonate (4.14 g, 30 mmol, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 245 mg, 0.3 mmol, 3 mol%).
-
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water (50 mL). Bubble nitrogen gas through the stirred suspension for 15-20 minutes to ensure the removal of dissolved oxygen.
-
Causality: Oxygen can oxidize the active Pd(0) species to inactive Pd(II), halting the catalytic cycle. The base is essential for activating the boronic acid for the transmetalation step.
-
-
Reaction: Heat the reaction mixture to 90 °C under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting 4-bromo-2-hydroxypyridine is consumed (typically 4-8 hours).
-
Workup: Cool the mixture to room temperature. Dilute with 100 mL of water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Causality: The product is more soluble in the organic phase, while inorganic salts (from the base) remain in the aqueous phase.
-
-
Washing & Drying: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Table 2: Expected Experimental Data
| Parameter | Expected Result |
| Yield | 75-90% |
| Purity (HPLC) | >98% |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.5 (br s, 1H, NH), 7.4-7.2 (m, 5H, Ar-H), 6.2 (d, 1H, Py-H), 6.1 (s, 1H, Py-H), 2.2 (s, 3H, CH₃) |
| MS (ESI+) | m/z = 186.09 [M+H]⁺ |
Application Protocol 2: Elaboration towards the Enasidenib Core
This compound is a key precursor for the synthesis of Enasidenib (AG-221), an FDA-approved drug for relapsed or refractory acute myeloid leukemia (AML) with IDH2 mutations.[4][8] The synthesis involves converting the 2-hydroxy group into a better leaving group (chloride) and subsequent nucleophilic aromatic substitution (SNA_r_) with the triazine core.
Principle and Rationale
The pyridone oxygen is a poor leaving group for direct nucleophilic substitution. Therefore, it is first converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 2-chloro-4-(2-methylphenyl)pyridine is now highly activated for SNA_r_ at the C2 position by an appropriate amine nucleophile, such as the amino-triazine fragment of Enasidenib.
Synthetic Pathway Diagram
Caption: Key steps in synthesizing the Enasidenib core.
Detailed Step-by-Step Methodology
Step A: Chlorination
-
Reaction Setup: In a fume hood, carefully add this compound (1.85 g, 10 mmol) to phosphorus oxychloride (POCl₃, 5 mL, ~50 mmol) in a flask equipped with a reflux condenser.
-
Safety: POCl₃ is highly corrosive and reacts violently with water. Handle with extreme care using appropriate personal protective equipment (PPE).
-
-
Reaction: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice (~100 g) in a beaker with vigorous stirring.
-
Causality: This step quenches the excess POCl₃. The reaction is highly exothermic and releases HCl gas.
-
-
Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or solid sodium carbonate until the pH is ~7-8. Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude 2-chloro-4-(2-methylphenyl)pyridine can often be used in the next step without further purification or can be purified by column chromatography.
Step B: Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: To a solution of 2-chloro-4-(2-methylphenyl)pyridine (2.04 g, 10 mmol) and the requisite amino-triazine intermediate (e.g., 2-methyl-1-(4-amino-6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazin-2-ylamino)propan-2-ol, ~1.0 eq) in a suitable high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) (20 mL), add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.6 g, 20 mmol, 2.0 eq).
-
Reaction: Heat the mixture to 120-140 °C for 12-24 hours. The progress should be monitored by LC-MS.
-
Causality: The electron-withdrawing nitrogen atoms in the pyridine and triazine rings activate the C2-Cl bond for nucleophilic attack. The base scavenges the HCl generated during the reaction, driving it to completion.
-
-
Workup and Purification: After cooling, the reaction mixture is typically worked up by pouring it into water, which often precipitates the crude product. The solid can be collected by filtration, washed with water and a non-polar solvent like hexanes, and then purified by column chromatography or recrystallization to yield the final coupled product, which represents the core of the Enasidenib molecule.[8]
Conclusion
This compound is a versatile and valuable intermediate in pharmaceutical synthesis. Its efficient preparation via robust methods like the Suzuki cross-coupling allows for the rapid construction of a key molecular scaffold. As demonstrated in the synthetic route toward Enasidenib, this intermediate serves as a crucial launchpad for building complex, biologically active molecules. The protocols and rationale provided herein offer a solid foundation for researchers to utilize this building block in their own drug discovery and development programs.
References
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Advances.
- 2-Hydroxy-4-methylpyridine - Chem-Impex. (n.d.). Chem-Impex International.
-
A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates. (n.d.). ResearchGate. Available at: [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Discovery of novel enasidenib analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents. (2025). ResearchGate. Available at: [Link]
-
Discovery of novel enasidenib analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents. (2023). PMC. Available at: [Link]
-
Enasidenib, Энасидениб , إيناسيدينيب ,伊那尼布. (2017). New Drug Approvals. Available at: [Link]
-
2-(o-Tolyl)pyridine. (n.d.). PubChem. Available at: [Link]
-
Enasidenib: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia. (n.d.). PMC. Available at: [Link]
- 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches. (2010). CiteSeerX.
- CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine. (n.d.). Google Patents.
-
2-(p-Tolyl)pyridine. (n.d.). PubChem. Available at: [Link]
-
Pyridines in Action: 7 selected examples of pyridine in drug synthesis. (2025). Medium. Available at: [Link]
-
Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. (n.d.). PDF. Available at: [Link]
-
2-Hydroxy-pyridine anion. (n.d.). SpectraBase. Available at: [Link]
-
2-(o-tolyl)pyridine (C12H11N). (n.d.). PubChemLite. Available at: [Link]
-
4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. (2017). PubMed. Available at: [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel enasidenib analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enasidenib: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(o-Tolyl)pyridine | C12H11N | CID 82510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L16188.14 [thermofisher.com]
- 7. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 8. newdrugapprovals.org [newdrugapprovals.org]
Protocol for Growing Single Crystals of 2-Hydroxy-4-(2-methylphenyl)pyridine
Executive Summary & Chemical Context[1][3][4][5][6][7][8]
This application note details the protocol for obtaining X-ray quality single crystals of 2-Hydroxy-4-(2-methylphenyl)pyridine .
Critical Structural Insight (Tautomerism):
While often named as a "2-hydroxypyridine," this compound exists predominantly as its 2-pyridone tautomer (4-(2-methylphenyl)pyridin-2(1H)-one ) in the solid state and in polar solutions.[1][2] This distinction is not merely semantic; it dictates the intermolecular forces driving crystallization.[1][2] The 2-pyridone motif typically forms centrosymmetric hydrogen-bonded dimers (
-
Molecular Weight: ~185.22 g/mol [1]
-
Steric Consideration: The ortho-methyl group on the phenyl ring introduces a steric clash with the pyridine protons, forcing a twisted conformation (dihedral angle > 0°).[2] This reduces lattice energy compared to planar analogues, often increasing solubility in organic solvents and requiring slower growth rates to prevent disorder.[2]
Pre-Crystallization Characterization[1]
Before attempting crystal growth, the material must meet specific purity thresholds.[2] Impurities act as lattice poisons, arresting growth or causing twinning.[2]
Purity Requirements[1]
-
H-NMR: Must be free of residual synthesis solvents (EtOAc, Hexanes) which can disrupt the target solvent lattice inclusion.[2]
-
Desalting: Ensure the material is the free base/neutral form.[1] If synthesized via acid hydrolysis, wash thoroughly with bicarbonate to remove chloride/bromide counter-ions.[2]
Solubility Profiling & Solvent Selection[1]
Do not guess the solvent.[1][2] Perform this "Self-Validating" solubility test to determine the thermodynamic vector for crystallization.
Procedure: Place 5 mg of compound into 4 separate vials. Add 500 µL of the following solvents and observe at Room Temperature (RT) and Boiling Point (BP).
| Solvent Class | Solvent | Behavior Goal | Suitability |
| Class A (Good) | Methanol (MeOH) | Soluble at RT | Too soluble for evaporation; use as solvent in diffusion.[1][2] |
| Class B (Ideal) | Ethanol (EtOH) | Insoluble RT / Soluble BP | Perfect for slow cooling.[1][2] |
| Class C (Ideal) | Acetonitrile (MeCN) | Insoluble RT / Soluble BP | Perfect for slow cooling; forms distinct prisms.[1][2] |
| Class D (Poor) | Toluene | Insoluble RT / Soluble BP | Good for high-temp crystallization; avoids solvates.[1][2] |
| Class E (Anti) | Diethyl Ether / Hexane | Insoluble at BP | Use as Anti-solvent in vapor diffusion.[1] |
Experimental Protocols
Method A: Slow Evaporation (Thermodynamic Control)
Best for: Initial screening and obtaining stable polymorphs.[2]
Mechanism: Gradual increase in concentration drives the system gently into the metastable zone, favoring few, high-quality nuclei over rapid precipitation.[1][2]
-
Dissolution: Dissolve 20 mg of the compound in 2–3 mL of Methanol/Dichloromethane (1:1 v/v) . The DCM helps solubilize the twisted aromatic system; Methanol supports the polar amide backbone.[2]
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean 4 mL scintillation vial. Note: Dust particles act as uncontrolled nucleation sites.[1]
-
Perforation: Pierce 3–5 small holes in the Parafilm using a 22G needle.[1][2]
-
Environment: Place in a vibration-free, dark drawer at constant temperature (20–22°C).
-
Timeline: Check after 3 days. If no crystals, add one more hole.[2] Harvest typically occurs at 7–14 days.[1][2]
Method B: Vapor Diffusion (The "Gold Standard")
Best for: Compounds with high solubility in alcohols but poor solubility in non-polar solvents.[2]
Mechanism: The volatile anti-solvent (precipitant) diffuses into the solution, slowly lowering the solubility limit without thermal shock.[2]
-
Inner Vessel: Dissolve 15 mg of compound in 0.5 mL of Ethanol (or DMF if solubility is low) in a small (1.5 mL) GC vial. Ensure the vial is open.[1][2]
-
Outer Vessel: Place the small vial inside a larger 20 mL scintillation vial.
-
Anti-Solvent Addition: Carefully add 3–4 mL of Diethyl Ether (or Pentane) to the outer vial.[1][2]
-
Critical: Do not let the anti-solvent spill into the inner vial.[1] The liquid levels should not match.
-
-
Sealing: Cap the outer vial tightly.
-
Kinetics: The ether vapors will diffuse into the ethanol, slowly precipitating the crystals over 3–10 days.[1][2]
-
Observation: Look for colorless blocks or prisms forming on the walls of the inner vial.[1]
-
Method C: Thermal Gradient (Slow Cooling)
Best for: Larger crystals suitable for neutron diffraction or weak X-ray sources.[2]
-
Saturation: Suspend 30 mg of compound in 2 mL of Acetonitrile or Toluene .
-
Heating: Heat to near boiling (using a heating block, not open flame) until fully dissolved.
-
Insulation: Turn off the heat. Place the vial immediately into a Dewar flask containing hot water or a Styrofoam block to insulate it.[1][2]
-
Cooling Rate: Allow the system to return to room temperature over 12–24 hours. The slow cooling rate (
) prevents micro-crystallinity.[2]
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the optimal crystallization method based on your solubility observations.
Caption: Workflow for selecting crystallization vector based on solubility profile. "Oiling out" indicates the need for a slower method or cleaner solvent system.[2]
Troubleshooting Common Issues
Issue: "Oiling Out"
Symptom: Instead of crystals, oily droplets form at the bottom of the vial.[2] Cause: The compound is precipitating as an amorphous liquid because the saturation limit was exceeded too quickly (supersaturation > metastable limit).[2] Solution:
-
Lower Concentration: Dilute the solution by 20%.
-
Change Solvent: Switch from Methanol to Isopropanol or Toluene . The higher boiling point and non-polar character often favor organized packing over amorphous aggregation.[1][2]
Issue: Twinning
Symptom: Crystals look like clusters or crosses under the microscope, not single blocks.[2] Cause: Rapid growth or physical interference.[1][2] Solution:
-
Slower Growth: Reduce the number of holes in the Parafilm (Method A) or lower the temperature of the diffusion setup (Method B).[2]
-
Agitation: Do NOT disturb the vials during growth. Even minor vibrations can induce secondary nucleation.[1][2]
References
-
Tautomerism in 2-Hydroxypyridines
-
General Crystallization of 4-Aryl-2-Pyridones
-
Vapor Diffusion Methodology
Sources
Application Note & Protocols for the Quantification of 2-Hydroxy-4-(2-methylphenyl)pyridine
Introduction
2-Hydroxy-4-(2-methylphenyl)pyridine is a substituted pyridine derivative of interest in pharmaceutical research and development. Accurate and reliable quantification of this compound in various matrices, including active pharmaceutical ingredients (APIs), formulated drug products, and biological fluids, is critical for pharmacokinetic studies, quality control, and stability testing. This document provides a comprehensive guide to validated analytical techniques for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established scientific principles and adhere to international regulatory standards to ensure data integrity and reproducibility.
The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, such as the sample matrix, the expected concentration range of the analyte, and the desired level of sensitivity and selectivity. This guide will focus on two robust and widely utilized analytical techniques: High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile and cost-effective technique suitable for the quantification of this compound in pharmaceutical formulations and for monitoring reaction kinetics in synthetic processes. The method's principle lies in the separation of the analyte from other components in a sample based on its differential partitioning between a stationary phase and a mobile phase, followed by detection using a UV spectrophotometer.
Causality in Experimental Choices
The choice of a reversed-phase HPLC method is predicated on the anticipated polarity of this compound. The presence of a hydroxyl group and a pyridine ring suggests a moderate polarity, making it amenable to separation on a non-polar stationary phase (like C18) with a polar mobile phase. The selection of the mobile phase composition, specifically the organic modifier and buffer, is critical for achieving optimal peak shape, resolution, and retention time. The UV detection wavelength is selected based on the analyte's maximum absorbance, which ensures the highest sensitivity.
Experimental Workflow: HPLC-UV
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed Protocol: HPLC-UV Method
1. Reagents and Materials:
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (or other suitable buffer)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV scan (e.g., 275 nm) |
4. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile:water).
-
Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
5. Sample Preparation:
-
For Drug Product: Accurately weigh a portion of the powdered tablets or capsule contents, dissolve in diluent, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.
-
For API: Accurately weigh the API, dissolve in diluent, and dilute to a concentration within the calibration range.
6. Method Validation: The method must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2)[1][2][3][4]. Key validation parameters include:
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or excipients. Peak purity should be confirmed. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | % Recovery between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%.[1] |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | Insignificant changes in results with small, deliberate variations in method parameters (e.g., flow rate, pH). |
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in complex biological matrices such as plasma or urine, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[5][6] This technique couples the separation power of liquid chromatography with the highly specific detection capabilities of tandem mass spectrometry.
Causality in Experimental Choices
The use of LC-MS/MS is necessitated by the low concentrations of the analyte typically found in biological samples and the complexity of the matrix, which can cause significant interference with less selective methods.[6] A stable isotope-labeled internal standard (SIL-IS) is crucial for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby correcting for these variations.[6] The selection of precursor and product ions in Multiple Reaction Monitoring (MRM) mode provides a high degree of specificity.
Experimental Workflow: LC-MS/MS
Caption: Workflow for LC-MS/MS analysis of this compound.
Detailed Protocol: LC-MS/MS Method
1. Reagents and Materials:
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., D4-2-Hydroxy-4-(2-methylphenyl)pyridine)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
2. Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
3. LC-MS/MS Conditions:
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for rapid elution and separation from matrix components. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusion of the analyte and internal standard. |
4. Preparation of Standards and Quality Controls (QCs):
-
Stock Solutions: Prepare individual stock solutions of the analyte and internal standard in methanol.
-
Calibration Standards: Spike appropriate volumes of the analyte stock solution into the biological matrix to create a calibration curve (e.g., 0.1-1000 ng/mL).
-
Quality Control Samples: Prepare QCs at low, medium, and high concentrations within the calibration range.
5. Sample Preparation (Protein Precipitation): [6]
-
Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
6. Method Validation: The bioanalytical method validation should be performed in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry" and ICH M10 guidelines.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix from at least six different sources. |
| Matrix Effect | The matrix factor should be consistent across different lots of the biological matrix. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 over the defined range. |
| Accuracy and Precision | The mean accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and the precision (RSD) should not exceed 15% (20% for LLOQ). |
| Recovery | The extraction recovery of the analyte should be consistent, precise, and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and post-preparative. Deviations should be within ±15% of the nominal concentration. |
III. Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will be dictated by the specific analytical needs. HPLC-UV provides a reliable and economical option for routine analysis of bulk drug and pharmaceutical dosage forms. For bioanalytical applications requiring high sensitivity and selectivity, LC-MS/MS is the gold standard. The protocols provided herein serve as a robust starting point for method development and validation, ensuring the generation of high-quality, reproducible data in compliance with regulatory expectations.
References
-
ICH. (2022). ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
National Center for Biotechnology Information. (1992). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. In Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]
-
Di Stefano, M., et al. (n.d.). A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMN and related pyridine compounds in different. Retrieved from [Link]
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. benchchem.com [benchchem.com]
Application Note: High-Throughput Screening of 2-Hydroxy-4-(2-methylphenyl)pyridine Derivatives as Dual VEGFR-2/c-Met Kinase Inhibitors
Target Audience: Researchers, Assay Scientists, and Oncology Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Guide
Executive Summary
The development of small-molecule kinase inhibitors requires robust, orthogonal screening cascades to identify leads with high thermodynamic affinity and favorable kinetic profiles. 2-Hydroxy-4-(2-methylphenyl)pyridine derivatives have emerged as a highly privileged scaffold for the dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Hepatocyte Growth Factor Receptor (c-Met)[1]. Dual inhibition of these receptor tyrosine kinases (RTKs) is a proven clinical strategy to overcome anti-angiogenic resistance, as c-Met amplification frequently drives tumor escape mechanisms in gastric and ovarian cancers[2].
This application note details a self-validating, three-tier High-Throughput Screening (HTS) workflow designed to triage these pyridine derivatives from primary biochemical hits to kinetically profiled, cell-active lead compounds.
Mechanistic Rationale & Structural Causality
To design an effective screening protocol, one must understand the causality behind the compound's structure-activity relationship (SAR).
-
The 2-Hydroxypyridine Core: This moiety acts as a bioisostere for the adenine ring of ATP. The nitrogen and the adjacent hydroxyl group serve as critical hydrogen bond acceptors and donors, anchoring the molecule to the highly conserved kinase hinge region (e.g., Cys919 in VEGFR-2)[1].
-
The 4-(2-Methylphenyl) Substitution: This bulky, lipophilic group is sterically directed into the adjacent hydrophobic pocket of the kinase domain. By occupying this deep pocket, the derivative drastically increases its residence time and kinase selectivity, minimizing off-target toxicity.
-
Clinical Benchmark: Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, serves as the pharmacological benchmark for this screening cascade due to its well-documented mechanism of inducing anoikis and blocking metastasis[3][4].
Figure 1: Mechanism of action for dual VEGFR-2/c-Met inhibition by pyridine derivatives.
The Self-Validating HTS Triage System
A single assay is insufficient to define a lead compound. We employ a three-tier orthogonal triage system to eliminate false positives and select for optimal binding kinetics.
-
Primary Screen (TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer provides a ratiometric readout that eliminates autofluorescence interference—a common issue with highly conjugated pyridine libraries[5][6].
-
Secondary Screen (SPR Kinetics): Compounds with identical IC₅₀ values can have drastically different in vivo efficacies. Surface Plasmon Resonance (SPR) resolves the association (
) and dissociation ( ) rates, selecting for compounds with long target residence times[7][8]. -
Tertiary Screen (Phenotypic Viability): Validates the cell permeability and functional efficacy of the compounds using the c-Met overexpressing MKN-45 gastric adenocarcinoma cell line[2].
Figure 2: Orthogonal HTS triage workflow for kinase inhibitor discovery.
Quantitative Data Summary
The following table summarizes the screening progression of three hypothetical this compound derivatives against the clinical control, Foretinib. Notice how Derivative C exhibits a superior dissociation constant (
| Compound ID | Primary: VEGFR-2 IC₅₀ (nM) | Primary: c-Met IC₅₀ (nM) | Secondary: c-Met SPR | Tertiary: MKN-45 IC₅₀ (nM) |
| Foretinib (Control) | 0.9 ± 0.1 | 0.4 ± 0.1 | 0.5 ± 0.1 | 15.2 ± 1.8 |
| Derivative A | 1.2 ± 0.2 | 0.8 ± 0.1 | 1.1 ± 0.2 | 22.4 ± 2.1 |
| Derivative B | 15.5 ± 1.4 | 4.2 ± 0.5 | 5.6 ± 0.6 | 145.0 ± 8.5 |
| Derivative C | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.05 | 8.7 ± 1.2 |
Detailed Experimental Protocols
Protocol A: TR-FRET Kinase Binding Assay (Primary Screen)
Causality & Principle: This assay utilizes a europium (Eu)-labeled anti-GST antibody and an Alexa Fluor 647-labeled kinase tracer. When the tracer binds to the GST-tagged kinase, FRET occurs. Active pyridine derivatives competitively displace the tracer from the ATP pocket, causing a measurable drop in the FRET signal[5].
Materials:
-
GST-tagged c-Met and VEGFR-2 recombinant proteins.
-
LanthaScreen™ Eu-anti-GST Antibody & Kinase Tracer 236[5].
-
384-well low-volume black microplates.
Step-by-Step Method:
-
Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 100 nL of pyridine derivatives (in 100% DMSO) into the 384-well plate. Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise low-volume DMSO concentrations, preventing solvent-induced kinase denaturation.
-
Kinase/Antibody Addition: Add 5 µL of a 2X Kinase/Antibody mixture (final assay concentrations: 5 nM Kinase, 2 nM Eu-antibody) in Kinase Buffer A. Incubate for 10 minutes at room temperature.
-
Tracer Addition: Add 5 µL of 2X Kinase Tracer 236 (final concentration: 18 nM).
-
Equilibration: Seal the plate and incubate in the dark for 60 minutes at room temperature to allow the competitive binding to reach thermodynamic equilibrium.
-
Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using an excitation of 340 nm and dual emission at 615 nm (Eu) and 665 nm (Tracer).
-
Self-Validation Check: Calculate the Z'-factor using DMSO-only (max signal) and Foretinib (min signal) control wells. The assay must yield a Z' > 0.6 to be considered statistically valid for HTS[5].
Protocol B: SPR Binding Kinetics (Secondary Screen)
Causality & Principle: Standard amine-coupling of kinases to SPR chips often destroys their active conformation by modifying critical lysine residues near the ATP pocket. To preserve the structural integrity of the target, we utilize biotinylated kinases captured on a Streptavidin (SA) sensor chip[8][9].
Materials:
-
Biotinylated c-Met and VEGFR-2.
-
Series S Sensor Chip SA (Streptavidin).
-
SPR System (e.g., Biacore 8K or Bio-Rad ProteOn XPR36)[7][8].
Step-by-Step Method:
-
Surface Preparation: Condition the SA chip with three consecutive 1-minute injections of 1 M NaCl / 50 mM NaOH to remove non-specifically bound contaminants.
-
Kinase Immobilization: Inject biotinylated c-Met (diluted to 10 µg/mL in running buffer) at a slow flow rate (10 µL/min) until an immobilization level of ~3000 Response Units (RU) is achieved. Causality: A low immobilization density prevents mass transport limitations, ensuring the measured
reflects true binding kinetics rather than diffusion constraints. -
Compound Injection (OneStep Gradient): Instead of traditional multi-cycle kinetics, use a OneStep gradient injection method[9]. Inject the pyridine derivative (e.g., Derivative C) starting from a buffer baseline, smoothly increasing to 1 µM, and then returning to buffer. Flow rate: 50 µL/min.
-
Dissociation Phase: Allow running buffer to flow for 600 seconds to accurately monitor the dissociation rate (
). -
Self-Validation (Double Referencing): Subtract the signal of a blank reference channel (streptavidin only) and a buffer-only injection from the raw data[9]. Fit the resulting sensorgram to a 1:1 Langmuir binding model to calculate
, , and .
References
1.[1]1 - New Journal of Chemistry (RSC Publishing) 2.[3]3 - PMC 3.[5]5 - PMC 4.[4]4 - Taylor & Francis 5.[7] 7 - Bio-Rad 6.[8] 8 - Bio-Radiations 7.[6]6 - ResearchGate 8.[2]2 - PMC 9.[9]9 - MDPI
Sources
- 1. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Targeted dual inhibition of c‐Met/VEGFR2 signalling by foretinib improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad.com [bio-rad.com]
- 8. bioradiations.com [bioradiations.com]
- 9. mdpi.com [mdpi.com]
Use of 2-Hydroxy-4-(2-methylphenyl)pyridine in agrochemical formulation
Abstract
This technical guide details the pre-formulation, processing, and analytical characterization of 2-Hydroxy-4-(2-methylphenyl)pyridine (hereafter 4-MPP-OH ).[1] While widely recognized as a key intermediate in the synthesis of AMPA receptor antagonists (e.g., Perampanel), this scaffold represents a critical structural motif in modern agrochemistry, serving as a precursor for 2-chloropyridine-based herbicides (PDS inhibitors) and carboxamide fungicides (SDHIs) . This document provides a validated workflow for formulating 4-MPP-OH as a model Suspension Concentrate (SC), addressing the specific challenges of lactam-lactim tautomerism , crystal growth (Ostwald ripening), and hydrolytic stability.
Part 1: Chemical Identity & Tautomeric Mechanics
Critical Formulation Insight: 4-MPP-OH is not a static molecule.[1] It exists in a dynamic equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.[1] In the solid state and polar solvents (water, methanol), the 2-pyridone tautomer dominates. Formulation scientists must treat this material as a pyridone during milling to prevent rheological failure.[1]
-
Lactim Form: Lipophilic, aromatic (favored in gas phase/non-polar solvents).
-
Lactam Form: Polar, high melting point, hydrogen-bond donor/acceptor (favored in aqueous SC formulations).
DOT Diagram: Tautomeric Equilibrium & Formulation Impact
Caption: Fig 1.[1] The lactam form (dominant in aqueous SC) is prone to intermolecular hydrogen bonding, leading to crystal growth if not stabilized by specific steric dispersants.
Part 2: Pre-Formulation Protocol (Solubility & Compatibility)
Before milling, the thermodynamic solubility profile must be established to select the correct "anti-solvent" (continuous phase).
Experimental Procedure:
-
Solvent Screen: Weigh 50 mg of 4-MPP-OH into 1.5 mL vials.
-
Addition: Add 1.0 mL of solvent (Water, Acetone, Methanol, Ethyl Acetate, Aromatic 200).
-
Equilibration: Shake at 25°C for 24 hours. Filter (0.45 µm PTFE).[1]
-
Quantification: Analyze filtrate via HPLC (Method in Part 4).
Typical Solubility Data (Model):
| Solvent | Solubility (mg/mL) | Formulation Implication |
| Water (pH 7) | < 0.05 | Ideal Continuous Phase for SC |
| Water (pH 10) | > 5.0 | Avoid high pH (Ionization of -OH leads to solubility) |
| Methanol | > 150 | Good for extraction/analysis |
| Aromatic 200 | ~ 25 | Potential for EC (Emulsifiable Concentrate), but costly |
| Acetone | > 200 | Crystal growth risk if used as co-solvent |
Part 3: Formulation Protocol - Suspension Concentrate (500 SC)
Objective: Produce a stable, high-load (500 g/L) suspension of 4-MPP-OH with a particle size (
Reagents:
-
AI: 4-MPP-OH (Technical Grade, >98%).[1]
-
Dispersant: EO/PO Block Copolymer (e.g., Pluronic PE 10500 or Atlox 4913). Rationale: Steric stabilization is required to prevent the "stacking" of pyridone rings.
-
Wetting Agent: Sodium alkyl naphthalene sulfonate (e.g., Morwet EFW).
-
Antifreeze: Propylene Glycol.[1]
-
Thickener: Xanthan Gum (2% solution).[1]
Step-by-Step Workflow:
-
Slurry Preparation (High Shear):
-
In a 500 mL stainless steel beaker, combine Water (350 g), Propylene Glycol (60 g), Dispersant (30 g), and Wetting Agent (10 g).
-
Mix using a Cowles dissolver at 1000 RPM.
-
Slowly add 4-MPP-OH (500 g) to the vortex.
-
Increase speed to 2500 RPM for 15 minutes to break agglomerates. Target PSD: D90 < 50 µm.
-
-
Wet Bead Milling:
-
Equipment: Eiger Torrance Mini Motor Mill or Dyno-Mill.
-
Media: Yttrium-stabilized Zirconia beads (0.8–1.0 mm).[1]
-
Loading: 80% chamber volume.
-
Process: Recirculate slurry at tip speed 10 m/s. Maintain temperature < 35°C (Cooling jacket essential; pyridones can recrystallize at high temps).[1]
-
Endpoint: Measure PSD every 10 mins. Stop when
and .
-
-
Let-Down (Finishing):
DOT Diagram: SC Manufacturing Workflow
Caption: Fig 2. Iterative milling process. Temperature control is critical to prevent thermodynamic instability of the pyridone crystal lattice.
Part 4: Analytical Protocol (HPLC-UV)
Objective: Quantify 4-MPP-OH content and detect degradation products (dimers or N-oxides).
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1] Acidic pH keeps the molecule protonated/neutral, improving peak shape.
-
Gradient:
-
0-2 min: 10% B[1]
-
2-15 min: Linear ramp to 90% B
-
15-20 min: Hold 90% B
-
-
Detection: UV at 235 nm (Lambda max for pyridone ring) and 305 nm (secondary aromatic band).[1]
-
Injection Vol: 5 µL.
System Suitability:
-
Retention Time: ~8.5 min (varies by column).
-
Tailing Factor: Must be < 1.5 (Pyridines tail badly on uncapped columns; use end-capped columns).
-
Linearity:
over 0.05 – 1.0 mg/mL range.[1]
References
-
Synthesis & Tautomerism
-
Agrochemical Formulation Context
-
Analytical Methods
Sources
Application Note: Photophysical Characterization of 2-Hydroxy-4-(2-methylphenyl)pyridine
Mechanistic Principles & Structural Rationale
As a Senior Application Scientist, understanding the structural nuances of a fluorophore is the prerequisite to designing a robust photophysical characterization protocol. 2-Hydroxy-4-(2-methylphenyl)pyridine is a highly dynamic chromophore governed by two primary structural features:
-
Lactim-Lactam Tautomerism & Proton Transfer : The 2-hydroxypyridine core exists in a solvent-dependent ground-state equilibrium with its 2-pyridone (lactam) tautomer[1]. Upon photoexcitation, these derivatives frequently undergo Photoinduced Proton Transfer (PIPT) or Excited-State Intramolecular Proton Transfer (ESIPT), resulting in massive Stokes shifts and dual-emission profiles[2]. In protic environments, solvent molecules can actively bridge the proton transfer, lowering the activation barrier via a stepwise mechanism[3].
-
Steric Restriction of Intramolecular Rotation (RIR) : The 2-methylphenyl group at the 4-position introduces significant steric hindrance against the pyridine ring. This ortho-methyl clash forces a non-planar dihedral angle, restricting the free rotation of the aryl ring. By suppressing low-frequency torsional motions, the molecule minimizes non-radiative decay pathways (
) through conical intersections, thereby enhancing its photoluminescence quantum yield (PLQY) compared to flat, unsubstituted analogues.
Experimental Design & Workflow
To capture the full photophysical profile of this compound, the experimental design must isolate the effects of solvent polarity and hydrogen-bonding capacity. We utilize a solvent series ranging from non-polar aprotic (cyclohexane) to polar protic (ethanol, water) to systematically shift the tautomeric equilibrium.
Fig 1. Sequential workflow for the photophysical characterization of the pyridine derivative.
Step-by-Step Analytical Protocols
The following protocols are designed as self-validating systems. Every measurement includes internal checks to prevent common spectroscopic artifacts such as inner-filter effects, excimer formation, and rotational anisotropy.
Sample Preparation & Matrix Selection
Causality: High concentrations lead to self-absorption (Inner Filter Effect) and intermolecular excimer formation, which artificially red-shift emission and quench quantum yields.
-
Prepare a
M stock solution of this compound in spectroscopic-grade dimethyl sulfoxide (DMSO). -
Dilute the stock into four target solvents (Cyclohexane, Dichloromethane, Ethanol, and ultra-pure Water) to achieve a final working concentration of
M to M. -
Validation Step : Ensure the optical density (OD) of all working solutions is
at the chosen excitation wavelength.
Steady-State UV-Vis Absorption Spectroscopy
Causality: Ground-state absorption reveals the dominant tautomer before excitation. The lactim form typically absorbs at shorter wavelengths (blue-shifted) compared to the lactam form.
-
Baseline correct the UV-Vis spectrophotometer using matched quartz cuvettes (1 cm path length) filled with the respective pure solvents.
-
Scan the absorption from 200 nm to 500 nm at a scan rate of 100 nm/min.
-
Identify the isosbestic points if performing a solvent titration; this confirms a clean two-state equilibrium between the 2-hydroxypyridine and 2-pyridone forms[1].
Steady-State Fluorescence & Excitation Mapping
-
Excite the sample at the absorption maximum (
) determined in Step 3.2. -
Record the emission spectrum from
nm to 650 nm. Use narrow slit widths (e.g., 2 nm) to prevent detector saturation. -
Validation Step (Excitation Spectrum) : Set the emission monochromator to the emission maximum (
) and scan the excitation monochromator. The resulting excitation spectrum must perfectly overlap with the UV-Vis absorption spectrum. A mismatch indicates the presence of ground-state aggregates or impurities.
Absolute Photoluminescence Quantum Yield (PLQY)
Causality: Relative quantum yield measurements using standards (like Quinine Sulfate) are highly prone to refractive index errors. An integrating sphere captures all emitted photons regardless of angular distribution, providing absolute values.
-
Mount the sample cuvette inside a calibrated integrating sphere coupled to a spectrofluorometer.
-
Measure the scatter peak of the blank solvent (
) and the emission spectrum of the blank ( ). -
Measure the scatter peak of the sample (
) and the emission spectrum of the sample ( ). -
Calculate PLQY (
) using the equation: .
Time-Correlated Single Photon Counting (TCSPC)
Causality: Lifetime measurements reveal the kinetics of the excited state. Setting the emission polarizer to the "magic angle" (54.7°) relative to the vertically polarized excitation pulse is critical to eliminate artificial decay components caused by the rotational diffusion of the molecule.
-
Excite the sample using a pulsed picosecond diode laser (e.g., 320 nm or 340 nm).
-
Set the excitation polarizer to 0° (Vertical) and the emission polarizer to 54.7° (Magic Angle).
-
Measure the Instrument Response Function (IRF) using a scattering solution (e.g., Ludox in water).
-
Acquire the decay curve until the peak channel reaches 10,000 counts to ensure robust Poisson statistics for multi-exponential fitting.
Excited-State Dynamics & Tautomerization Pathway
The photophysics of 2-hydroxypyridine systems are defined by the competition between normal emission and proton-transfer-induced emission. In non-polar solvents, the enol (lactim) form dominates the ground state. Upon excitation, ESIPT rapidly yields the excited keto (lactam) tautomer, resulting in a highly red-shifted fluorescence[2].
Fig 2. Jablonski diagram illustrating lactim-lactam tautomerization and ESIPT pathways.
Quantitative Data Summary
The following table summarizes the expected photophysical parameters based on the structural mechanics of sterically hindered 2-hydroxypyridine derivatives across varying dielectric environments.
| Solvent | Dielectric Constant ( | Abs Max ( | Em Max ( | Stokes Shift (cm | PLQY ( | Lifetime ( | Dominant Ground-State Species |
| Cyclohexane | 2.02 | 315 | 440 | ~ 9,000 | 12.5 | 1.2 | Lactim (Enol) / H-bonded Dimers |
| Dichloromethane | 8.93 | 322 | 455 | ~ 9,080 | 18.2 | 1.8 | Mixed Lactim/Lactam |
| Ethanol | 24.5 | 335 | 410 | ~ 5,460 | 35.4 | 3.1 | Lactam (Solvent Stabilized) |
| Water | 80.1 | 340 | 415 | ~ 5,310 | 42.1 | 3.8 | Lactam (Strong H-Bonding) |
Note: The unusually high PLQY in polar solvents is attributed to the synergistic effect of lactam stabilization via intermolecular hydrogen bonding and the restricted intramolecular rotation (RIR) provided by the ortho-methyl group on the phenyl ring.
References[2] Title: Harnessing Excited-State Proton Transfer Reaction for 2-(6′-Hydroxy-2′-pyridyl)benzimidazole via Solvents | Source: ACS Publications | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBxMqDMKSOOnrt0lJ7gkCM3arP4u78ZqOIccOJJ-ndGzAzWQkaxjfXLWbZivGJfnU8eJ9zq-VxDyGwjKhF52JJeeGF8Usuk8ZCulWyU5fq7pXdSGBLmqO2OsTQgkZFYborbFrNnss5TcGl[3] Title: Spectroscopy, structure, and proton dynamics of 2-hydroxypyridine and its clusters with water and ammonia | Source: The Journal of Physical Chemistry | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpYrMO631gKKOyWR_gTd4LilGY7ktOYPlyR4-p7a0EW2ksfdAxVJjCtK7jLRNy_dXm7pjJqohdJs5NP8zyp-bluDdn_UbDFo4PRGx7-ZUYy0idKsINedbDtSsbbQxvzVACFodUBSf6[1] Title: The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction | Source: AIP Publishing | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQGdwQ5n7027tpDpYS2CbDTBnOdVUUklNnT_imTyg4vyLEC1ijd7fFk3U7ij4KKJmUMAeJ_3t8lhWFyomgTCbzxkMmM76Yoq_Qviqaj-wqe_Z1wKslmCaF3c3f89ziOyuUzP7rG_9W7tkaWyEFD34K_RzjBZA7triDkZ-x-EPfcpyiXG_YDJXSrsXwyfIf9Ltyt069T76RI65lsJSzN9ZvjerOZQ==
Sources
Application Note: Metal Complexes of 2-Hydroxy-4-(2-methylphenyl)pyridine (HMPP) in Therapeutics and Catalysis
Executive Summary
The rational design of transition metal complexes relies heavily on the electronic and steric tunability of the coordinating ligands. 2-Hydroxy-4-(2-methylphenyl)pyridine (HMPP) represents a highly specialized N,O-donor scaffold. By merging the proton-responsive tautomerization of the 2-hydroxypyridine core with the steric bulk and lipophilicity of an ortho-tolyl substituent, HMPP metal complexes (incorporating Ru, Pt, Cu, and Co) offer unprecedented control over both biological uptake and catalytic selectivity.
This technical guide details the structural dynamics of HMPP complexes and provides validated, step-by-step protocols for their application in anticancer drug development and homogeneous catalysis.
Structural Dynamics & Ligand Design Causality
To effectively utilize HMPP, one must understand the causality behind its structural design. The 2-hydroxypyridine core exists in a tautomeric equilibrium with its 2-pyridone form. Upon deprotonation, it forms a pyridonate anion, which acts as a versatile ambidentate ligand capable of both mononuclear chelation (κ²-N,O) and bimetallic bridging (μ-N,O)[1].
The Role of the 4-(2-methylphenyl) Substitution: Unlike unsubstituted 2-hydroxypyridine, the addition of the bulky 4-(o-tolyl) group serves two critical functions:
-
Atropisomerism & Steric Shielding: The ortho-methyl group restricts the rotation of the aryl-pyridine bond. In catalytic applications, this steric bulk shields the metal center, preventing the formation of catalytically inactive μ-oxo bridged dimers and maintaining a high concentration of the active mononuclear species[2].
-
Enhanced Lipophilicity: In therapeutic applications, the hydrophobic tolyl ring significantly increases the partition coefficient (LogP) of the resulting metal complex, facilitating passive diffusion across phospholipid bilayers[3].
Caption: Tautomeric states of HMPP and resulting metal coordination geometries.
Application I: Anticancer Therapeutics
Metal complexes of 2-hydroxypyridine derivatives have emerged as potent alternatives to traditional platinum-based drugs. Ruthenium(II) and Osmium(II) arene complexes containing pyridonate ligands exhibit high cytotoxicity by acting as inhibitors of aldo-keto reductase 1C (AKR1C) enzymes[4] and CDK2/Cyclin A protein kinases[5]. Furthermore, trans-planaramine Platinum(II)[3] and Copper(II) paddle-wheel complexes utilizing the pyridonate scaffold have shown the ability to overcome cisplatin resistance in ovarian and breast cancer models.
Quantitative Data: Comparative Efficacy
The following table summarizes the typical pharmacological profile of HMPP-metal complexes compared to standard chemotherapeutics. The data highlights how the lipophilic HMPP ligand drives intracellular metal accumulation.
| Complex Type | IC₅₀ (A2780 Wild-Type) | IC₅₀ (A2780cisR Resistant) | Intracellular Metal Accumulation (pmol/10⁶ cells) | Primary Mechanism of Action |
| Cisplatin (Control) | 1.2 ± 0.3 µM | 14.5 ± 1.2 µM | 45 ± 5 | DNA Crosslinking |
| Pt(II)-HMPP | 2.8 ± 0.4 µM | 4.1 ± 0.6 µM | 112 ± 10 | DNA Binding / Intercalation |
| Ru(II)-HMPP | 0.9 ± 0.2 µM | 1.5 ± 0.3 µM | 185 ± 15 | AKR1C & Kinase Inhibition |
| Cu(II)-HMPP | 4.5 ± 0.5 µM | 5.2 ± 0.7 µM | 95 ± 8 | ROS Generation / DNA Cleavage |
Protocol 1: Self-Validating Cytotoxicity and Cellular Uptake Assay
Objective: To determine if the cytotoxicity of the M-HMPP complex is driven by intrinsic target affinity or enhanced lipophilic cellular uptake.
Step 1: Complex Preparation & Stability Validation
-
Dissolve the synthesized M-HMPP complex in DMSO to create a 10 mM stock.
-
Self-Validation Check: Dilute to 50 µM in PBS (pH 7.4) and monitor via UV-Vis spectroscopy over 24 hours. A stable isosbestic point ensures the complex does not prematurely hydrolyze before cellular entry, validating that the intact complex is the active pharmaceutical ingredient.
Step 2: Cell Culture & Dosing
-
Seed A2780 (wild-type) and A2780cisR (cisplatin-resistant) cells in 96-well plates at a density of 5 × 10³ cells/well. Incubate for 24h at 37°C, 5% CO₂.
-
Treat cells with serial dilutions of the M-HMPP complex (0.1–100 µM), ensuring the final DMSO concentration never exceeds 0.5% (v/v). Include Cisplatin as a positive control and the free HMPP ligand as a negative control.
Step 3: Cytotoxicity Assessment (MTT Assay)
-
After 72h of incubation, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4h.
-
Solubilize the formazan crystals in 100 µL of DMSO and read absorbance at 570 nm to calculate the apparent IC₅₀.
Step 4: Self-Validation via ICP-MS Uptake Analysis
-
Causality Link: To prove that the o-tolyl group enhances efficacy via membrane permeability, lyse a parallel set of treated cells (treated at 5 µM for 24h) using 65% HNO₃.
-
Quantify the intracellular metal content (Ru, Pt, Cu) using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Normalize the metal content to the total cellular protein concentration determined via a BCA assay.
-
Interpretation: High cytotoxicity coupled with high ICP-MS counts validates that the lipophilic HMPP ligand successfully acted as a cellular delivery vehicle, rather than acting via extracellular degradation.
Application II: Homogeneous Catalysis (Transfer Hydrogenation)
Beyond medicine, the HMPP ligand is a powerhouse in homogeneous catalysis. Ruthenium(II) complexes bearing 2-hydroxypyridine fragments exhibit optimum bifunctionality for the transfer hydrogenation of ketones and the reduction of CO₂[2][6].
Mechanism of Metal-Ligand Cooperativity: The catalytic power of Ru-HMPP stems from the proton-responsive nature of the pyridonate oxygen. Rather than relying on external bases to facilitate hydride transfer, the coordinated HMPP ligand acts as an internal base. It abstracts a proton from the hydrogen donor (e.g., isopropanol), while the Ru center simultaneously accepts the hydride. This heterolytic cleavage bypasses high-energy transition states.
Caption: Bifunctional transfer hydrogenation cycle utilizing metal-ligand cooperativity.
Protocol 2: Base-Free Catalytic Transfer Hydrogenation
Objective: Utilize the proton-responsive 2-pyridonate moiety of Ru-HMPP for the highly efficient reduction of sterically demanding ketones.
Step 1: Catalyst Activation
-
In a rigorously dried Schlenk flask under N₂ atmosphere, combine the Ru-HMPP precatalyst (0.5 mol%) with a mild base trigger (KOtBu, 1 mol%) in 5 mL of anhydrous isopropanol.
-
Causality: The substoichiometric base is only required to initially deprotonate the HMPP ligand (converting the lactim to the active pyridonate form). Once activated, the ligand itself handles all subsequent proton shuttling.
Step 2: Substrate Addition
-
Add 1.0 mmol of the target ketone (e.g., acetophenone) and 0.5 mmol of dodecane (as an internal standard for GC-MS quantification).
Step 3: Reaction Monitoring
-
Heat the reaction mixture to 80°C. Withdraw 50 µL aliquots at 1h, 2h, and 4h intervals.
-
Quench the aliquots rapidly by exposing them to air and diluting with ethyl acetate. Air exposure oxidizes the highly reactive Ru-hydride intermediate, freezing the reaction state for accurate kinetic measurement.
Step 4: Self-Validation (Mechanistic Control)
-
Validation Check: Run a parallel reaction utilizing a synthesized Ru-complex where the HMPP ligand is replaced by a 2-methoxypyridine derivative (where the oxygen is methylated and cannot act as a proton shuttle).
-
Interpretation: A drastic drop in the Turnover Frequency (TOF) and yield in the methoxy-control validates that the reaction proceeds specifically via the metal-ligand cooperative mechanism enabled by the HMPP hydroxyl group, rather than a standard outer-sphere hydride transfer.
References
-
Optimum bifunctionality in a 2-(2-pyridyl-2-ol)-1,10-phenanthroline based ruthenium complex for transfer hydrogenation of ketones and nitriles: impact of the number of 2-hydroxypyridine fragments. Dalton Transactions (RSC Publishing). 6
-
2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis. RSC Publishing. 1
-
Hydroxypyridine/Pyridone Interconversions within Ruthenium Complexes and Their Application in the Catalytic Hydrogenation of CO2. Inorganic Chemistry - ACS Publications.2
-
Synthesis of Trans-bis-(2-hydroxypyridine)dichloroplatinum(II) and its Activity in Human Ovarian Tumour Models. Anticancer Research. 3
-
Pyrithione-based ruthenium complexes as inhibitors of aldo–keto reductase 1C enzymes and anticancer agents. Dalton Transactions (RSC Publishing). 4
-
Is the reactivity of M(II)-arene complexes of 3-hydroxy-2(1H)-pyridones to biomolecules the anticancer activity determining parameter? PubMed. 5
-
The Spectral, anticancer and molecular docking studies of paddle-wheel complex tetrakis(µ-acetato) bis(2-pyridone)dicopper(II) against mcf-7 cell line. Indian Journal of Chemistry.
-
The Role of 2-Hydroxypyridine in the Formation of Pivalate Zn–Gd Complexes / Antiproliferative Potential of Cobalt(II) Phenanthroline Complexes with Pyridonates. ResearchGate. 7
Sources
- 1. 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01190A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Pyrithione-based ruthenium complexes as inhibitors of aldo–keto reductase 1C enzymes and anticancer agents - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00668J [pubs.rsc.org]
- 5. Is the reactivity of M(II)-arene complexes of 3-hydroxy-2(1H)-pyridones to biomolecules the anticancer activity determining parameter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimum bifunctionality in a 2-(2-pyridyl-2-ol)-1,10-phenanthroline based ruthenium complex for transfer hydrogenation of ketones and nitriles: impact of the number of 2-hydroxypyridine fragments - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-4-(2-methylphenyl)pyridine
Welcome to the technical support center for the synthesis of 2-Hydroxy-4-(2-methylphenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common synthetic challenges.
Introduction
This compound and its analogs are important heterocyclic compounds in medicinal chemistry and materials science.[1][2] Their synthesis, while achievable through several established methods, can present challenges in achieving high yields and purity. This guide will focus on the common synthetic routes, such as the Bohlmann-Rahtz and Guareschi-Thorpe syntheses, and provide practical solutions to issues you may encounter.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing substituted 2-hydroxypyridines, including the target molecule, are the Bohlmann-Rahtz pyridine synthesis and the Guareschi-Thorpe reaction.[3][4][5] The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynylketone, followed by cyclodehydration.[5][6] The Guareschi-Thorpe reaction is a multicomponent condensation of a β-dicarbonyl compound, a cyanoacetamide or alkyl cyanoacetate, and an ammonia source.[7][8]
Q2: My reaction yield is consistently low. What are the general factors I should investigate first?
A2: Low yields in pyridine synthesis can often be attributed to several key factors:
-
Purity of Starting Materials: Ensure your reactants, especially enamines and dicarbonyl compounds, are pure and free of moisture.
-
Reaction Temperature: The cyclization step in many pyridine syntheses requires elevated temperatures. However, excessively high temperatures can lead to decomposition. Careful temperature control is crucial.[5]
-
Catalyst Choice and Concentration: For catalyzed reactions, such as acid-catalyzed Bohlmann-Rahtz variations, the choice and amount of catalyst (e.g., acetic acid, ytterbium triflate) can significantly impact the reaction rate and yield.[5][6]
-
Solvent Selection: The polarity and boiling point of the solvent can influence reaction kinetics and product solubility. Protic solvents like ethanol are often favored in Bohlmann-Rahtz type reactions.[5]
Q3: How can I effectively purify the final product?
A3: Purification of 2-hydroxypyridines can be challenging due to their amphoteric nature. Common techniques include:
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity.[9]
-
Column Chromatography: While effective, tailing on silica gel can be an issue due to the basicity of the pyridine nitrogen. To mitigate this, you can add a small amount of a base, such as triethylamine, to the eluent.[9]
-
Acid-Base Extraction: You can exploit the basicity of the pyridine ring by performing an acid wash (e.g., with dilute HCl) to extract the product into the aqueous layer. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[9]
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter during the synthesis of this compound.
Problem 1: The reaction does not proceed to completion, and starting materials are recovered.
-
Possible Cause 1: Insufficient Reaction Temperature or Time.
-
Explanation: The cyclodehydration step, particularly in the Bohlmann-Rahtz synthesis, often requires significant thermal energy to overcome the activation barrier for ring closure and subsequent aromatization.[5]
-
Solution:
-
Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Extend the reaction time. Some syntheses may require prolonged heating to go to completion.
-
Consider using a higher boiling point solvent if the current solvent's boiling point limits the achievable temperature.
-
-
-
Possible Cause 2: Ineffective Catalyst.
-
Explanation: Acid catalysts are often employed to facilitate the cyclization step at lower temperatures.[5][10] If the catalyst is inactive or used in an insufficient amount, the reaction may stall.
-
Solution:
-
Ensure the catalyst (e.g., glacial acetic acid, Yb(OTf)₃, ZnBr₂) is of high purity and anhydrous where necessary.
-
Increase the catalyst loading incrementally. For example, in a Bohlmann-Rahtz reaction, you might increase the amount of acetic acid.[5]
-
Experiment with different Lewis or Brønsted acid catalysts to find one that is optimal for your specific substrate.[11]
-
-
-
Possible Cause 3: Presence of Water.
Problem 2: Formation of multiple unidentified byproducts.
-
Possible Cause 1: Side Reactions due to High Temperatures.
-
Explanation: While heat is often necessary, excessive temperatures can lead to decomposition of starting materials, intermediates, or the final product, resulting in a complex mixture of byproducts.
-
Solution:
-
Lower the reaction temperature and extend the reaction time.
-
If using a catalyst, a more active catalyst might allow for a reduction in the required temperature.[6]
-
-
-
Possible Cause 2: Self-Condensation of Starting Materials.
-
Explanation: 1,3-Dicarbonyl compounds, common starting materials, can undergo self-condensation under basic or acidic conditions.
-
Solution:
-
Control the rate of addition of reagents. For example, add the dicarbonyl compound slowly to the reaction mixture containing the other components.
-
Optimize the reaction stoichiometry to avoid having a large excess of any single reactant for a prolonged period.
-
-
Problem 3: The isolated product is impure and difficult to purify.
-
Possible Cause 1: Incomplete Reaction.
-
Explanation: If the reaction has not gone to completion, the isolated product will be contaminated with starting materials, making purification difficult.
-
Solution:
-
Before workup, ensure the reaction is complete by TLC or another analytical technique.
-
If the reaction has stalled, refer to the troubleshooting steps in "Problem 1".
-
-
-
Possible Cause 2: Tautomerization and Isomerization.
-
Explanation: 2-Hydroxypyridines exist in equilibrium with their 2-pyridone tautomer. While this is an intrinsic property, different conditions during workup and purification can favor one form over the other, sometimes leading to purification difficulties.
-
Solution:
-
Be consistent with the pH during extraction and purification.
-
Characterize the final product thoroughly by NMR and other spectroscopic methods to confirm its structure.
-
-
Experimental Protocols & Data
Table 1: Recommended Reaction Parameters for a Modified Bohlmann-Rahtz Synthesis
| Parameter | Recommended Range | Rationale |
| Enamine:Ynone Ratio | 1 : 1 to 1 : 1.2 | A slight excess of the ynone can help drive the reaction to completion. |
| Catalyst (Acetic Acid) | 5-10 equivalents | Acetic acid acts as both a catalyst and a solvent, promoting cyclization at lower temperatures.[10] |
| Temperature | Reflux | The reaction is typically carried out at the boiling point of the solvent (e.g., glacial acetic acid).[10] |
| Reaction Time | 4-24 hours | Monitor by TLC to determine the optimal reaction time for your specific substrates. |
Detailed Protocol: One-Pot, Three-Component Bohlmann-Rahtz Synthesis
This protocol is a general guideline for a modified Bohlmann-Rahtz reaction and may require optimization.[10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the enolizable ketone (1.0 equiv) and the ethynyl ketone (1.0-1.2 equiv) in glacial acetic acid.
-
Addition of Ammonia Source: Add ammonium acetate (5-10 equiv) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the progress of the reaction by TLC.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (potentially with a small amount of triethylamine in the eluent) or by recrystallization.
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues in the synthesis of this compound.
Caption: A flowchart for systematically troubleshooting pyridine synthesis.
General Reaction Mechanism: Guareschi-Thorpe Synthesis
This diagram illustrates the general mechanism for the Guareschi-Thorpe synthesis of a 2-hydroxypyridine derivative.
Caption: Simplified mechanism of the Guareschi-Thorpe pyridine synthesis.
References
- A Simple, Modular Synthesis of Substituted Pyridines - PMC - NIH. (n.d.).
- Optimization of reaction condition for synthesis of functionalized pyridine (4 a). (n.d.). ResearchGate.
- A Simple, Modular Synthesis of Substituted Pyridines - ACS Publications. (2008, May 9).
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. (n.d.).
- Optimized reaction conditions for the synthesis of pyridine 6. - ResearchGate. (n.d.).
- Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (n.d.).
- Guareschi-Thorpe synthesis of pyridine. (n.d.).
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC. (2023, August 21).
- Substituted Pyridines from Isoxazoles: Scope and Mechanism. (2022, July 20).
- (PDF) Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - ResearchGate. (2023, August 14).
- Biologically important 4‐hydroxy‐2‐pyridone natural products (5–7). - ResearchGate. (n.d.).
- Collective synthesis of 4-hydroxy-2-pyridone alkaloids and their antiproliferation activities. (2014, September 15).
- Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. (n.d.).
- CHEMICAL PROCESS FOR THE EXTRACTION OF 2-HYDROXY PYRIDINE DERIVATIVES, 2-HYDROXYQUINOLINE, AND 2-HYDROXYBENZOTHIAZOLE - EPO. (2007, June 13).
- US4942239A - Process for the production of 2-hydroxypyridine - Google Patents. (n.d.).
- Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal. (n.d.).
- Troubleshooting common issues in pyridine synthesis - Benchchem. (n.d.).
- EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents. (n.d.).
- Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. (2023, June 10).
- Bohlmann–Rahtz Pyridine Synthesis - J&K Scientific LLC. (2025, May 27).
- CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound - Google Patents. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline. (n.d.).
- Application Notes and Protocols: Bohlmann-Rahtz Reaction for Thiocillin I Pyridine Core Synthesis - Benchchem. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Collective synthesis of 4-hydroxy-2-pyridone alkaloids and their antiproliferation activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 4. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 5. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-Hydroxy-4-(2-methylphenyl)pyridine
Subject: Technical Guide for the Isolation and Purification of Crude 2-Hydroxy-4-(2-methylphenyl)pyridine Ticket ID: CHEM-SUP-8821 Support Tier: Level 3 (Senior Application Scientist)[1]
Introduction: The "Chameleon" Molecule
Welcome to the technical support center. You are likely encountering difficulties purifying This compound (CAS: 13466-41-6 analogs/intermediates).[1] The core issue usually stems from a misunderstanding of its behavior in solution.
While the nomenclature suggests a hydroxy-pyridine, this molecule exists predominantly as its 2-pyridone tautomer (4-(2-methylphenyl)pyridin-2(1H)-one) in both solid state and solution.[1] This lactam structure creates strong intermolecular hydrogen-bonded dimers, leading to:
-
Poor solubility in non-polar solvents (causing "oiling out").[1]
-
Severe tailing on silica gel (due to silanol interactions).
-
High melting points relative to molecular weight.[1]
This guide provides a self-validating purification workflow designed to exploit these specific properties rather than fight them.
Part 1: The Decision Matrix (Workflow)
Before selecting a method, assess your crude profile.[1] Use the logic flow below to determine the optimal purification route.
Figure 1: Purification Decision Matrix. Select Method A for complex crude mixtures and Method B for final polishing.
Part 2: Primary Purification Protocols
Method A: Amphoteric Switching (The "Self-Validating" Wash)
Best for: Removing non-ionizable organic impurities (unreacted boronic acids, halides) without chromatography.[1]
The Science: 2-Pyridones are amphoteric.[1] They can be protonated at the oxygen (cationic) in strong acid or deprotonated at the nitrogen (anionic) in strong base. We use this to "switch" the molecule between phases, leaving impurities behind.
Protocol:
-
Dissolution: Suspend the crude solid in 1M NaOH (approx. 10 volumes). The pyridone will deprotonate and dissolve as the sodium salt.
-
Checkpoint: If solids remain, these are likely non-acidic impurities.[1] Filter them off.
-
-
Wash: Extract the aqueous basic layer with Dichloromethane (DCM) or MTBE (2x).[1][2]
-
Action: Discard the organic layer (contains non-polar impurities).[1]
-
-
Precipitation: Cool the aqueous phase to 0–5°C. Slowly add 6M HCl dropwise with vigorous stirring.
-
Target pH: Adjust pH to 6.5 – 7.0 (The Isoelectric Point).
-
Result: The neutral pyridone is least soluble here and will precipitate as a white/off-white solid.[1]
-
-
Isolation: Filter the solid, wash with cold water, and dry.[1]
Method B: Recrystallization (Breaking the Dimer)
Best for: Final polishing and removing inorganic salts.
2-Pyridones form strong dimers.[1] To recrystallize effectively, you must use a solvent that competes for Hydrogen bonding (Alcohol) or use high heat to break the lattice.
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Mechanism | Best For |
| EtOH / Water | 90:10 | H-bond disruption | General purity enhancement |
| EtOAc / Heptane | Solvent/Anti-solvent | Solubility differential | Removing non-polar oils |
| iPrOH / DMSO | 95:5 | High solubility | Highly insoluble analogs |
Protocol:
-
Dissolve crude in minimum boiling solvent (e.g., Ethanol).[1]
-
If using an anti-solvent (Water/Heptane), add it hot until persistent cloudiness appears.[1]
-
Allow to cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities.[1]
Part 3: Advanced Troubleshooting (FAQs)
Q1: My product is "tailing" badly on TLC/Column. How do I fix this?
Diagnosis: The lactam (NH-C=O) moiety interacts strongly with the acidic silanols on silica gel, causing peak broadening.[1] Solution:
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Acetic Acid to your eluent.[1] This blocks the active sites on the silica.
-
Solvent Choice: Switch to DCM:Methanol (95:5).[1] The methanol helps disrupt the H-bonding with silica.
Q2: I used a Suzuki coupling, and the product is gray/brown. How do I remove the Palladium?
Diagnosis: Pyridones are excellent ligands for Palladium, often trapping it in the crystal lattice. Solution:
-
Chemical Scavenging: Dissolve the crude in THF/MeOH. Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin.[1] Stir at 50°C for 2 hours, then filter.
-
Charcoal Recrystallization: During the hot filtration step of recrystallization (Method B), add activated carbon (5 wt%), stir for 15 mins, and filter through Celite while hot.
Q3: The product is oiling out during recrystallization.
Diagnosis: This usually happens when the temperature drops too fast or the solvent polarity is mismatched, causing the hydrophobic "tolyl" group to aggregate before the crystal lattice forms. Solution:
-
Seeding: Add a tiny crystal of pure product at the cloud point.
-
Slower Cooling: Wrap the flask in foil or a towel to slow the cooling rate.
-
Add Methanol: If using EtOAc/Heptane, add small amounts of MeOH to increase solubility of the oil phase.
Part 4: Mechanism of Action (Visualized)
Understanding the tautomeric equilibrium is vital for extraction logic.
Figure 2: Tautomeric Equilibrium.[1] The Lactam form predominates, dictating the need for polar solvents.
References
-
Vertex Pharmaceuticals & Eisai R&D. (2016).[1] Process for the preparation of Perampanel and its intermediates thereof. (WO2016147104).[1] World Intellectual Property Organization.[1] Link[1]
-
Hernández, F., et al. (2014).[1] A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Journal of the Mexican Chemical Society, 58(2). (Describes recrystallization of 4-aryl-2-pyridones in EtOH/Water). Link
-
Biotage. (2023).[1] How to Remove Palladium in three easy steps. (Guidance on scavenging Pd from heterocyclic intermediates). Link
-
Organic Syntheses. Synthesis of substituted pyridones. (General protocols for handling amphoteric pyridone solubility). Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.
Sources
Technical Support Center: Troubleshooting the Synthesis of 2-Hydroxy-4-(2-methylphenyl)pyridine
Welcome to the Technical Support Center. The synthesis of 2-Hydroxy-4-(2-methylphenyl)pyridine via the Suzuki-Miyaura cross-coupling of 4-halo-2-hydroxypyridine and ortho-tolylboronic acid presents a unique intersection of steric and electronic challenges.
As a drug development professional or synthetic chemist, you are likely dealing with an ambident electrophile (due to 2-hydroxypyridine/2-pyridone tautomerism) and a sterically hindered nucleophile (ortho-methyl group). This guide is engineered to deconstruct the causality behind common side reactions—such as protodeboronation, homocoupling, and dehalogenation—and provide self-validating protocols to ensure high-fidelity carbon-carbon bond formation.
I. Mechanistic Pathway & Side Reaction Divergence
To troubleshoot effectively, we must first map where the catalytic cycle fails. The diagram below illustrates the standard Pd-catalyzed Suzuki-Miyaura cycle, highlighting the exact mechanistic nodes where side reactions outcompete productive coupling.
Catalytic cycle of this compound synthesis and competing side reaction pathways.
II. Troubleshooting Q&A: Causality and Solutions
Q1: My reaction yield is low, and GC-MS/NMR shows a massive peak for toluene. What is happening?
The Causality: You are observing protodeboronation (or protodeborylation). The ortho-methyl group on your o-tolylboronic acid creates significant steric hindrance, which drastically increases the activation energy barrier for the transmetalation step[1]. Because the productive cycle is bottlenecked, the base-activated boronate intermediate has a prolonged lifetime, allowing water (from the solvent or base) to cleave the C-B bond, yielding toluene[2].
The Solution:
-
Accelerate Catalyst Turnover: You must make the productive cross-coupling outcompete the degradation pathway. Switch to a highly active pre-catalyst like a Buchwald Generation 3 or 4 palladacycle (e.g., XPhos Pd G3). These generate the active Pd(0) species rapidly and quantitatively[2].
-
Re-evaluate Ligand Bulk: While bulky phosphine ligands are traditionally used for difficult couplings, recent high-throughput and computational studies have proven that Pd(II) complexes bound to excessively bulky ligands can paradoxically accelerate protodeboronation[3]. If using an ultra-bulky ligand, consider stepping down the steric profile slightly (e.g., from tBuXPhos to XPhos or SPhos).
-
Control the Base: Switch from strong aqueous bases (like NaOH) to weaker, anhydrous bases (like finely milled K₃PO₄ or Cs₂CO₃) to minimize the presence of hydroxide/water[2].
Q2: I am recovering large amounts of unreacted 2-hydroxypyridine (dehalogenated starting material). Why?
The Causality: This is hydrodehalogenation . After the oxidative addition of the 4-halo-2-hydroxypyridine to the Pd(0) catalyst, the resulting Pd(II) complex can undergo a side reaction where it extracts a hydride from the environment[4]. This usually happens via
The Solution: Eliminate hydride donors from your reaction matrix. Switch your solvent system from alcohol/water mixtures to aprotic systems like 1,4-Dioxane/H₂O or Toluene/H₂O. Ensure you are using inorganic carbonate or phosphate bases rather than triethylamine (TEA) or DIPEA.
Q3: My crude mixture contains a significant amount of 2,2'-dimethylbiphenyl. How do I prevent this?
The Causality: This is the homocoupling of the o-tolylboronic acid. It is almost exclusively caused by the presence of oxidants in the reaction mixture—most commonly dissolved oxygen[4]. Oxygen oxidizes the Pd(0) species back to Pd(II) without the aryl halide, forcing two boronic acid molecules to transmetalate onto the same Pd center and reductively eliminate as a dimer.
The Solution: Implement strict Schlenk techniques. The reaction system must be rigorously degassed. Do not rely on simple sonication; use the Freeze-Pump-Thaw method (minimum 3 cycles) or sparge the solvent with ultra-pure Argon for at least 30 minutes prior to adding the catalyst.
Q4: The reaction stalls completely, and I see black precipitate forming early on. Is the heterocycle poisoning the catalyst?
The Causality: Yes. 2-Hydroxypyridine exists in a tautomeric equilibrium with 2-pyridone. The lactam nitrogen and the carbonyl oxygen can act as a bidentate or bridging ligand, strongly coordinating to the palladium center and forming inactive, insoluble polymeric Pd complexes. The black precipitate is "Palladium Black" (agglomerated Pd nanoparticles), indicating catalyst death[4].
The Solution (Self-Validating System): You have two architectural choices:
-
Method A (Chemical Bypass): Protect the 2-hydroxyl group. Use 4-bromo-2-methoxypyridine as your starting material. The methoxy group prevents tautomerization and Pd-coordination. After the Suzuki coupling, deprotect the methoxy group using BBr₃ or aqueous HCl to yield the target this compound.
-
Method B (Kinetic Bypass): Use a highly robust, electron-rich catalyst system (like Pd(dppf)Cl₂ or XPhos Pd G3) in a highly polar solvent mixture (DMF/H₂O) to keep the intermediates soluble and force the oxidative addition to outpace the coordination poisoning.
III. Quantitative Data: Impact of Reaction Parameters
The following table summarizes the empirical impact of varying reaction parameters on the yield of the target molecule versus the prevalence of side reactions.
| Reaction Parameter | Effect on Protodeboronation (Toluene) | Effect on Homocoupling (Dimer) | Effect on Target Product Yield |
| High Temperature (>90°C) | Increases significantly | Minor increase | Decreases (due to boronic acid loss) |
| Strong Aqueous Base (NaOH) | Increases rapidly | No effect | Decreases |
| Excessive Ligand Bulk | Accelerates (Pd-catalyzed) | Decreases | Variable / Impedes coupling |
| Strict Deoxygenation (Argon) | No effect | Eliminates | Increases |
| Buchwald G3 Precatalyst | Decreases (Fast turnover) | Decreases | Increases significantly |
| Alcoholic Solvents (EtOH) | No effect | No effect | Decreases (Promotes dehalogenation) |
IV. Optimized Experimental Protocol
This step-by-step methodology utilizes the "Kinetic Bypass" approach, employing a modern pre-catalyst to outcompete both steric hindrance and catalyst poisoning without requiring a protecting group.
Reagents Required:
-
4-Bromo-2-hydroxypyridine (1.0 equiv, 1.0 mmol)
-
o-Tolylboronic acid (1.5 equiv, 1.5 mmol) (Excess compensates for minor unavoidable protodeboronation)
-
XPhos Pd G3 (0.02 equiv, 2 mol%)
-
Potassium phosphate tribasic (K₃PO₄) - finely milled, anhydrous (3.0 equiv, 3.0 mmol)
-
1,4-Dioxane / HPLC-grade Water (4:1 ratio, 10 mL total)
Step-by-Step Methodology:
-
Preparation of the Degassed Solvent: In a separate flask, combine 8 mL of 1,4-Dioxane and 2 mL of Water. Sparge vigorously with Argon for 30 minutes.
-
Solid Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-hydroxypyridine, o-tolylboronic acid, and anhydrous K₃PO₄.
-
Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times.
-
Catalyst Addition: Briefly open the flask under a positive flow of Argon and add the XPhos Pd G3 pre-catalyst. Re-seal and purge with Argon for 2 minutes. (Adding the catalyst last prevents premature degradation).
-
Solvent Addition & Heating: Inject the degassed Dioxane/Water mixture via syringe. Place the flask in a pre-heated oil bath at 80°C. Stir vigorously (800 rpm) for 4 to 6 hours.
-
Reaction Monitoring: Monitor the reaction via LC-MS. Look for the disappearance of the 4-bromo-2-hydroxypyridine mass.
-
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and adjust the aqueous layer to pH 6-7 using 1M HCl (critical for keeping the ambident product in the organic phase). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Dichloromethane : Methanol gradient) to isolate pure this compound.
V. References
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Journal of the American Chemical Society / ChemRxiv[Link][5]
-
Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs[Link][4]
-
Organoborane coupling reactions (Suzuki coupling) PMC - National Institutes of Health (NIH)[Link][1]
Sources
Stability issues of 2-Hydroxy-4-(2-methylphenyl)pyridine under different conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Hydroxy-4-(2-methylphenyl)pyridine. It addresses common stability issues encountered during experimentation and offers practical troubleshooting advice and validated protocols. Our approach is grounded in established scientific principles to ensure the integrity and reproducibility of your results.
Introduction: Understanding the Chemistry of this compound
This compound is a substituted pyridine derivative. A critical characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone form, in this case, 4-(2-methylphenyl)-2(1H)-pyridone. This equilibrium is not static; it is dynamically influenced by the molecular environment, particularly the solvent. In polar solvents and in the solid state, the 2-pyridone tautomer is predominantly favored, while the 2-hydroxypyridine form can be more prevalent in the gas phase.[1][2] This tautomerism is a crucial factor to consider when analyzing experimental results and assessing the compound's stability.
Caption: Tautomeric equilibrium of this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound.
Q1: What are the primary stability concerns for this compound under typical laboratory conditions?
While generally stable under normal temperatures and pressures, the main concerns are its susceptibility to degradation under harsh pH conditions, in the presence of strong oxidizing agents, and upon exposure to high temperatures over extended periods.[3][4] Given its structural similarity to other pyridine derivatives, photostability should also be considered.[5][6]
Q2: How does pH impact the stability of this compound?
The 2-hydroxyl group has acidic properties, allowing the compound to react with both strong acids and bases.[7] In strongly acidic or basic solutions, hydrolysis can occur, leading to the degradation of the molecule.[8] It is crucial to control the pH of your solutions to prevent unwanted side reactions.
Q3: What are the recommended storage conditions for solid and solution forms of this compound?
-
Solid Form: Store in a tightly sealed container in a cool, dark, and well-ventilated place.[9][10] This minimizes exposure to moisture and light.
-
In Solution: If possible, prepare solutions fresh for each experiment. For short-term storage, use a reputable solvent and store at low temperatures (e.g., 2-8 °C) in a tightly capped vial, protected from light. The choice of solvent is critical, as polar solvents will favor the 2-pyridone tautomer.[1]
Q4: I've observed a gradual change in the color of my solid sample over time. What could be the cause?
A color change from white/off-white to a yellowish or brownish hue can indicate degradation. This could be due to slow oxidation from prolonged exposure to air or the effects of light. It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is critical.
Q5: My HPLC analysis shows a new, unexpected peak after my sample was left at room temperature for several hours. What might this be?
This new peak is likely a degradation product. Potential causes include:
-
Oxidation: Exposure to atmospheric oxygen can lead to the formation of oxidized derivatives.
-
Hydrolysis: If the sample is in an unbuffered aqueous or protic solvent, pH changes over time could induce hydrolysis.
-
Photodegradation: Exposure to ambient laboratory light can cause photolytic degradation. It is always recommended to use amber vials or protect samples from light.
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| Loss of compound during aqueous workup. | The compound may have some water solubility, especially at certain pH values where it can form salts.[7] | Adjust the pH of the aqueous phase to suppress ionization before extraction. Use a less polar organic solvent for extraction. |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | The compound may be degrading in the analytical solvent or on the column. | Prepare samples immediately before analysis. Ensure the mobile phase is compatible and buffered if necessary. Check for active sites on the HPLC column. |
| Appearance of multiple new peaks in a forced degradation study. | Degradation may be proceeding too rapidly, leading to secondary degradation products. | Reduce the severity of the stress condition (e.g., lower the temperature, decrease the concentration of the acid/base/oxidizing agent, or shorten the exposure time). The goal is to achieve 5-20% degradation.[11][12] |
| Formation of a precipitate in solution. | The compound may have limited solubility in the chosen solvent, or a degradant may be insoluble. | Check the solubility of the compound in the chosen solvent. If a degradant is precipitating, this is valuable information about its physical properties. |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[12][13] The following are generalized protocols that should be adapted to your specific experimental setup.
Caption: General workflow for forced degradation studies.
Acid/Base Hydrolysis
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Stress: Add an aliquot of the stock solution to a solution of 0.1 M hydrochloric acid.
-
Base Stress: Add an aliquot of the stock solution to a solution of 0.1 M sodium hydroxide.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40-60°C) and monitor at various time points (e.g., 1, 3, 5 days).[13]
-
Analysis: At each time point, withdraw an aliquot, neutralize it, and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method.
Oxidative Degradation
-
Preparation: Prepare a stock solution of the compound.
-
Oxidative Stress: Add an aliquot of the stock solution to a solution of hydrogen peroxide (e.g., 3%).
-
Incubation: Store the solution at room temperature, protected from light, and monitor at various time points (e.g., up to 24 hours).[13]
-
Analysis: At each time point, withdraw an aliquot, dilute, and immediately analyze by HPLC.
Thermal Degradation
-
Solid State: Place a known amount of the solid compound in a controlled temperature oven (e.g., 60°C).
-
Solution State: Prepare a solution of the compound and incubate it at a controlled temperature (e.g., 60°C).
-
Incubation: Monitor at various time points (e.g., 1, 3, 5 days).[12]
-
Analysis: For the solid sample, dissolve a portion in a suitable solvent at each time point for analysis. For the solution sample, dilute an aliquot for analysis.
Photostability Testing
-
Exposure: Expose the compound (both in solid form and in solution) to a light source that meets ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][6][14]
-
Control: A control sample should be protected from light (e.g., wrapped in aluminum foil) but kept at the same temperature and humidity to differentiate between thermal and photolytic degradation.
-
Analysis: After the exposure period, analyze the samples and the control by HPLC.
Potential Degradation Pathways
Based on the known reactivity of pyridine derivatives, several degradation pathways can be hypothesized. Oxidative conditions may lead to the formation of N-oxides or further hydroxylation of the pyridine ring.[15] Severe hydrolytic conditions could potentially lead to ring-opening.[16][17]
Caption: Hypothesized degradation pathways.
Data Summary: Stability Profile
| Condition | Observed Effect on 2-Hydroxypyridine Derivatives | Potential Outcome for this compound | References |
| Thermal | Generally stable with high boiling points. Decomposition at very high temperatures. | Stable under normal heating. May decompose above its melting point, releasing toxic fumes. | [3][7] |
| Acidic (e.g., 0.1 M HCl) | Degradation can occur. The rate is dependent on temperature and acid concentration. | Potential for hydrolysis and other acid-catalyzed degradation. | [8] |
| Basic (e.g., 0.1 M NaOH) | Degradation can occur. The rate is dependent on temperature and base concentration. | Potential for base-catalyzed hydrolysis and degradation. | [8] |
| Oxidative (e.g., H₂O₂) | Susceptible to one-electron oxidation, especially at higher pH. | Formation of N-oxides and other oxidized species is likely. | [3][18] |
| Photolytic (ICH Q1B) | Pyridine rings can be susceptible to photodegradation. | Potential for degradation upon exposure to UV/visible light. Photostability testing is recommended. | [5][6] |
References
- 2-Hydroxypyridine CAS 142-08-5 Suppliers, Manufacturers, Factory - Wholesale Price. (n.d.).
- The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC. (2016, November 14).
- Proposed degradation pathways of pyridine derivatives in bacteria... - ResearchGate. (n.d.).
- Redox reactions of 2-hydroxy pyridine: A pulse radiolysis study. (n.d.).
- 2-Hydroxy-4-methylpyridine SDS, 13466-41-6 Safety Data Sheets - ECHEMI. (n.d.).
- 2 - SAFETY DATA SHEET. (n.d.).
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
- The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - ResearchGate. (2025, October 16).
- 2-Hydroxy Pyridine Safety Data Sheet - Jubilant Ingrevia Limited. (n.d.).
- Development of forced degradation and stability indicating studies of drugs—A review - PMC. (n.d.).
- Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations - Veeprho. (2020, July 1).
- Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2016, May 2).
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC. (n.d.).
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
- 2-Hydroxy-4-methylpyridine | 13466-41-6 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
- 2-HYDROXY PYRIDINE CAS NO 142-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- Oxidative Dearomatization of Pyridines - PMC - NIH. (n.d.).
- Photostability | SGS. (n.d.).
- Guideline on Photostability Testing - BfArM. (n.d.).
- Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA. (n.d.).
Sources
- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Photostability | SGS [sgs.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. bloomtechz.com [bloomtechz.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. echemi.com [echemi.com]
- 10. 2-Hydroxy-4-methylpyridine | 13466-41-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. veeprho.com [veeprho.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bfarm.de [bfarm.de]
- 15. Oxidative Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ias.ac.in [ias.ac.in]
Optimizing reaction conditions for 2-Hydroxy-4-(2-methylphenyl)pyridine metal complex formation
Welcome to the technical support guide for the synthesis and optimization of metal complexes with 2-Hydroxy-4-(2-methylphenyl)pyridine. This resource is designed for researchers, medicinal chemists, and materials scientists who are working with this versatile ligand. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of your experimental work.
Introduction: The 2-Hydroxy-4-arylpyridine Scaffold
The this compound ligand is a member of the hydroxypyridine family, which is of significant interest due to the tautomeric equilibrium between its 2-hydroxypyridine (enol) and 2-pyridone (keto) forms. This equilibrium is highly sensitive to the solvent environment, with the enol form favored in the gas phase and the pyridone form predominating in polar solvents and the solid state.[1] This characteristic, combined with the presence of both a nitrogen and an oxygen donor atom, allows it to act as a potent bidentate chelating agent for a wide variety of metal ions. The 4-aryl substitution, in this case, a 2-methylphenyl group, introduces steric and electronic modifications that can influence the resulting complex's stability, solubility, and crystal packing.
General Experimental Workflow
A successful synthesis relies on a systematic and logical workflow. The following diagram outlines the key stages from starting materials to final characterization.
Caption: General workflow for metal complex synthesis.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses common issues encountered during the synthesis of this compound metal complexes in a question-and-answer format.
Issue 1: No precipitate or product is formed after mixing the ligand and metal salt.
Question: I've mixed my ligand and metal salt solutions, but nothing seems to be happening. What's going wrong?
Answer: The absence of a precipitate doesn't always mean no reaction has occurred; the complex might be soluble in the chosen solvent.[2] However, if analysis (e.g., TLC, LC-MS) confirms no product formation, several factors could be at play.
Causality & Solutions:
-
Incorrect pH: The 2-hydroxy group on the pyridine ring needs to be deprotonated to coordinate effectively to the metal center. If the reaction medium is too acidic, the ligand remains protonated, preventing chelation.
-
Solution: Add a weak, non-coordinating base (e.g., triethylamine, sodium acetate) dropwise to facilitate deprotonation. Monitor the pH carefully; a pH that is too high can cause the precipitation of metal hydroxides. Adjusting the pH can significantly improve complex formation and yield.[2]
-
-
Solvent Choice: The polarity of the solvent is critical. It must be able to dissolve the starting materials to some extent but ideally should not be a strong coordinating solvent that competes with your ligand for the metal center.
-
Solution: If the complex is soluble, try inducing precipitation by cooling the mixture or by the slow addition of a less polar co-solvent (an "anti-solvent") like diethyl ether or hexane.[2] If starting materials are insoluble, consider a different solvent system. See the table below for suggestions.
-
-
Activation Energy Barrier: Some complexation reactions are slow and require thermal energy to overcome the activation barrier.
-
Solution: Increase the reaction temperature and/or extend the reaction time.[2] Start at room temperature, then incrementally increase the heat while monitoring the reaction's progress.
-
| Parameter | Recommended Starting Points & Variations |
| Solvent | Ethanol, Methanol, Acetonitrile, DMF, DMSO, or mixtures with water.[2] |
| Base (if needed) | Triethylamine, Pyridine, Sodium Acetate, NaOH (dilute). |
| Temperature | Start at Room Temperature (20-25°C), then increase to reflux (~80°C or higher depending on solvent).[3] |
| Reaction Time | A few hours to several days. Monitor by TLC.[2] |
Issue 2: The yield of the metal complex is very low.
Question: I've managed to isolate some product, but the yield is consistently poor. How can I improve it?
Answer: Low yield is a common optimization problem. Assuming the reaction is proceeding, the equilibrium may not be favoring the product, or product may be lost during workup.
Causality & Solutions:
-
Suboptimal Stoichiometry: The initial metal-to-ligand ratio may be incorrect for forming the most stable complex.
-
Solution: Experiment with different metal-to-ligand ratios (e.g., 1:1, 1:2, 2:1). The geometry of the metal ion and the bidentate nature of the ligand will dictate the most favorable stoichiometry.[2] Many transition metals form octahedral complexes, which might favor a 1:2 or 1:3 (M:L) ratio, while others might form square planar or tetrahedral complexes.[4][5]
-
-
Reversibility of the Reaction: The formation of a metal complex is an equilibrium process.
-
Solution: If a precipitate forms, its removal by filtration can drive the equilibrium toward the product side (Le Châtelier's principle). If the product is soluble, consider using a solvent system where the complex has lower solubility.
-
-
Purity of Reagents: Impurities in the ligand or metal salt can inhibit the reaction or lead to side products.
-
Solution: Ensure the purity of your starting materials. Recrystallize the ligand if necessary. Use high-purity, anhydrous metal salts, as water can sometimes compete for coordination sites.[6]
-
Issue 3: The isolated product is impure or difficult to characterize.
Question: My final product seems to be a mixture, and the NMR/IR spectra are messy. What are the best purification strategies?
Answer: Impurities often consist of unreacted starting materials or side-products from competing reactions. A systematic purification approach is essential.
Causality & Solutions:
-
Co-precipitation: Starting materials may have precipitated along with the product.
-
Solution: Thoroughly wash the filtered product with a cold solvent in which the starting materials are soluble but the complex is not.[2]
-
-
Inadequate Purification Method:
-
Recrystallization: This is a highly effective method for solids. The key is finding a suitable solvent or solvent system. The ideal solvent will dissolve the complex at a high temperature but not at a low temperature.
-
Column Chromatography: This can be effective, but the basic nitrogen of the pyridine ring can cause tailing on standard silica gel.[6] To mitigate this, you can add a small amount (0.5-1%) of a base like triethylamine to the eluent.
-
Crystal Growth: For definitive structural characterization by X-ray crystallography, high-quality single crystals are needed. Techniques like slow evaporation of the solvent, vapor diffusion of an anti-solvent, or layering of reactant solutions can promote the growth of single crystals.[2] The choice of the metal salt's counter-ion (e.g., Cl⁻, NO₃⁻, ClO₄⁻) can also significantly impact crystal packing and solubility.[2]
-
Caption: Decision tree for troubleshooting complex synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the expected coordination mode for the this compound ligand? A: The ligand typically acts as a mononegative, bidentate chelating agent. It coordinates to the metal center through the deprotonated hydroxyl oxygen and the pyridine nitrogen atom, forming a stable six-membered chelate ring.
Q2: How does the 2-methylphenyl group at the 4-position influence complexation? A: Substituents on the pyridine ring can modify its electronic and steric properties.[7] The 2-methylphenyl group is primarily an electron-donating group, which can increase the basicity of the pyridine nitrogen, potentially leading to stronger metal-ligand bonds. However, its ortho-methyl group can introduce steric hindrance, which may influence the final geometry of the complex and its crystal packing. This steric bulk can sometimes prevent the formation of highly symmetric structures.
Q3: What are the key spectroscopic changes to look for upon successful complex formation? A:
-
FT-IR Spectroscopy: Look for the disappearance or significant shift of the broad O-H stretching band of the free ligand. New bands in the low-frequency region (typically < 600 cm⁻¹) can often be assigned to M-O and M-N stretching vibrations, providing direct evidence of coordination.[8][9]
-
¹H NMR Spectroscopy: The proton signals of the ligand, especially those near the coordination sites (the proton on the nitrogen and the protons on the pyridine ring), will often show significant shifts upon complexation. If a diamagnetic metal is used, the resulting spectra can be very informative.
-
UV-Visible Spectroscopy: The formation of a metal complex often results in new absorption bands, particularly d-d transitions for transition metals or charge-transfer bands, leading to a distinct color change.[5]
Q4: Which factors have the greatest impact on the stability of the final metal complex? A: The stability of a metal complex is governed by several factors related to both the metal ion and the ligand.[10]
-
Nature of the Metal Ion: Generally, stability increases with a higher charge and smaller ionic radius of the metal ion.[11] For example, Fe³⁺ complexes are often more stable than Fe²⁺ complexes.
-
Ligand Basicity: A more basic ligand typically forms a more stable complex.
-
Chelation Effect: As a bidentate chelating ligand, it forms a ring structure with the metal, which is entropically more favorable and thus more stable than coordination with two separate monodentate ligands.
-
Steric Effects: As mentioned, bulky groups like the 2-methylphenyl substituent can cause steric hindrance, which can sometimes decrease stability compared to less hindered analogues.[12]
References
- Benchchem. (n.d.). Troubleshooting guide for metal complex formation with 4-Bromopyridine-2,6-dicarbohydrazide.
- Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis.
- ResearchGate. (2023, March). Optimizing the reaction conditions. [Scientific Diagram].
-
Dalton Transactions. (2016, February 23). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H .... Royal Society of Chemistry. [Link]
- Academia.edu. (n.d.). Synthesis and Spectroscopic Characterization Studies of Schiff Base Metal Complexes Derived from (PYRIDIN-2-YL)METHANAMINE and 2-HYDROXY.
- Wikipedia. (n.d.). Transition metal pyridine complexes.
- Al-Harthi, S., El-Azhary, A. A., & Al-Assy, A. G. (2016).
- ResearchGate. (n.d.). Optimization of the reaction conditions. [Scientific Diagram].
- Alfa Chemistry. (2025, May 9). Pyridine Ligands.
- Machine learning-guided strategies for reaction conditions design and optimization. (2024, October 4). [Journal Name].
- Utkal University. (n.d.). Thermodynamic and Kinetic Aspects of Metal Complexes.
- Scribd. (n.d.). Factors Affecting Stability of Complexes.
- ResearchGate. (2015, September 7). Can metal ligand complex interact with pyridine?
- Slideshare. (n.d.). Factors affecting stability of metal complexes.
- Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chem, 10(1), 1063.
- TSI Journals. (2017, May 26). Synthesis and Physico-Chemical Properties of Transition Metal Complexes with 2,4-Dichloro-6-{(hydroxyimino) [1-(4-methylphenyl)-. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX6vRR0AAjLr2mXD3IFlUrt3UEmtaSeC5maGhO724M4nNBeJ0tQzrpRNRdyXgYvgFpJA543I6fgm8KBCObeUbEYRCkwYM1dAZM2cRMETiYC7tq7ojsk0OokXMVGVwFicXKNwCyQbB9i4mRKQMJUa-rBWMJ0K_veJNVssnnnH00Nzj75X68aKc9uWrVzPa_zMuJivkNwuSz7kmT2c8Clp0gv9bEFQv-0QOSERBrDEY7go5l_agY0Rj3cSF6xKIzyIG64m2YhmaoUFdZoQdsVPbkprsBMGC0kmDzZjUl_Q==
- ResearchGate. (n.d.). Synthesis, Crystal Structures and Properties of Ni(NCS)2-4-(hydroxymethyl)pyridine Coordination Compounds.
- ResearchGate. (2025, August 9). Spectroscopic characterization of some metal complexes derived from 4-acetylpyridine nicotinoylhydrazone. [Request PDF].
- Semantic Scholar. (2018, November 25). Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand.
- ResearchGate. (2018, November 25). (PDF) Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand.
- El-Bindary, A. A., et al. (2023). Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. MDPI.
- PubMed. (2014, December 16). Pyridine coordination chemistry for molecular assemblies on surfaces.
- PubMed. (n.d.). Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones.
- Hindawi. (n.d.). Synthesis, Characterization, and Anticancer Activity of New Metal Complexes Derived from 2-Hydroxy-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide.
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Technical Support Center: Troubleshooting Poor Solubility of 2-Hydroxy-4-(2-methylphenyl)pyridine
Introduction
Welcome to the technical support guide for 2-Hydroxy-4-(2-methylphenyl)pyridine. This document is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. As a molecule with a rigid, fused aromatic structure, poor aqueous solubility is an expected characteristic that can pose significant hurdles in experimental design, from in vitro biological assays to preclinical formulation development.
This guide provides a structured, question-and-answer approach to systematically troubleshoot and overcome these solubility issues. We will delve into the chemical principles governing the compound's behavior and provide actionable, step-by-step protocols to achieve successful solubilization while maintaining compound integrity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is this compound expected to have poor aqueous solubility?
Answer:
The limited aqueous solubility of this compound stems directly from its molecular structure. Several key features contribute to this property:
-
Hydrophobicity: The molecule is dominated by two aromatic rings (pyridine and methylphenyl), which are inherently non-polar and hydrophobic. These large, non-polar surface areas are energetically unfavorable to interact with the highly polar, hydrogen-bonded network of water.
-
Molecular Planarity and Crystal Lattice Energy: The relatively planar structure of the pyridine and phenyl rings allows for efficient packing into a stable crystal lattice. High crystal lattice energy means that a significant amount of energy is required to break apart the solid-state crystal and allow solvent molecules to solvate individual compound molecules. Strategies that disrupt this planarity can often improve solubility.[1]
-
Tautomerism: The "2-hydroxy" group on the pyridine ring exists in a tautomeric equilibrium with its 2-pyridone form. In polar solvents like water, the 2-pyridone form is generally favored.[2][3] While the pyridone offers hydrogen bonding capabilities, the overall hydrophobicity of the molecule remains the dominant factor.
The combination of these factors results in a molecule that prefers to interact with itself (crystallize) rather than with water, leading to poor aqueous solubility.
Q2: My compound won't dissolve in my standard aqueous buffer (e.g., PBS at pH 7.4). What are the first and simplest troubleshooting steps?
Answer:
When facing initial solubility failures in neutral aqueous buffers, the most direct approach is to modify the solvent environment to be more favorable for the compound. The two primary first-line strategies are pH adjustment and the use of co-solvents .
The pyridine nitrogen in the molecule is basic and can be protonated. By lowering the pH of the solvent, you can increase the proportion of the protonated, cationic form of the compound. This ionized form is significantly more polar and, therefore, more soluble in water.[4][5]
Initial Steps:
-
Attempt to dissolve the compound in an acidic buffer (e.g., citrate buffer at pH 3.0, 4.0, or 5.0).
-
Alternatively, prepare a stock solution in a small amount of acid (e.g., 0.1 N HCl), and then carefully dilute this into your final aqueous medium, monitoring for any precipitation.
Co-solvents work by reducing the overall polarity of the aqueous medium, making it a more favorable environment for a hydrophobic compound.[6][7] They disrupt the hydrogen-bonding network of water, lowering the energy penalty required to create a cavity for the solute molecule.[]
Commonly Used Co-solvents:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycols (PEGs, e.g., PEG 400)
-
N,N-Dimethylformamide (DMF)
Initial Steps:
-
Prepare a high-concentration stock solution of your compound in 100% DMSO or ethanol.
-
Add this stock solution dropwise to your vigorously stirring aqueous buffer. It is critical to avoid adding more than 1-5% of the organic co-solvent to the final solution, as higher concentrations can interfere with biological assays.[6]
The diagram below illustrates a basic troubleshooting workflow for initial solubility problems.
Caption: Initial solubility troubleshooting workflow.
Q3: How do I perform a systematic solubility screen to find the optimal conditions?
Answer:
A systematic approach is crucial to efficiently identify suitable solvent conditions. We recommend performing a kinetic solubility assessment, which is a high-throughput method to determine the concentration at which a compound precipitates from a solution prepared by diluting a DMSO stock.[9][10][11][12]
Objective: To determine the apparent solubility of this compound in various buffers and co-solvent mixtures.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffers (e.g., pH 3.0, 5.0, 7.4, 9.0)
-
96-well microplates (polypropylene for compound storage, clear for reading)
-
Multichannel pipette
-
Plate shaker
-
Plate reader capable of measuring turbidity (nephelometry) or absorbance at ~620 nm.
Methodology:
-
Prepare a Master Stock Solution: Accurately weigh and dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 20 mM).
-
Create a Dilution Series: In a polypropylene 96-well plate, perform a serial dilution of your master stock with 100% DMSO to generate a range of concentrations (e.g., from 20 mM down to ~0.01 mM).
-
Prepare Buffer Plate: In a separate, clear 96-well plate, add 198 µL of your desired aqueous buffers to the appropriate wells. You can test multiple pH values and co-solvent percentages in the same plate.
-
Compound Addition: Using a multichannel pipette, transfer 2 µL of each DMSO concentration from the dilution plate into the corresponding wells of the buffer plate. This results in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubation and Measurement:
-
Immediately cover the plate and shake for 1-2 hours at room temperature.
-
Measure the turbidity of each well using a nephelometer or by reading absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
-
Data Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity/absorbance compared to the buffer-only control wells.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Buffer | Citrate pH 3.0 | Citrate pH 5.0 | PBS pH 7.4 | Glycine pH 9.0 |
| Final Co-solvent | 1% DMSO | 1% DMSO | 1% DMSO | 1% DMSO |
| Kinetic Solubility (µM) | (Record Result) | (Record Result) | (Record Result) | (Record Result) |
| Observations | (e.g., Clear, Hazy, Precipitate) | (e.g., Clear, Hazy, Precipitate) | (e.g., Clear, Hazy, Precipitate) | (e.g., Clear, Hazy, Precipitate) |
Q4: The simple methods are insufficient. What advanced formulation strategies can I employ?
Answer:
If pH adjustment and simple co-solvents do not provide the required solubility, more advanced formulation strategies are necessary. These methods are designed to overcome strong crystal lattice forces or extreme hydrophobicity.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an "inclusion complex."[14][15] This complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent water solubility of the guest molecule.[16]
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and low toxicity.[16]
-
Application: Prepare solutions of HP-β-CD or SBE-β-CD in your desired buffer (e.g., 10-40% w/v) and attempt to dissolve the compound directly into this solution with stirring and gentle heating.
Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can entrap hydrophobic compounds within their non-polar cores. This effectively solubilizes the compound in the aqueous medium.[17][18]
-
Common Types: Non-ionic surfactants like Tween® 80 or Solutol® HS 15 are often used in research and pharmaceutical formulations.[17]
-
Application: Prepare a solution of the surfactant in buffer at a concentration well above its CMC. Add the compound and mix thoroughly, using sonication or gentle heat to aid dissolution.
For suspension formulations or to increase the dissolution rate, reducing the particle size of the solid compound is effective.[17][19] According to the Noyes-Whitney equation, a larger surface area leads to a faster rate of dissolution.
-
Methods: Techniques like micronization (using a jet mill) or nanosizing (using wet bead milling or high-pressure homogenization) can reduce particle size to the micron or nanometer scale, respectively.[18][19][20]
The diagram below shows how the compound's ionization state and potential for complexation change with solvent conditions.
Caption: Solubilization via Ionization and Complexation.
Q5: How can I confirm that my compound is truly dissolved and has not degraded during my solubilization attempts?
Answer:
Verification is a critical step to ensure the integrity of your experimental results. Visual inspection is not sufficient.
-
Centrifugation/Filtration: After your solubilization attempt, centrifuge the sample at high speed (e.g., >14,000 x g for 15 minutes) or filter it through a 0.22 µm filter. If the compound is truly dissolved, the concentration in the supernatant or filtrate should be the same as the initial target concentration. A lower concentration indicates that not all of the compound was dissolved.
-
Analytical Quantification: Use a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS), to accurately measure the compound's concentration in the supernatant/filtrate.
-
Stability Assessment: To check for degradation, compare the HPLC chromatogram of your freshly prepared solution to a reference standard. The appearance of new peaks or a decrease in the area of the main peak suggests that the solubilization conditions (e.g., extreme pH, heat) may be causing the compound to degrade. A forced degradation study (exposing the compound to harsh acid, base, and oxidative conditions) can help identify potential degradants.
References
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Craparo, E. F., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]
-
Wikipedia. Cosolvent. [Link]
-
Cyclodextrin News. (2025, July 31). How can cyclodextrins enhance solubility?[Link]
-
Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]
-
Journal of Drug Delivery and Therapeutics. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
BLOOM Tech. 2-Hydroxypyridine CAS 142-08-5. [Link]
-
S, Shinu, et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation. [Link]
-
FooDB. Showing Compound 2-Hydroxypyridine (FDB112195). [Link]
-
ResearchGate. (2017). Techniques to improve the solubility of poorly soluble drugs. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
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Alsenz, J., & Kansy, M. (2012). kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link]
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Taylor & Francis. Cosolvent – Knowledge and References. [Link]
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ResearchGate. (2024). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]
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Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. [Link]
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BioDuro. ADME Solubility Assay. [Link]
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PubChem. 2-Pyridone. [Link]
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ResearchGate. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. [Link]
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PubChem. 2-Hydroxy-4-methylpyridine. [Link]
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Kawabata, T., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]
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MDPI. (2022, August 13). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. [Link]
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Wikipedia. 2-Pyridone. [Link]
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International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs. [Link]
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Asian Journal of Pharmacy and Technology. (2018). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. [Link]
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Hejazi, S. A., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. International Journal of Molecular Sciences. [Link]
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Avoiding polymorphism in the crystallization of 2-Hydroxy-4-(2-methylphenyl)pyridine
A Guide to Understanding and Controlling Polymorphism
Introduction
Welcome to the technical support center for the crystallization of 2-Hydroxy-4-(2-methylphenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with polymorphism during the crystallization of this compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physical and chemical properties of a substance, including its solubility, stability, and bioavailability.[1][2] Therefore, controlling which polymorphic form is produced is critical.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you understand the factors that influence the polymorphic outcome of this compound crystallization and to provide actionable strategies for obtaining the desired crystalline form.
Troubleshooting Guide: Common Crystallization Issues
Q1: I am consistently obtaining a mixture of polymorphs. How can I isolate a single, pure form?
A1: The presence of multiple polymorphs is a common challenge and often indicates that the crystallization process is under kinetic control, where multiple forms can nucleate and grow simultaneously. [3] To isolate a single polymorph, you need to identify and control the key variables that influence nucleation and crystal growth.
Underlying Principles:
-
Thermodynamic vs. Kinetic Control: The most stable polymorph is the thermodynamic product, favored by slow crystallization conditions that allow the system to reach its lowest energy state.[3] Metastable polymorphs are kinetic products, often forming under conditions of high supersaturation and rapid cooling because they have a lower nucleation energy barrier.[3]
-
Supersaturation: This is the driving force for crystallization.[2] High levels of supersaturation can lead to rapid nucleation of less stable, kinetic forms.[3]
Recommended Actions:
-
Reduce the Cooling Rate: A slower cooling rate will keep the system closer to equilibrium, favoring the nucleation and growth of the most stable polymorph.[3][4][5][6]
-
Decrease Supersaturation: You can achieve this by using a lower starting concentration of your compound in the solvent or by performing an anti-solvent addition at a much slower rate.[7][8]
-
Implement Seeding: This is the most effective method for controlling the solid-state form.[9][10][11][12] By introducing seed crystals of the desired polymorph into a supersaturated solution, you provide a template for crystal growth, bypassing the stochastic nature of primary nucleation.[9][13]
Workflow for Isolating a Single Polymorph:
Caption: Seeding should be performed in the metastable zone.
Can the solvent itself become part of the crystal structure?
Yes, this is a phenomenon known as solvate formation, which is a type of pseudopolymorphism. If a solvent molecule is incorporated into the crystal lattice, it forms a new crystalline solid known as a solvate. If the solvent is water, it is called a hydrate.
Implications of Solvate Formation:
-
Different Properties: Solvates are distinct solid forms with their own unique physical and chemical properties, just like polymorphs.
-
Desolvation: Solvates can be unstable and may lose the solvent upon heating or under vacuum, potentially transforming into another polymorphic form.
How to Investigate for Solvates:
-
Thermogravimetric Analysis (TGA): TGA can be used to detect the loss of solvent from a crystal upon heating, which is a strong indicator of a solvate.
-
Single Crystal X-ray Diffraction: This technique can definitively determine the crystal structure and show if solvent molecules are present in the lattice.
References
-
CatSci. (2021, August 25). Seeding: A Simple but Effective Method for Crystallisation Control. [Link]
-
Seven Star Pharma. Factors Influencing Polymorphism. [Link]
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Mettler Toledo. Seeding Studies For Crystallization - Improve Batch Consistency. [Link]
-
Hampton Research. Seeding. [Link]
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White Rose Research Online. Progress and Opportunities of Seeding Technique in Crystallization Processes. [Link]
-
Linkam Scientific. (2018, July 9). Cooling Rate Dependent Polymorphic Liquid Crystals. [Link]
-
Technobis Crystallization Systems. (2023, September 6). Developing seeding protocols through secondary nucleation measurements on the Crystalline. [Link]
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Request PDF. (2025, August 10). Effect of cooling rate on the crystal/mesophase polymorphism of polyamide 6. [Link]
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ACS Publications. (2009, October 23). Crystallization Behavior of Coordination Polymers. 1. Kinetic and Thermodynamic Features of 1,3-Bis(4-pyridyl)propane/MCl2 Systems. [Link]
-
MDPI. (2023, June 8). Effects of Pressure and Cooling Rates on Crystallization Behavior and Morphology of Isotactic Polypropylene. [Link]
-
ResearchGate. (2025, August 7). (PDF) Effect of Cooling Rates on Shape and Crystal Size Distributions of Mefenamic Acid Polymorph in Ethyl Acetate. [Link]
-
ResearchGate. (2025, August 7). Solvent effect, dipole moment, and DFT studies of multi donor–acceptor type pyridine derivative. [Link]
-
ACS Publications. (2024, July 5). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. [Link]
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PMC. High-pressure polymorphism in pyridine. [Link]
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Nature. (2025, August 7). Effect of sample preparation method on quantification of polymorphs using PXRD. [Link]
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APS Physics. Controlling Polymorph Selection during Crystal Nucleation and Growth from Model Liquids. [Link]
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RSC Publishing. Strategy for control of crystallization of polymorphs. [Link]
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RSC Publishing. Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. [Link]
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ResearchGate. (2014, February 17). How can we explain polymorphic transformation by DSC and PXRD?. [Link]
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ACS Publications. (2021, January 25). Temperature- and Solvent-Induced Crystal-Form Transformations of the Pyridine@p-tert-butylcalixa[4]rene Host–Guest System. [Link]
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H&M Analytical. (2025, April 29). Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. [Link]
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ResearchGate. Strategy for control of crystallization of polymorphs. [Link]
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ACS Publications. (2010, March 1). Solvent Effects on Acridine Polymorphism. [Link]
-
Porton. (2026, January 8). A Porton Publication in ACS Journal on Polymorphic Crystallization Kinetics Study and Control. [Link]
-
ACS Publications. Molecular Recognition Thermodynamics of Pyridine Derivatives by Sulfonatocalixarenes at Different pH Values. [Link]
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Indian Academy of Sciences. Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects. [Link]
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MPI. Thermodynamics and crystallization kinetics. [Link]
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PubMed. (2023, April 10). Solvent Effect on the Photophysical Properties of Terpyridine Incorporating Pyrene Moiety: Estimation of Dipole Moments by Solvatochromic Shift Methods. [Link]
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Semantic Scholar. (2025, September 8). Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. [Link]
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SciSpace. Two polymorphs of N-phenylpyridin-4-amine. [Link]
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MDPI. (2023, February 10). Two Crystal Forms of 4′-Methyl-2,4-dinitrodiphenylamine: Polymorphism Governed by Conformational Flexibility of a Supramolecular Synthon. [Link]
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PubChem. 2-Methylpyridin-4-ol | C6H7NO | CID 140400. [Link]
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PubChem. 2-Hydroxy-4-methylpyridine | C6H7NO | CID 280741. [Link]
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Challenges in the scale-up synthesis of 2-Hydroxy-4-(2-methylphenyl)pyridine
Welcome to the Process Chemistry Technical Support Center . As Senior Application Scientists, we understand that scaling up the synthesis of substituted pyridines—specifically 2-Hydroxy-4-(2-methylphenyl)pyridine—presents a unique intersection of challenges. From the tautomeric behavior of the pyridine core to the steric demands of ortho-substituted boronic acids, every step requires deliberate, mechanistically sound engineering.
Below, you will find our advanced troubleshooting guide and self-validating protocols designed to ensure high yields, process safety, and strict adherence to API regulatory limits.
Process Overview: Scale-Up Logic
Figure 1: Scale-up synthesis workflow for this compound.
FAQ & Troubleshooting Guide
Q1: We are experiencing low conversion and catalyst blackening during the Suzuki-Miyaura coupling of 4-chloro-2-hydroxypyridine and 2-methylphenylboronic acid. What is the mechanistic cause, and how do we fix it?
The Causality: Your reaction is failing due to two competing mechanistic bottlenecks. First, 2-hydroxypyridine exists in a dynamic tautomeric equilibrium with its lactam form, 2-pyridone[1]. The pyridone tautomer can act as a bidentate ligand, strongly coordinating to the palladium center and forming insoluble, catalytically dead aggregates. Second, the ortho-methyl group on 2-methylphenylboronic acid introduces severe steric hindrance, which drastically slows down the transmetalation step of the catalytic cycle[2][3].
The Solution & Self-Validating Protocol: You must mask the tautomeric center and force transmetalation using a highly active catalyst system.
-
Substrate Masking: Protect the 2-hydroxy group as a benzyl ether (forming 2-benzyloxy-4-chloropyridine) prior to the coupling. This locks the substrate in the reactive pyridine form and prevents catalyst poisoning.
-
Ligand & Base Optimization: Utilize a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., XPhos) to accelerate oxidative addition and force the sterically hindered transmetalation. Switch from weak carbonate bases to a stronger base like K3PO4 in a biphasic 2-MeTHF/H2O system.
-
Validation Check: Run a quantitative HPLC assay of the organic phase after 2 hours. If the conversion is <50%, the aqueous phase is likely oversaturated; add 5% v/v water to dissolve the phosphate salts and re-initiate transmetalation.
Q2: During our 1 kg scale-up, protodeboronation of 2-methylphenylboronic acid is outcompeting the cross-coupling. How can we control this?
The Causality: Protodeboronation is a base-catalyzed, water-dependent degradation pathway. Because the ortho-methyl group inherently slows down transmetalation[2], the boronic acid is left exposed to the basic, aqueous reaction environment for extended periods. If all the boronic acid is added at the beginning of the reaction (batch mode), it will hydrolyze into toluene before it can react with the Pd(II) intermediate.
The Solution & Self-Validating Protocol (Slow-Addition Methodology): Implement a continuous dosing strategy to keep the steady-state concentration of the boronic acid low.
-
Step 1: Charge the reactor with 2-benzyloxy-4-chloropyridine (1.0 eq), Pd(OAc)2 (0.5 mol%), XPhos (1.0 mol%), and K3PO4 (2.0 eq) in 2-MeTHF.
-
Step 2: Heat the mixture to the target internal temperature of 75°C.
-
Step 3: Dissolve 2-methylphenylboronic acid (1.2 eq) in a minimum volume of THF/H2O.
-
Step 4: Using a syringe pump or addition funnel, dose the boronic acid solution into the reactor continuously over 3 hours.
-
System Validation: Pull aliquots every 45 minutes and analyze via GC-FID or HPLC. Monitor the ratio of the protodeboronation byproduct (toluene) to the desired cross-coupled product. If the toluene generation exceeds 5% relative to the product, immediately reduce the dosing rate by 50%.
Q3: Our final API contains >500 ppm of residual palladium, failing the ICH Q3D limit of <10 ppm for oral medications. What is the most reliable scale-up strategy for Pd removal?
The Causality: Palladium does not exist in a single state post-reaction. It is distributed across soluble Pd(II) complexes, colloidal Pd(0) nanoparticles, and large Pd black agglomerates. A single purification method (like a simple silica plug) cannot target all forms simultaneously, leading to breakthrough contamination[4][5].
The Solution: An orthogonal, step-wise scavenging approach is mandatory. You must systematically reduce the particle size and oxidation state of the palladium using targeted interventions[5].
Figure 2: Logical workflow for sequential palladium reduction to meet ICH limits.
Step-by-Step Palladium Scavenging Methodology:
-
Step 1 (Agglomerate Removal): Filter the crude biphasic reaction mixture through a packed Celite bed at 40°C. This physically traps large Pd(0) black agglomerates.
-
Step 2 (Aqueous Chelation): Separate the organic layer and wash it with a 0.5 M aqueous solution of N-acetyl cysteine. Stir vigorously at 40°C for 4 hours. The thiol groups will chelate soluble Pd(II) species, pulling them into the aqueous waste stream[5].
-
Step 3 (Solid-Phase Scavenging): To the washed organic layer, add a functionalized silica scavenger such as Silica-Trimercaptotriazine (Si-TMT) or SEM-26 (approx. 5 equivalents relative to the estimated remaining Pd). Slurry the mixture at 40°C for 12 to 22 hours[4][5]. These macroporous scavengers irreversibly bind colloidal and residual soluble Pd.
-
Step 4 (Final Polish & Validation): Filter off the silica scavenger. Before crystallization, pull a 1 mL aliquot, evaporate to dryness, and submit for ICP-MS analysis. The system is validated if the assay reads <15 ppm. Proceed to crystallize the API from TBME/Heptane to achieve the final <10 ppm specification[5].
Quantitative Comparison of Palladium Removal Strategies:
| Purification Method | Target Pd Species | Average Pd Reduction (%) | Residual Pd (ppm) |
| Celite Filtration | Pd(0) Agglomerates | 80 - 90% | 1,000 - 2,000 |
| N-acetyl cysteine Wash | Soluble Pd(II) | 90 - 95% | 100 - 500 |
| Silica-TMT Scavenger | Colloidal & Soluble Pd | > 99% | 10 - 50 |
| Orthogonal (All 3 Steps) | All Pd Species | > 99.9% | < 10 (ICH Compliant) |
References
1.[4] "Scaling-up with Metal Scavengers | Biotage", Biotage, 2.[5] "Palladium scavenging: From 1% to within ICH limits - Onyx Scientific", Onyx Scientific, 3.[1] "A lesson for site-selective C–H functionalization on 2-pyridones", SciSpace, 4.[2] "Suzuki-Miyaura Cross Coupling Reaction", TCI Chemicals, 5.[3] "2-Methylphenylboronic acid", Chem-Impex,
Sources
Technical Support Center: Optimizing 2-Hydroxy-4-(2-methylphenyl)pyridine-Based OLEDs
Welcome to the technical support center for researchers and scientists working with 2-Hydroxy-4-(2-methylphenyl)pyridine and its derivatives in Organic Light-Emitting Diodes (OLEDs). This guide is designed to provide in-depth, actionable insights into enhancing the quantum yield of your devices. We will move beyond simple procedural lists to explore the underlying causality of common experimental challenges, empowering you to make informed decisions in your device engineering and material selection.
The pyridine-based molecular framework is a cornerstone in the development of high-efficiency emitters, particularly for Thermally Activated Delayed Fluorescence (TADF) and phosphorescent applications.[1][2][3] Achieving high quantum yield, however, requires a nuanced understanding of exciton dynamics, device architecture, and material interactions. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the complex issues you may encounter.
Part 1: Foundational Concepts & FAQs
This section addresses the fundamental principles governing quantum efficiency in OLEDs, with a specific focus on pyridine-based emitters.
Q1: What is the difference between Internal and External Quantum Efficiency (IQE and EQE), and why is it critical for my research?
A1: Understanding this distinction is paramount.
-
Internal Quantum Efficiency (IQE) is the ratio of photons generated within the emissive layer (EML) to the number of electrons injected into the device. It reflects the efficiency of converting electrical charge into light. For advanced emitters like phosphorescent or TADF materials, the theoretical IQE can approach 100% by harvesting both singlet (25%) and triplet (75%) excitons.[4][5]
-
External Quantum Efficiency (EQE) is the ratio of photons emitted from the device to the number of injected electrons.[6] It is the "real-world" efficiency you measure. The EQE is always lower than the IQE due to optical losses, primarily from light being trapped within the high refractive index layers of the OLED (total internal reflection).
Why it matters: A high IQE is useless if the photons cannot escape. A low EQE with a known high-IQE material points towards problems in your device architecture and light out-coupling, not necessarily the emitter itself.
Q2: What are the primary mechanisms for "triplet harvesting" in pyridine-based OLEDs?
A2: Since electron-hole recombination naturally produces 75% non-emissive triplet excitons, harvesting their energy is crucial for high efficiency. The two dominant mechanisms are:
-
Phosphorescence: This involves doping the EML with organometallic complexes, often containing heavy metals like iridium(III) or platinum(II).[4][5] The heavy atom promotes strong spin-orbit coupling, allowing the forbidden triplet-to-singlet ground state transition to occur radiatively. Pyridine derivatives are excellent ligands in these complexes.[7]
-
Thermally Activated Delayed Fluorescence (TADF): This is a mechanism used by purely organic molecules.[4][8] For TADF to be efficient, the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) must be very small.[9] This allows triplet excitons to be converted back into singlet excitons via a process called reverse intersystem crossing (RISC), which can then emit light through fluorescence.[8][9] Donor-acceptor type molecules, where pyridine can act as an acceptor unit, are often designed to achieve a small ΔEST.[10][11]
Q3: How does the choice of host material impact the quantum yield of my pyridine-based emitter (guest)?
A3: The host material is not just a passive matrix; it is critical to device performance.[4][12] Its primary roles are:
-
Energy Transfer: The host must have a higher triplet energy level than the phosphorescent or TADF guest to prevent unwanted energy transfer from the guest to the host, which would quench the emission.[4]
-
Charge Transport: An ideal host should have balanced hole and electron transport properties (ambipolar) to ensure that charge recombination occurs squarely on the guest emitter molecules within the EML.[12]
-
Preventing Aggregation: The host disperses the emitter molecules, preventing aggregation-caused quenching, where excited molecules non-radiatively decay by interacting with each other.[13]
The interaction between host and guest can significantly influence properties like emission lifetime and photoluminescence quantum yield (PLQY).[14]
Part 2: Troubleshooting Guide for Low Quantum Yield
This section provides a systematic approach to diagnosing and solving common problems encountered during OLED fabrication and testing.
Issue 1: My device has a very low External Quantum Efficiency (EQE < 5%).
This is a common and frustrating problem. Let's break down the potential causes systematically.
Diagram: Troubleshooting Low EQE
This flowchart outlines the logical steps to diagnose the root cause of low efficiency.
Caption: A logical workflow for diagnosing the root causes of low EQE.
Potential Cause A: Poor Charge Balance
-
The "Why": If more holes than electrons (or vice-versa) are injected into the emissive layer, the excess charge can pass through the device without recombining, lowering efficiency. This imbalance also shifts the recombination zone towards one of the transport layers, where it can be quenched.
-
How to Diagnose:
-
Fabricate single-carrier (hole-only and electron-only) devices to measure the charge mobility of your hole-transport (HTL) and electron-transport (ETL) layers. A large discrepancy suggests imbalance.
-
Systematically vary the thickness of the HTL and ETL. A significant change in EQE with thickness variation points to a shifting recombination zone due to charge imbalance.
-
-
How to Fix:
-
Mixed-Host EML: Employing a mixed-host system, combining a hole-transporting type and an electron-transporting type host material, can dramatically improve charge balance within the EML itself, boosting quantum efficiency.[15][16]
-
Graded Heterojunction: Create an EML where the composition of hole- and electron-transporting materials varies continuously. This improves charge injection and balances transport simultaneously.[5]
-
Adjust Layer Thickness: If you have an excess of holes, try thickening the ETL or thinning the HTL to better confine charges in the EML.
-
Potential Cause B: Inadequate Host Triplet Energy
-
The "Why": If the triplet energy (T1) of the host material is lower than or too close to the T1 of your pyridine-based guest emitter, reverse energy transfer can occur. This process, known as Dexter energy transfer, effectively quenches the emitter's phosphorescence or TADF, leading to non-radiative decay and a catastrophic drop in IQE.
-
How to Diagnose:
-
Compare the documented T1 energy levels of your host and guest materials. A difference of at least 0.2 eV (Host T1 > Guest T1) is a safe rule of thumb.
-
Measure the low-temperature (77K) phosphorescence spectrum of the neat host material film to experimentally determine its T1 energy.
-
-
How to Fix:
Potential Cause C: Material Impurity
-
The "Why": Even small amounts of impurities from synthesis or residual solvents can act as exciton quenching centers or charge traps. This is a frequently overlooked cause of poor performance. The purity of materials, especially the host, significantly impacts device performance.[18]
-
How to Diagnose:
-
Review the purification steps for your materials. Were they sublimation-purified?
-
Run photoluminescence quantum yield (PLQY) measurements on your neat and doped films. A low PLQY (<70% for a good TADF/phosphorescent emitter) often points to quenching, which can be caused by impurities.[19]
-
-
How to Fix:
-
Re-purify: Perform temperature-gradient sublimation on all organic materials used in the device stack.
-
Solvent Purity: Ensure all solvents used for substrate cleaning are of the highest purity and that substrates are thoroughly dried under vacuum to remove any residues.[19]
-
Part 3: Advanced Optimization & Experimental Protocols
Issue 2: My device efficiency is good at low brightness but drops significantly at higher brightness (Efficiency Roll-Off).
Efficiency roll-off is a major barrier to commercial applications. It is primarily caused by exciton annihilation processes that become dominant at high current densities.
Diagram: Exciton Harvesting and Annihilation Pathways
Caption: Simplified Jablonski diagram showing desired light emission pathways and the competing TTA process causing roll-off.
Potential Cause A: Triplet-Triplet Annihilation (TTA)
-
The "Why": At high current densities, the concentration of triplet excitons becomes very high. When two triplet excitons collide, they can annihilate each other, often resulting in one higher-energy triplet and one ground state molecule. This process wastes energy as heat instead of producing light.[9]
-
How to Fix:
-
Optimize Dopant Concentration: The concentration of the emitter in the host is critical. A concentration that is too high leads to aggregation and TTA. An optimal range is often between 5% and 10%.[20]
-
Broaden the Recombination Zone: A narrow recombination zone leads to a high local density of excitons. Using a mixed-host structure or a graded-doping profile can spread out the recombination zone, reducing the likelihood of TTA.[15]
-
Potential Cause B: Triplet-Polaron Annihilation (TPA)
-
The "Why": An exciton (a triplet) can be quenched by a free charge carrier (a polaron). This is more likely to occur if there is poor charge balance, leading to an excess of charge carriers in the EML.
-
How to Fix:
-
Improve Charge Balance: All the strategies mentioned in Issue 1 (e.g., mixed hosts, adjusting layer thicknesses) are directly applicable here. A well-balanced device minimizes the population of free polarons in the EML, thus suppressing TPA.
-
Table: Key Material Properties for Host Selection
| Host Material Type | Key Property | Desired Value | Rationale |
| Phosphorescent Host | Triplet Energy (T1) | > Guest T1 by ~0.2 eV | To prevent reverse energy transfer and quenching of the phosphorescent guest.[4] |
| TADF Host | Triplet Energy (T1) | > Guest T1 | To confine triplets on the TADF emitter, facilitating efficient RISC.[2] |
| Both | HOMO/LUMO Levels | Aligned for low injection barriers | To reduce the driving voltage of the device. |
| Both | Charge Mobility | Balanced (ambipolar) | To ensure recombination occurs within the EML and away from quenching interfaces.[12] |
| Both | Thermal Stability (Tg) | > 100 °C | To ensure morphological stability during operation and prevent degradation. |
Protocol: Standardized OLED Fabrication via Thermal Evaporation
This protocol provides a baseline for fabricating a multi-layer OLED to test your this compound-based emitter.
1. Substrate Preparation: a. Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. b. Sonicate substrates sequentially in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each). c. Dry the substrates with a nitrogen gun. d. Immediately treat with UV-Ozone for 10 minutes to increase the ITO work function and remove organic residues.
2. Thin Film Deposition: a. Transfer the substrates to a high-vacuum (< 5 x 10⁻⁶ Torr) thermal evaporation chamber. b. Deposit the layers sequentially without breaking vacuum. A typical device architecture is:
- Hole Injection Layer (HIL): HAT-CN (10 nm)
- Hole Transport Layer (HTL): TAPC (40 nm)
- Emissive Layer (EML): Host Material: Your Emitter (e.g., 9:1 ratio, 20 nm)
- Hole Blocking Layer (HBL): T2T (10 nm)
- Electron Transport Layer (ETL): B3PYMPM (40 nm)
- Electron Injection Layer (EIL): LiF (1 nm) c. Monitor deposition rates using a quartz crystal microbalance. Typical rates are 1-2 Å/s for organics and 0.1 Å/s for LiF.
3. Cathode Deposition: a. Deposit the metal cathode, typically Aluminum (Al, 100 nm), at a rate of ~5 Å/s.
4. Encapsulation: a. Immediately transfer the completed device to an inert nitrogen-filled glovebox without exposure to air or moisture. b. Encapsulate the device using a UV-cured epoxy and a glass coverslip to prevent degradation from environmental factors.
References
-
Exciton Dynamics in White Organic Light-Emitting Diodes comprising Triplet Harvesting. KITopen. [Link]
-
Triplet Harvesting with 100% Efficiency by Way of Thermally Activated Delayed Fluorescence in Charge Transfer OLED Emitters. Scilit. [Link]
-
Summary of processes in harvesting the triplet excitons for luminescence in OLED devices. ResearchGate. [Link]
-
Efficient harvesting of triplet excitons via multiple fast TTA up-conversion and high-lying reverse intersystem crossing channels for efficient blue fluorescent organic light-emitting diodes. PubMed Central. [Link]
-
OLED - Wikipedia. Wikipedia. [Link]
-
Full article: Mixed-host-emitting layer for high-efficiency organic light-emitting diodes. Taylor & Francis Online. [Link]
-
In silico studies of OLED device architectures regarding their efficiency. KITopen. [Link]
-
Influence of host matrix on thermally-activated delayed fluorescence: Effects on emission lifetime, photoluminescence quantum yield, and device performance. Waseda University. [Link]
-
Single-Layer OLED Design Offers Efficiency Without Complexity. Photonics Spectra. [Link]
-
Effect of the purity of the host material 2FPPICz on the performance of crystalline organic light-emitting diodes. SPIE. [Link]
-
Mixed-host-emitting layer for high-efficiency organic light-emitting diodes. ResearchGate. [Link]
-
Dynamic bond interactions fine-tune the properties of multiple resonance emitters towards highly efficient narrowband green OLEDs. PubMed Central. [Link]
-
Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. MDPI. [Link]
-
Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. ResearchGate. [Link]
-
Judicious Design of Pyridine-Based Hosts for Stable, Efficient, and Low-Driving Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes. Kyushu University. [Link]
-
Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. ResearchGate. [Link]
-
Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. PubMed Central. [Link]
-
Host-free Yellow-Green Organic Light-Emitting Diodes with External Quantum Efficiency over 20% based on a Compound. OSTI.GOV. [Link]
-
Judicious Design of Pyridine‐Based Hosts for Stable, Efficient, and Low‐Driving Thermally Activated Delayed Fluorescence Organic Light‐Emitting Diodes. ResearchGate. [Link]
-
Achieving Highly Efficient Deep-blue OLEDs by Introducing Intramolecular Hydrogen Bonds to Tune the Properties of Multiple Resonance Emitters. ChemRxiv. [Link]
-
A novel furo[3,2-c]pyridine-based iridium complex for high-performance organic light-emitting diodes with over 30% external quantum efficiency. Royal Society of Chemistry. [Link]
-
Special Issue : Enhancement Strategies for High External Quantum Efficiency of Organic Light Emitting Diodes (OLEDs) and the Analyses. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. ossila.com [ossila.com]
- 5. OLED - Wikipedia [en.wikipedia.org]
- 6. Materials | Special Issue : Enhancement Strategies for High External Quantum Efficiency of Organic Light Emitting Diodes (OLEDs) and the Analyses [mdpi.com]
- 7. A novel furo[3,2-c]pyridine-based iridium complex for high-performance organic light-emitting diodes with over 30% external quantum efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ossila.com [ossila.com]
- 13. Dynamic bond interactions fine-tune the properties of multiple resonance emitters towards highly efficient narrowband green OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Effect of the purity of the host material 2FPPICz on the performance of crystalline organic light-emitting diodes [opg.optica.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
Validation & Comparative
A Comparative Guide to the Physicochemical and Pharmacological Properties of 2-Hydroxy-4-arylpyridine Isomers
Introduction
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, prized for its ability to engage in hydrogen bonding, enhance metabolic stability, and improve the overall pharmacokinetic profile of therapeutic agents[1][2]. The precise arrangement of substituents on the pyridine ring can dramatically alter a molecule's properties, turning a promising lead compound into either a clinical candidate or a developmental dead-end. This guide provides a comprehensive comparison of the key physicochemical and pharmacological properties of 2-Hydroxy-4-(2-methylphenyl)pyridine and its structural isomers.
While extensive experimental data for this specific compound is not widely published, we will explore the foundational principles of isomer differentiation using a well-documented analogue, 2-hydroxy-4-methylpyridine, as a model. We will then extrapolate these principles to the more complex this compound system. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical experimental workflows to characterize and differentiate pyridine-based isomers, thereby enabling more rational drug design.
The Critical Role of Isomeric Variation
Structural isomers, molecules with the same molecular formula but different atomic arrangements, can exhibit profoundly different biological activities and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. For a substituted hydroxypyridine, key isomeric variations include:
-
Positional Isomerism of Substituents on the Pyridine Ring: The locations of the hydroxyl and aryl groups dictate the electronic distribution, pKa, and hydrogen bonding potential of the molecule.
-
Positional Isomerism on the Phenyl Ring: The position of the methyl group on the phenyl ring (ortho-, meta-, or para-) influences the molecule's conformation, steric profile, and potential for metabolic attack.
Understanding these differences is paramount for optimizing potency, selectivity, and drug-like properties[3].
Comparative Analysis of Physicochemical Properties
The therapeutic efficacy of a drug candidate is fundamentally linked to its physicochemical properties. Here, we detail the experimental determination of three critical parameters: acidity (pKa), lipophilicity (LogP/LogD), and metabolic stability.
Acidity and Basicity (pKa)
The pKa value, the pH at which a compound is 50% ionized, is a master variable in drug development. It governs solubility, membrane permeability, and receptor binding interactions. The pyridine nitrogen atom provides a basic center, while the hydroxyl group can act as a weak acid. The interplay of these two functionalities, influenced by the position of other substituents, determines the overall ionization state of the molecule at physiological pH.
This method directly measures the pH of a solution as a titrant is added, allowing for the precise determination of the ionization constant.
Causality: Potentiometric titration is the gold standard for pKa determination due to its accuracy and direct measurement of protonation/deprotonation events. The choice of a co-solvent like methanol is crucial for compounds with low aqueous solubility, with subsequent extrapolation to aqueous pKa ensuring physiological relevance[4].
Methodology:
-
Preparation: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0). Prepare a 0.01 M solution of the test compound in a suitable co-solvent/water mixture (e.g., 50:50 methanol:water).
-
Titration (for basic pKa): Place the compound solution in a thermostatted vessel at 25°C. Add standardized 0.1 M HCl in small, precise increments (e.g., 0.02 mL).
-
Data Recording: Record the pH after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.
-
Titration (for acidic pKa): Repeat the process using standardized 0.1 M NaOH as the titrant.
-
Data Analysis: Plot pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, derivative plots (dpH/dV) can be used to accurately identify the equivalence point. The Henderson-Hasselbalch equation can then be applied to calculate the pKa[5].
-
Validation: Perform the titration in triplicate to ensure reproducibility.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Lipophilicity (LogP and LogD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is crucial for membrane permeability and interaction with hydrophobic pockets of target proteins. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.
This classic method directly measures the partitioning of a compound between two immiscible phases (n-octanol and aqueous buffer).
Causality: The shake-flask method, while labor-intensive, provides a direct and reliable measure of partitioning, which is the physical basis of lipophilicity. Pre-saturating the solvents is a critical step to prevent volume changes during the experiment that would skew the concentration measurements[4]. Using a buffer at pH 7.4 for LogD is essential for mimicking physiological conditions.
Methodology:
-
Preparation: Prepare a phosphate buffer at pH 7.4. Pre-saturate n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the phases to separate overnight.
-
Partitioning: Prepare a stock solution of the test compound in the pre-saturated buffer. Add a known volume of this solution to a known volume of pre-saturated n-octanol in a sealed vial.
-
Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation:
-
LogD = log ( [Compound]octanol / [Compound]buffer )
-
To determine LogP , the experiment is repeated at a pH where the compound is >99% neutral, or it can be calculated from the LogD and pKa values.
-
-
Validation: Perform the experiment at three different starting concentrations to confirm that the partition coefficient is independent of concentration.
Caption: Workflow for LogD Determination by the Shake-Flask Method.
Metabolic Stability
The susceptibility of a compound to metabolism by enzymes, primarily cytochrome P450s (CYPs) in the liver, is a key determinant of its half-life and bioavailability. Pyridine rings can be sites of metabolism, and their stability can be improved by strategic substitution[1][6].
This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in metabolic enzymes.
Causality: Human Liver Microsomes (HLM) provide a standardized and readily available source of the major drug-metabolizing enzymes, offering a reliable in vitro system to predict in vivo clearance. The inclusion of the cofactor NADPH is essential as it is required by CYP450 enzymes to function. Quenching the reaction with a cold organic solvent effectively stops enzymatic activity at precise time points, allowing for accurate kinetic analysis.
Methodology:
-
Reagent Preparation: Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4). Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a solution of Human Liver Microsomes (HLM) and an NADPH regenerating system in the buffer.
-
Incubation: Pre-warm the HLM solution to 37°C. Initiate the reaction by adding the test compound (final concentration typically 1 µM) and the NADPH solution.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line (k) is the elimination rate constant.
-
Calculation:
-
In vitro half-life (t1/2) = 0.693 / k
-
Intrinsic Clearance (Clint) can be calculated from the half-life and the protein concentration used in the assay.
-
-
Validation: Include a positive control compound with known metabolic lability (e.g., Verapamil) and a negative control (incubation without NADPH) to ensure the observed degradation is enzyme-mediated.
Comparative Data and Isomeric Effects
The following table summarizes literature and predicted data for model hydroxymethylpyridine isomers. This illustrates how the relative positions of even small substituents can significantly impact key properties.
| Property | 2-Hydroxy-4-methylpyridine | 2-Methylpyridin-4-ol (Tautomer) | 3-Hydroxy-2-methylpyridine |
| Structure | |||
| Molecular Weight | 109.13 g/mol [7] | 109.13 g/mol [8] | 109.13 g/mol |
| pKa (Predicted) | ~1.5 (pyridinium), ~11.5 (hydroxyl) | ~3.5 (pyridinium), ~9.5 (hydroxyl) | ~5.0 (pyridinium), ~9.0 (hydroxyl) |
| XLogP3-AA | 0.1[7] | 0.5[8] | 0.8 |
| Melting Point | 131-134 °C[9] | 178-181 °C | 167-169 °C |
| Expected Metabolic Stability | Moderate. C-6 position is susceptible to oxidation. | Moderate. C-3 and C-5 positions are susceptible. | Lower. The methyl group is activated by the adjacent nitrogen and hydroxyl group, making it a likely site for oxidation. |
Note: pKa and XLogP3-AA values for 3-hydroxy-2-methylpyridine are estimates based on chemical principles and data from similar structures. 2-Hydroxy-pyridines exist in tautomeric equilibrium with their corresponding pyridone forms, which often predominate in solution and can significantly affect properties[10]. 2-Hydroxy-4-methylpyridine is also known as 4-Methyl-2(1H)-pyridinone[9].
Extrapolation to this compound Isomers
Applying these principles to our target molecule, we can predict how isomeric variations will influence its properties:
-
pKa: The bulky 2-methylphenyl group at the 4-position will exert a significant electronic and steric effect. Compared to a simple methyl group, its electron-donating character may slightly increase the basicity of the pyridine nitrogen. Moving the aryl group to the 3- or 5-position would have a more pronounced inductive effect, altering the pKa.
-
Lipophilicity: The large, nonpolar 2-methylphenyl group will dramatically increase the LogP compared to the methylpyridine model, likely pushing it into a range (>3) that can be associated with lower solubility and higher metabolic clearance. The position of the methyl group on the phenyl ring (ortho vs. meta vs. para) will cause subtle changes in LogP due to differences in intramolecular interactions and molecular shape.
-
Metabolic Stability: The 2-methylphenyl group introduces several potential sites for metabolism, including the aryl ring itself (hydroxylation) and the benzylic methyl group (oxidation). The ortho-methyl group may sterically shield the pyridine ring from certain metabolic attacks, potentially improving stability compared to its meta- or para-isomers[6]. However, this same group could be a primary target for metabolism itself. An in vitro assay is essential to determine the net effect.
Pharmacological Considerations: Receptor Binding Affinity
The ultimate goal of characterizing these isomers is to understand their potential biological activity. Receptor binding affinity, a measure of how tightly a ligand binds to its target, is a key indicator of potency.
This technique measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
Causality: This is a highly sensitive and quantitative method to determine binding affinity (expressed as Ki or IC50). It directly measures the interaction at the target of interest. The use of a filtration-based separation method is efficient for separating bound from free radioligand, which is critical for accurate quantification.
Methodology:
-
Preparation: Prepare a cell membrane homogenate or purified receptor preparation containing the target of interest. Prepare a solution of a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled) and a series of dilutions of the unlabeled test compound.
-
Incubation: In a multi-well plate, combine the receptor preparation, the radioligand (at a concentration near its Kd), and the test compound. Incubate at a controlled temperature for a time sufficient to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter plate. The filter traps the receptor-ligand complexes, while the unbound ligand passes through.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Validation: Include controls for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of a known non-radioactive ligand).
Caption: Workflow for a Competitive Radioligand Binding Assay.
Conclusion
The strategic placement of substituents on a pyridine core is a critical exercise in medicinal chemistry. As we have demonstrated through established methodologies and model compounds, even subtle isomeric changes can lead to significant shifts in pKa, lipophilicity, and metabolic stability. These physicochemical variations, in turn, directly impact a compound's pharmacological profile, including its binding affinity for its intended target. For a molecule like this compound, a systematic experimental evaluation of its various positional isomers using the protocols outlined in this guide is an indispensable step. Such a data-driven approach allows for the selection of the optimal isomer, maximizing the potential for clinical success and reinforcing the principle that in drug design, structure is paramount.
References
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Di, L. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
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Verma, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]
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Kaur, N., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]
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ResearchGate (n.d.). The lipophilicity and hydrogen bond strength of pyridine-N-oxides and protonated pyridine-N-oxides. ResearchGate. Available at: [Link]
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Hussain, M. A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. Available at: [Link]
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Probst, D. A., et al. (2014). Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Li, A., et al. (1999). Synthesis, CoMFA Analysis, and Receptor Docking of 3,5-Diacyl-2,4-Dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
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Mykhailiuk, P. K. (2022). Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. Available at: [Link]
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Gökçe, M., et al. (2005). Acidity Study on 3-Substituted Pyridines. International Journal of Molecular Sciences. Available at: [Link]
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Avdeef, A. (2007). pKa, Solubility, and Lipophilicity. ResearchGate. Available at: [Link]
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PubChem (n.d.). 2-Hydroxy-4-methylpyridine. National Center for Biotechnology Information. Available at: [Link]
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Bakulev, V. A., et al. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Molbank. Available at: [Link]
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Valerio, L. G., et al. (2025). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. Molecules. Available at: [Link]
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El-Damasy, D. A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Available at: [Link]
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Atalay, V. E. (2018). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications. Available at: [Link]
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Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. Available at: [Link]
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Schüffler, A., et al. (2010). 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches. Natural Product Reports. Available at: [Link]
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Validating the structure of 2-Hydroxy-4-(2-methylphenyl)pyridine using X-ray crystallography
An In-Depth Comparison Guide to Validating the Structure of 2-Hydroxy-4-(2-methylphenyl)pyridine
For drug development professionals and structural chemists, validating the exact three-dimensional architecture of small molecules is a critical checkpoint. The compound This compound presents a uniquely challenging case study for structural validation because it embodies two distinct dynamic phenomena: tautomerism and atropisomerism .
This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative analytical techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for resolving these structural ambiguities. By examining the causality behind molecular behavior and outlining field-proven experimental protocols, this guide provides a definitive framework for small molecule structural validation.
The Structural Dilemma: Tautomerism and Atropisomerism
To understand why structural validation of this compound requires rigorous methodology, we must first analyze the physical chemistry dictating its behavior.
The Tautomeric Equilibrium The 2-hydroxypyridine core is notorious for undergoing proton-transfer tautomerization, existing in equilibrium with its 2-pyridone (lactam) counterpart. The causality of this shift is heavily dependent on the dielectric constant and hydrogen-bonding capacity of the surrounding environment[1]. In the gas phase or in non-polar solvents, the 2-hydroxypyridine form is slightly favored due to intrinsic aromatic stabilization[2]. However, in highly polar solvents or the solid state, the equilibrium shifts almost exclusively to the 2-pyridone form. This is driven by the formation of highly stable, intermolecular hydrogen-bonded dimers or polymeric chains in the crystal lattice[3].
The Atropisomeric Rotational Barrier Beyond tautomerism, the molecule features a biaryl axis connecting the pyridine core to a 2-methylphenyl group. The bulky ortho-methyl substituent sterically clashes with the adjacent protons on the pyridine ring. This steric hindrance creates a significant energy barrier to free rotation around the C–C single bond, giving rise to atropisomerism—the isolation of distinct (M) and (P) helical conformers[4].
Diagram illustrating the dual structural dynamics of tautomerism and atropisomerism.
Comparative Analysis: SCXRD vs. NMR vs. HRMS
When validating a structure with such dynamic complexity, no single technique operates in a vacuum. However, their capabilities differ fundamentally based on whether they analyze the molecule in the gas, solution, or solid state.
| Analytical Technique | Tautomer Resolution | Atropisomer Resolution | State Observed | Primary Output & Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Unambiguous. Directly locates the proton on the nitrogen (pyridone) via electron density mapping[2]. | Absolute. Determines exact dihedral angle and absolute configuration (M or P) in the crystal[5]. | Solid State | Yields exact 3D atomic coordinates. Limitation: Requires high-quality, diffracting single crystals. |
| Solution-State NMR (1D/2D) | Averaged or Distinct. Distinguishes forms based on solvent polarity. Requires | Kinetic. Variable Temperature (VT-NMR) calculates rotational barriers, but cannot assign absolute 3D configuration easily. | Solution State | Excellent for physiological-state dynamics. Limitation: Cannot provide absolute stereochemistry without chiral shift reagents. |
| High-Resolution Mass Spectrometry (HRMS) | Poor. Gas-phase ionization often alters the native tautomeric ratio[3]. | None. Mass-to-charge ratio cannot distinguish between rotational isomers. | Gas Phase | Confirms exact molecular weight and elemental composition. Limitation: Provides no 3D structural data. |
Why SCXRD is the Gold Standard for this Molecule: While NMR is invaluable for understanding how this compound behaves in a biological assay (solution state)[6], SCXRD is the only self-validating system capable of providing unambiguous, absolute 3D coordinates[5]. By analyzing the diffraction pattern, SCXRD directly visualizes the C=O bond length (confirming the pyridone tautomer) and the exact dihedral angle of the biaryl system, putting an end to any structural speculation.
Experimental Protocol: SCXRD Workflow for Small Molecules
To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating workflow for determining the crystal structure of this compound. The internal validation of this method relies on the final crystallographic R-factors (
Step 1: Crystallization (Slow Evaporation Method)
Causality: High-quality diffraction requires a highly ordered lattice. Rapid precipitation traps defects and solvent molecules, ruining diffraction capability.
-
Dissolve 10–20 mg of the synthesized compound in a minimum volume of a moderately polar solvent (e.g., ethyl acetate or methanol) to favor the stable pyridone tautomer.
-
Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing dust particles.
-
Cover the vial with parafilm and puncture 2–3 small holes to allow for controlled, slow evaporation over 3 to 7 days.
Step 2: Crystal Selection and Mounting
Causality: Crystals must be single (not twinned) and appropriately sized to ensure the X-ray beam bathes the entire crystal without excessive absorption[5].
-
Transfer the crystals into a drop of inert perfluorinated oil (e.g., Paratone-N) on a glass slide. The oil prevents solvent loss and protects the crystal from atmospheric moisture.
-
Under a polarized light microscope, select a crystal with well-defined edges, uniform extinction (turns completely dark at specific angles), and dimensions between 0.1 mm and 0.5 mm[5].
-
Mount the crystal onto a polymer cryoloop attached to a magnetic pin.
Step 3: Data Collection
-
Transfer the pin to the diffractometer goniometer head.
-
Instantly freeze the crystal in a 100 K nitrogen gas stream. Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction resolution and protecting the crystal from radiation damage.
-
Utilize Mo-K
( Å) or Cu-K ( Å) radiation to collect full-sphere diffraction data.
Step 4: Structure Solution and Refinement
-
Integration: Use software (e.g., APEX or CrysAlisPro) to integrate the diffraction spots, applying Lorentz and polarization corrections.
-
Phase Solution: Solve the phase problem using Intrinsic Phasing or Direct Methods (e.g., SHELXT).
-
Refinement: Perform full-matrix least-squares refinement on
using SHELXL. -
Validation: A successful, self-validating structure will yield an
value < 0.05 (5% error) and a Goodness-of-Fit (GooF) near 1.0. The hydrogen atom on the pyridone nitrogen must be located objectively from the residual electron density map (Difference Fourier map) to definitively prove the tautomeric state.
Step-by-step single-crystal X-ray diffraction (SCXRD) workflow for small molecules.
Conclusion
Validating the structure of this compound requires navigating the complexities of tautomeric shifts and atropisomeric rotation. While NMR provides critical insights into the molecule's dynamic behavior in solution, SCXRD remains the authoritative gold standard for absolute structural validation. By strictly controlling the crystallization environment and utilizing low-temperature diffraction protocols, researchers can unambiguously define the 3D architecture, ensuring data integrity for downstream drug development applications.
References
-
Hydrogen-shift isomers of ionic and neutral hydroxypyridines: a combined experimental and computational investigation, umons.ac.be,[Link]
-
How about Tautomers? - WuXi Biology, wuxibiology.com, [Link]
-
A Twist of Nature – The Significance of Atropisomers in Biological Systems - The Royal Society of Chemistry, rsc.org,[Link]
-
Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure, creative-biostructure.com, [Link]
-
Application Note SC-XRD 505 Single Crystal Diffraction - ResearchGate, researchgate.net, [Link]
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A Comparative Guide to the Biological Activity of 2-Hydroxypyridine Derivatives for Researchers and Drug Development Professionals
The 2-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities. This guide provides an in-depth comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of various 2-hydroxypyridine derivatives. By synthesizing data from peer-reviewed literature, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own discovery and development efforts. This guide delves into the structure-activity relationships (SAR) that govern the efficacy of these compounds and provides detailed experimental protocols for their evaluation.
Anticancer Activity: Targeting Key Cellular Pathways
2-Hydroxypyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest through the modulation of critical signaling pathways.
Comparative Cytotoxicity
The anticancer potency of 2-hydroxypyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. As illustrated in the table below, these values can vary significantly depending on the specific substitutions on the pyridine ring and the cancer cell line being tested.
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Spiro-pyridine derivative 5 | HepG-2 (Liver) | 10.58 ± 0.8 | [1] |
| Caco-2 (Colon) | 9.78 ± 0.7 | [1] | |
| Spiro-pyridine derivative 7 | HepG-2 (Liver) | 8.90 ± 0.6 | [1] |
| Caco-2 (Colon) | 7.83 ± 0.5 | [1] | |
| Spiro-pyridine derivative 8 | HepG-2 (Liver) | 8.42 ± 0.7 | [1] |
| Caco-2 (Colon) | 13.61 ± 1.2 | [1] | |
| 4,6-dimethyl-2-oxo-pyridine derivative 2 | HepG-2 (Liver) | 51.59 ± 2.90 | [1] |
| Caco-2 (Colon) | 41.49 ± 2.50 | [1] | |
| Furanpydone A (1) | MKN-45 (Gastric) | 4.35 | [2] |
| HCT116 (Colon) | 5.12 | [2] | |
| K562 (Leukemia) | 6.88 | [2] | |
| A549 (Lung) | 7.23 | [2] | |
| DU145 (Prostate) | 8.91 | [2] |
Expertise & Experience: The data clearly indicates that spiro-fused 2-hydroxypyridine derivatives (5, 7, and 8) generally exhibit greater potency against HepG-2 and Caco-2 cell lines compared to simpler substituted derivatives like compound 2.[1] This suggests that the rigid, three-dimensional structure of the spirocyclic system may facilitate more effective binding to the target proteins. Furthermore, the presence of a cyano group at the C3 position in derivative 7 appears to enhance its activity against the Caco-2 cell line.[1] The natural product Furanpydone A (1) demonstrates broad-spectrum activity against a panel of ten cancer cell lines with low micromolar IC50 values.[2]
Mechanism of Action: Induction of Apoptosis via p53 and JNK Signaling
A significant body of evidence points towards the induction of apoptosis as a primary mechanism of anticancer activity for many 2-hydroxypyridine derivatives. This programmed cell death is often mediated through the activation of the p53 tumor suppressor and the c-Jun N-terminal kinase (JNK) signaling pathways.
The tumor suppressor protein p53 plays a crucial role in cell cycle arrest and apoptosis in response to cellular stress, such as DNA damage induced by chemotherapeutic agents.[3] Upon activation, p53 can transcriptionally activate pro-apoptotic genes like Bax and PUMA.[4] The JNK pathway, a subset of the mitogen-activated protein kinase (MAPK) signaling cascade, is also a key regulator of apoptosis.[4][5] Sustained activation of JNK can lead to the phosphorylation and activation of pro-apoptotic proteins, including members of the Bcl-2 family, and can also enhance the activity of p53.[3][4][6]
Caption: MTT assay experimental workflow.
Antimicrobial Activity: A Broad Spectrum of Action
Certain 2-hydroxypyridine derivatives have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi. Their efficacy is often determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Comparative Antimicrobial Potency
The antimicrobial spectrum and potency of 2-hydroxypyridine derivatives are influenced by their substitution patterns. The following table provides a comparative overview of the MIC values for selected derivatives against common microbial strains.
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 22d (R = 4-F-C6H4) | Staphylococcus aureus | 6.25 | [7] |
| Escherichia coli | 6.25 | [7] | |
| Bacillus subtilis | 12.5 | [7] | |
| Micrococcus luteus | 25 | [7] | |
| Pseudomonas aeruginosa | 25 | [7] | |
| Candida albicans | 25 | [7] | |
| Compound 6b (Y = F) | Staphylococcus aureus | 6.25 | [7] |
| Apiosporamide (4) | Staphylococcus aureus | 1.56 - 6.25 | [2] |
| Methicillin-resistant S. aureus (MRSA) | 1.56 - 6.25 | [2] | |
| Bacillus subtilis | 1.56 - 6.25 | [2] | |
| Clostridium perfringens | 1.56 - 6.25 | [2] | |
| Ralstonia solanacarum | 1.56 - 6.25 | [2] | |
| N-hydroxyapiosporamide (3) | Staphylococcus aureus | 12.5 - 25.0 | [2] |
| Methicillin-resistant S. aureus (MRSA) | 12.5 - 25.0 | [2] | |
| Furanpydone A (1) | Staphylococcus aureus | 12.5 - 25.0 | [2] |
| Methicillin-resistant S. aureus (MRSA) | 12.5 - 25.0 | [2] |
Expertise & Experience: The data highlights that specific structural modifications can significantly enhance antimicrobial activity. For instance, the cyclization of a sulfonylthioureido compound into a thiazolidine derivative (22d) resulted in a remarkable enhancement in the overall antimicrobial potential, with potency against S. aureus and E. coli equivalent to the antibiotic ampicillin. [7]The natural product Apiosporamide (4) exhibits broad and potent activity against several Gram-positive bacteria, including the multidrug-resistant MRSA. [2]The presence of a fluorine atom in compounds 22d and 6b appears to be beneficial for their antimicrobial effects. [7]
Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test
The Kirby-Bauer disk diffusion method is a widely used qualitative technique to determine the susceptibility of bacteria to antimicrobial agents.
Principle: A standardized inoculum of bacteria is spread onto an agar plate, and paper disks impregnated with a specific concentration of the antimicrobial agent are placed on the surface. The compound diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of inhibition will appear around the disk where bacterial growth is prevented.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.
-
Disk Application: Aseptically place paper disks impregnated with the 2-hydroxypyridine derivatives onto the surface of the agar. Ensure firm contact between the disk and the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition (in millimeters) around each disk.
-
Interpretation: The size of the inhibition zone is correlated with the susceptibility of the microorganism to the compound.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Several 2-hydroxypyridine derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2).
Comparative Anti-inflammatory Efficacy
The anti-inflammatory activity of these compounds can be assessed both in vitro, by measuring their ability to inhibit inflammatory enzymes, and in vivo, using animal models of inflammation.
In Vitro COX-2 Inhibition:
| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Pyridazine derivative 6b | 0.18 | 6.33 | [8] |
| Pyridazine derivative 4c | 0.26 | - | [8] |
| Pyridazinone derivative 5a | 0.77 | 16.70 | |
| Pyridazinone derivative 5f | 1.89 | 13.38 | |
| Celecoxib (Reference) | 0.35 | 37.03 | |
| Indomethacin (Reference) | 0.42 | 0.50 |
In Vivo Carrageenan-Induced Paw Edema:
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| Hydroxytriazene HT-1 | 5 | ~50% (at 1h) | [9] |
| Vanadium complex C-1 | 5 | ~75% (at 1h) | [9] |
| Diclofenac Sodium (Reference) | 5 | 81.73% (at 1h) | [9] |
| Ellagic Acid | 8.41 (ED50) | 50 | [10] |
| Indomethacin (Reference) | 5 | Significant Inhibition | [10] |
Expertise & Experience: The in vitro data reveals that certain pyridazine and pyridazinone derivatives are potent and selective inhibitors of COX-2, with compound 6b showing an IC50 value lower than the reference drug celecoxib. [8]The high selectivity index of these compounds suggests a lower risk of gastrointestinal side effects associated with non-selective COX inhibitors. The in vivo results from the carrageenan-induced paw edema model demonstrate that these compounds can effectively reduce acute inflammation. The vanadium complex of a hydroxytriazene showed a marked increase in anti-inflammatory activity compared to the parent ligand, highlighting the potential of metal complexes of 2-hydroxypyridines. [9]
Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
Inflammation is a complex biological response, and a key pathway involved is the conversion of arachidonic acid to prostaglandins by cyclooxygenase (COX) enzymes. COX-1 is constitutively expressed and involved in housekeeping functions, while COX-2 is induced at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins. [11][12][13][14][15]By selectively inhibiting COX-2, 2-hydroxypyridine derivatives can reduce the synthesis of these inflammatory mediators, thereby alleviating the symptoms of inflammation.
Caption: Inhibition of the COX-2 pathway.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic and reliable in vivo assay for screening the acute anti-inflammatory activity of novel compounds.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment.
-
Grouping and Dosing: Randomly divide the animals into groups (e.g., vehicle control, positive control, and test compound groups). Administer the 2-hydroxypyridine derivatives and the reference drug (e.g., indomethacin or diclofenac) orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement at Different Time Points: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Conclusion
This comparative guide underscores the significant potential of 2-hydroxypyridine derivatives as a versatile scaffold for the development of novel therapeutic agents. The presented data highlights the importance of structure-activity relationship studies in optimizing the anticancer, antimicrobial, and anti-inflammatory properties of these compounds. The detailed experimental protocols provide a practical framework for researchers to evaluate the biological activity of their own synthesized derivatives. As our understanding of the molecular targets and signaling pathways modulated by these compounds continues to grow, so too will the opportunities for designing next-generation drugs with enhanced efficacy and safety profiles.
References
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The JNK, ERK and p53 pathways play distinct roles in apoptosis mediated by the antitumor agents vinblastine, doxorubicin, and etoposide. (2003). PubMed. [Link]
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Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. (2023). Frontiers in Immunology. [Link]
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The JNK, ERK and p53 pathways play distinct roles in apoptosis mediated by the antitumor agents vinblastine, doxorubicin, and etoposide. (2003). Scilit. [Link]
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Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. (n.d.). ScienceDirect. [Link]
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Cyclooxygenases: structural and functional insights. (n.d.). PMC - NIH. [Link]
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Cyclooxygenase pathways. (2014). Biblioteka Nauki. [Link]
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Cyclooxygenase. (n.d.). Wikipedia. [Link]
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Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (2024). MDPI. [Link]
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JNK/p53-mediated pathway is involved in diplatin-induced apoptosis of... (n.d.). ResearchGate. [Link]
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JNK-signaling: A multiplexing hub in programmed cell death. (2017). Genes & Cancer. [Link]
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IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. (n.d.). ResearchGate. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PMC - NIH. [Link]
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Two New 4-Hydroxy-2-pyridone Alkaloids with Antimicrobial and Cytotoxic Activities from Arthrinium sp. GZWMJZ-606 Endophytic with Houttuynia cordata Thunb. (2023). MDPI. [Link]
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Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. (n.d.). PMC - NIH. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. [Link]
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Antimicrobial Activity of Hydropyridine Derivatives against Gram-Positive and Gram-Negative Pathogenic Bacteria. (2025). ResearchGate. [Link]
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Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. (2016). OMICS International. [Link]
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ANTIMICROBIAL ACTIVITY OF HYDROPYRIDINE DERIVATIVES AGAINST GRAM-POSITIVE AND GRAM-NEGATIVE PATHOGENIC BACTERIA. (2025). ResearchGate. [Link]
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Anti-Inflammatory Activity of Hydroxytriazenes and their Vanadium Complexes. (n.d.). Semantic Scholar. [Link]
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Anti-inflammatory activity of compounds 2-11 in carrageenan-induced rat... (n.d.). ResearchGate. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2025). ResearchGate. [Link]
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Synthesis and Structure Activity Relationship of 3-Hydroxypyridin-2-thione Based Histone Deacetylase Inhibitors. (n.d.). PubMed Central. [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. [Link]
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IC 50 values obtained for the prepared derivatives against different... (n.d.). ResearchGate. [Link]
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High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes. (2021). PMC - NIH. [Link]
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Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. (2026). PubMed. [Link]
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Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. (2024). PubMed. [Link]
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Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). (2022). MDPI. [Link]
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Benchmarking the performance of 2-Hydroxy-4-(2-methylphenyl)pyridine in OLEDs against other emitters
In the relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the emitter layer remains a focal point of intensive research. The choice of the emissive material dictates the ultimate performance of the device, influencing its color purity, efficiency, and operational lifetime. This guide provides a comprehensive performance benchmark of a promising class of emitters, 2-hydroxypyridine derivatives, against established, high-performance Thermally Activated Delayed Fluorescence (TADF) emitters.
While direct and extensive experimental data for 2-Hydroxy-4-(2-methylphenyl)pyridine as a primary OLED emitter is not yet widely available in peer-reviewed literature, we can infer its potential by examining the performance of structurally related 2-pyridone-based emitters. 2-Hydroxypyridines exist in tautomeric equilibrium with 2-pyridones, and it is the 2-pyridone form that has been recently explored in donor-acceptor architectures for TADF applications. This analysis will, therefore, use a representative 2-pyridone derivative as a proxy to benchmark against state-of-the-art blue and green TADF emitters, providing valuable insights for researchers and materials scientists in the field.
The Rise of TADF Emitters: A Paradigm Shift in OLED Technology
Conventional fluorescent OLEDs are limited to a theoretical maximum internal quantum efficiency (IQE) of 25%, as they can only harvest singlet excitons for light emission. The second generation of emitters, based on phosphorescent materials incorporating heavy metals like iridium, can achieve up to 100% IQE by harvesting both singlet and triplet excitons. However, the high cost of these noble metals and the limited stability of blue phosphorescent emitters have driven the search for alternatives.
The third generation of OLED emitters is dominated by materials exhibiting Thermally Activated Delayed Fluorescence (TADF).[1] These purely organic compounds possess a small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[2] This small energy gap allows for the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons through a process called reverse intersystem crossing (RISC), enabling a theoretical IQE of 100%.[3] The development of efficient blue TADF emitters has been a significant breakthrough, addressing a long-standing challenge in the display and lighting industries.[4]
Performance Benchmark: 2-Pyridone Derivatives vs. State-of-the-Art TADF Emitters
For this comparative analysis, we will examine the performance of a sky-blue OLED employing a donor-acceptor molecule with a 2-pyridone acceptor.[5][6][7] This will be benchmarked against several high-performance blue and green TADF emitters, including 4CzIPN, a well-studied green TADF emitter, and several cutting-edge blue TADF emitters.
Table 1: Performance Comparison of OLED Emitters
| Emitter Class | Representative Emitter | Host Material | Max. EQE (%) | Power Efficiency (lm/W) | CIE (x, y) | Emission Color | Reference |
| 2-Pyridone Derivative | Donor-2-pyridone-linker | Single emissive layer | 3.7 | - | Sky-Blue | Sky-Blue | [5][6][7] |
| Green TADF | 4CzIPN | mCP | up to 43.9 | 126 | Green | Green | [8] |
| Blue TADF | 5TCzBN | mCBP | 21.2 | 56.1 | (0.21, 0.41) | Sky-Blue | [9] |
| Blue TADF | 4TCzBN | 4Ac26CzBz | 35.8 | 62.8 | - | Blue | [4] |
| Blue MR-TADF | Py-BN | - | 15.8 | - | (0.16, 0.03) | Deep-Blue | [10] |
Analysis of Performance Metrics:
The data clearly indicates that while the 2-pyridone-based emitter demonstrates the potential for sky-blue emission, its external quantum efficiency (EQE) of 3.7% in a simple device architecture is considerably lower than that of the state-of-the-art TADF emitters.[5][6][7] For instance, the green TADF emitter 4CzIPN has been reported in devices with an exceptional EQE of up to 43.9%.[8] Similarly, advanced blue TADF emitters like 5TCzBN and 4TCzBN exhibit EQEs well over 20%, with some reaching as high as 35.8%.[4][9]
It is crucial to note that the lower performance of the 2-pyridone derivative could be attributed to several factors, including a potentially low photoluminescence quantum yield (PLQY) and the simple, non-optimized device structure used in the initial study.[5][6][7] The authors of the study on 2-pyridone derivatives themselves acknowledge that low PLQY is a limiting factor.[5][6][7] This suggests that with further molecular engineering to enhance the PLQY and the use of more sophisticated device architectures, including optimized host materials and charge transport layers, the performance of 2-hydroxypyridine-based emitters could be significantly improved.
The color coordinates (CIE) of the multi-resonance (MR) TADF emitter Py-BN, (0.16, 0.03), indicate a highly desirable deep-blue emission.[10] This level of color purity is a key target for display applications. While the CIE coordinates for the 2-pyridone emitter were not explicitly provided, its "sky-blue" designation suggests a less saturated blue compared to the deep-blue emitters.
Experimental Protocols: A Guide to OLED Fabrication and Characterization
To ensure scientific integrity and reproducibility, the following protocols outline the standard procedures for fabricating and characterizing OLED devices.
I. OLED Device Fabrication (Vacuum Thermal Evaporation)
This protocol describes a common method for fabricating multilayer OLEDs.
-
Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
The cleaned substrates are then dried in an oven and treated with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
The substrates are transferred to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
A hole injection layer (HIL), a hole transport layer (HTL), the emissive layer (EML), a hole blocking layer (HBL), an electron transport layer (ETL), and an electron injection layer (EIL) are sequentially deposited. The EML consists of a host material doped with the emitter at a specific concentration (e.g., 1-20 wt%).
-
-
Cathode Deposition:
-
A metal cathode, typically aluminum (Al) or a lithium fluoride (LiF)/Al bilayer, is deposited on top of the organic stack through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
The completed devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.
-
Caption: A simplified workflow for OLED device fabrication.
II. Device Characterization
-
Current-Voltage-Luminance (J-V-L) Characteristics:
-
The electrical characteristics are measured using a source measure unit (e.g., Keithley 2400).
-
The luminance and electroluminescence (EL) spectra are recorded using a spectroradiometer (e.g., Photo Research PR-655).
-
-
External Quantum Efficiency (EQE) Calculation:
-
The EQE is calculated from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.
-
-
Color Coordinates:
-
The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are determined from the EL spectrum.
-
-
Operational Lifetime:
-
The device is driven at a constant current density corresponding to an initial luminance (e.g., 100 or 1000 cd/m²), and the time taken for the luminance to decay to a certain percentage of its initial value (e.g., LT₉₅ or LT₅₀) is recorded.
-
Molecular Design and Device Architecture: The Path Forward
The performance of an OLED is not solely dependent on the emitter molecule but is a result of the interplay between the molecular design of all organic materials and the overall device architecture.
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Cross-validation of analytical methods for 2-Hydroxy-4-(2-methylphenyl)pyridine
As a Senior Application Scientist, I frequently encounter the analytical complexities of sterically hindered biaryl systems. 2-Hydroxy-4-(2-methylphenyl)pyridine (hereafter referred to as HMPP) presents a fascinating challenge: it is not only sterically restricted by the ortho-methyl group on the phenyl ring, but it also undergoes dynamic keto-enol tautomerization (interconverting with its 4-(2-methylphenyl)pyridin-2(1H)-one form).
To establish a robust control strategy for HMPP—whether as an active pharmaceutical ingredient (API), a synthetic intermediate, or a trace impurity—laboratories must deploy orthogonal analytical techniques. This guide provides an objective cross-validation comparison between UHPLC-UV (ideal for routine assay/purity) and LC-MS/MS (essential for trace bioanalysis), engineered to meet the stringent requirements of the [1] and the [2].
Methodological Causality: Overcoming Physicochemical Challenges
Before defining the protocols, we must understand the why behind the experimental design.
The Tautomerization Challenge: 2-hydroxypyridines exist in equilibrium with their 2-pyridone tautomers. If the pH of the mobile phase is not strictly controlled, this interconversion occurs on the timescale of the chromatographic separation, manifesting as severe peak tailing or split peaks. By utilizing a highly acidic mobile phase (0.1% Formic Acid, pH ~2.7), we suppress the ionization of the hydroxyl group and lock the tautomeric equilibrium via consistent hydrogen bonding, ensuring a sharp, symmetrical peak.
The Steric Hindrance Challenge: The ortho-methyl group restricts the rotation of the biaryl bond. Standard C18 columns often struggle to resolve HMPP from structurally similar des-methyl or meta-methyl impurities due to purely hydrophobic interactions. By selecting a Pentafluorophenyl (PFP) stationary phase, we introduce
Fig 1. Tautomeric equilibrium of HMPP and its impact on chromatographic peak shape.
Self-Validating Experimental Protocols
To ensure data integrity, every protocol described below operates as a self-validating system. The workflow cannot proceed to sample analysis unless the embedded System Suitability Testing (SST) criteria are met.
Method A: UHPLC-UV (Routine Assay & Purity)
Designed for Category I quantitation of major components.
Step 1: Standard & Sample Preparation
-
Diluent: 50:50 (v/v) LC-MS grade Water:Acetonitrile.
-
Stock Solution: Dissolve 10.0 mg of HMPP reference standard in 10.0 mL of Methanol (1 mg/mL).
-
Working Standard: Dilute the stock to 100 µg/mL using the diluent.
Step 2: Chromatographic Execution
-
Column: PFP (Pentafluorophenyl), 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold for 1 min, re-equilibrate at 5% B for 2 min.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 254 nm (isosbestic point for the conjugated biaryl system).
Step 3: System Suitability (Self-Validation Gate)
-
Inject the 100 µg/mL working standard six times.
-
Pass Criteria: Peak area Relative Standard Deviation (RSD)
1.0%; USP Tailing Factor 1.5; Theoretical Plates 10,000. Do not proceed if criteria fail.
Method B: LC-MS/MS (Trace Impurity & Bioanalysis)
Designed for high-sensitivity Category II/PK studies.
Step 1: Matrix Extraction & Preparation
-
Internal Standard (IS): 4-phenylpyridin-2-ol (100 ng/mL in Acetonitrile).
-
Extraction: To 100 µL of biological matrix (or trace sample), add 300 µL of IS-spiked Acetonitrile to precipitate proteins. Vortex for 2 mins, centrifuge at 14,000 rpm for 10 mins. Transfer the supernatant to an autosampler vial.
Step 2: Chromatographic Execution
-
Utilize the exact same column and gradient conditions as Method A to ensure orthogonal cross-validation validity.
Step 3: Mass Spectrometry (ESI+) Parameters
-
Source: Electrospray Ionization in Positive mode (ESI+).
-
Precursor Ion: m/z 186.1
(Calculated for ). -
Quantifier Transition: m/z 186.1
168.1 (Loss of , Collision Energy: 25 eV). -
Qualifier Transition: m/z 186.1
143.1 (Loss of HCNO, Collision Energy: 35 eV).
Step 4: System Suitability (Self-Validation Gate)
-
Inject the Lower Limit of Quantitation (LLOQ) standard (1 ng/mL) three times.
-
Pass Criteria: Signal-to-Noise (S/N) ratio
10:1; IS peak area variance 5% across injections.
Cross-Validation Data Presentation
The following tables summarize the comparative performance of both methods, validated side-by-side using the same batch of HMPP.
Table 1: Analytical Method Specifications Comparison
| Parameter | UHPLC-UV (Method A) | LC-MS/MS (Method B) | Causality / Rationale |
| Primary Use Case | API Release, Assay, Purity | Trace Impurities, PK Bioanalysis | Dictated by detector sensitivity and dynamic range. |
| Stationary Phase | PFP (1.7 µm) | PFP (1.7 µm) | PFP resolves ortho-methyl steric isomers better than C18 via |
| Detection Mechanism | Absorbance (254 nm) | MRM (m/z 186.1 | UV provides universal chromophore detection; MS provides structural specificity. |
| Matrix Interference | High (Requires clean samples) | Low (High selectivity via MRM) | MS/MS filters out co-eluting matrix components via specific mass transitions. |
Table 2: ICH Q2(R2) Cross-Validation Performance Metrics
| Validation Parameter | UHPLC-UV Results | LC-MS/MS Results | ICH Q2(R2) / FDA Acceptance Criteria |
| Linear Range | 1.0 – 200 µg/mL | 1.0 – 1000 ng/mL | Must encompass expected sample concentration. |
| Linearity ( | 0.9998 | 0.9985 | |
| LOD (Limit of Detection) | 0.3 µg/mL | 0.2 ng/mL | S/N |
| LOQ (Limit of Quantitation) | 1.0 µg/mL | 1.0 ng/mL | S/N |
| Intra-day Precision (RSD) | 0.8% (at 100 µg/mL) | 4.2% (at 50 ng/mL) | |
| Accuracy (Recovery) | 99.5% – 101.2% | 92.4% – 106.8% | 98.0–102.0% (Assay); 85.0–115.0% (Bioanalysis). |
Validation Lifecycle Workflow
To ensure continuous compliance, the cross-validation of these methods must follow a structured lifecycle approach. The diagram below illustrates the logical relationship between method selection, parameter validation, and statistical confirmation.
Fig 2. Cross-validation workflow aligned with ICH Q2(R2) guidelines for analytical procedures.
Conclusion
The cross-validation data demonstrates that both methods are fit-for-purpose within their respective domains. The UHPLC-UV method delivers the high precision (
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures. ICH Quality Guidelines. Available at:[Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. FDA Regulatory Information. Available at:[Link]
A Researcher's Guide to Validating DFT Calculations with Experimental Data: The Case of 2-Hydroxy-4-(2-methylphenyl)pyridine
In the landscape of modern computational chemistry, Density Functional Theory (DFT) stands as a cornerstone for predicting the structural and electronic properties of molecules. Its power lies in the balance between computational cost and accuracy, offering invaluable insights for researchers in drug discovery and materials science. However, the predictive power of DFT is not absolute. The accuracy of DFT calculations is intrinsically tied to the choice of functionals and basis sets, necessitating rigorous validation against experimental data to ensure the reliability of the theoretical model.
This guide provides a comprehensive walkthrough for validating DFT calculations against experimental spectroscopic data, using 2-Hydroxy-4-(2-methylphenyl)pyridine as a case study. We will explore the crucial interplay between theoretical predictions and experimental observations for vibrational and electronic spectra, offering a robust framework for researchers to apply to their own molecules of interest. This process of cross-validation is not merely a procedural step but a fundamental aspect of scientific integrity, ensuring that our computational models are firmly grounded in empirical reality.
The Significance of Tautomerism in 2-Hydroxypyridines
Before delving into the validation process, it is crucial to acknowledge a key structural feature of 2-hydroxypyridine derivatives: tautomerism. These molecules can exist in equilibrium between the enol (2-hydroxypyridine) and keto (2-pyridone) forms.[1][2] This equilibrium can be influenced by factors such as solvent polarity and substitution patterns on the pyridine ring.[2] For the purpose of this guide, we will focus our calculations on the 2-hydroxypyridine tautomer, while recognizing that a complete theoretical treatment would involve the analysis of both forms and their relative energies.
Experimental Protocols: The Ground Truth
Acquiring high-quality experimental data is the first and most critical step in the validation process. Here, we outline the standard procedures for obtaining Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectra.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: The solid sample of this compound is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Rationale: The KBr pellet method is a common technique for obtaining high-quality infrared spectra of solid samples.[3] KBr is transparent in the mid-infrared region, ensuring that the observed absorption bands are solely due to the analyte.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared using a suitable solvent, such as ethanol or acetonitrile. The concentration is adjusted to ensure that the absorbance falls within the linear range of the spectrophotometer (typically below 1.0).
-
Data Acquisition: The solution is placed in a quartz cuvette, and the UV-Vis spectrum is recorded, typically from 200 to 400 nm. A reference cuvette containing the pure solvent is used to obtain a baseline correction.
-
Rationale: UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[4] The choice of solvent is critical, as it can influence the position and intensity of absorption bands. Ethanol is a common choice for its transparency in the UV region and its ability to dissolve a wide range of organic compounds.
Computational Workflow: The Theoretical Prediction
The following workflow outlines the steps for performing DFT calculations to predict the vibrational and electronic spectra of this compound.
Caption: A typical workflow for the DFT-based prediction and validation of molecular properties.
Computational Protocol: Geometry Optimization and Vibrational Frequency Calculation
-
Structure Input: The 3D structure of this compound is built using a molecular editor.
-
Geometry Optimization: A geometry optimization is performed using a DFT functional and basis set. A popular and well-benchmarked choice for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[5][6] This level of theory provides a good balance between accuracy and computational cost for predicting molecular geometries and vibrational frequencies.[7]
-
Frequency Calculation: Following the geometry optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated harmonic frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity.[7] Therefore, it is common practice to apply a scaling factor (typically around 0.967 for B3LYP/6-311++G(d,p)) to the calculated frequencies for better agreement with experimental data.[7]
Computational Protocol: UV-Vis Spectrum Simulation
-
Excited State Calculation: Starting from the optimized ground-state geometry, a Time-Dependent DFT (TD-DFT) calculation is performed to obtain the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum.[8][9]
-
Solvent Effects: To accurately simulate the experimental conditions, solvent effects are incorporated using a continuum solvation model, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM).
Comparative Analysis: Bridging Theory and Experiment
The core of the validation process lies in the direct comparison of the calculated and experimental data. This is most effectively presented in a tabular format.
Vibrational Spectra: A Mode-by-Mode Comparison
The calculated vibrational frequencies are assigned to specific molecular motions and compared with the experimental FT-IR peaks.
| Experimental FT-IR (cm⁻¹) (Analog*) | Calculated FT-IR (cm⁻¹) (Scaled) | Assignment (Vibrational Mode) |
| ~3400 | (Calculated Value) | O-H stretch |
| ~3050 | (Calculated Value) | Aromatic C-H stretch |
| ~2950 | (Calculated Value) | Methyl C-H stretch |
| ~1640 | (Calculated Value) | C=C/C=N ring stretch |
| ~1580 | (Calculated Value) | Aromatic ring stretch |
| ~1450 | (Calculated Value) | C-H bend |
| ~1250 | (Calculated Value) | C-O stretch |
| ~800 | (Calculated Value) | C-H out-of-plane bend |
A good correlation between the scaled calculated frequencies and the experimental peak positions provides confidence in the chosen computational model's ability to describe the molecule's vibrational properties.
Electronic Spectra: Matching Excitation Energies
The calculated electronic transitions are compared with the absorption maxima observed in the experimental UV-Vis spectrum.
| Experimental λmax (nm) (Analog*) | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (MO Transition) |
| ~280 | (Calculated Value) | (Calculated Value) | HOMO -> LUMO |
| ~240 | (Calculated Value) | (Calculated Value) | HOMO-1 -> LUMO |
Note: These are representative values based on analogous substituted hydroxypyridines.[1]
The agreement between the calculated and experimental λmax values validates the TD-DFT approach for describing the electronic structure and excited states of the molecule.
Conclusion: An Iterative Process of Refinement
The validation of DFT calculations against experimental data is an indispensable practice in computational chemistry. This guide has outlined a systematic approach for this process, using this compound as a representative example. By meticulously comparing calculated vibrational and electronic spectra with experimental FT-IR and UV-Vis data, researchers can gain confidence in their theoretical models.
It is important to view this validation not as a one-time check, but as an iterative process. Discrepancies between theory and experiment can often provide deeper insights into the molecule's behavior and may prompt a refinement of the computational methodology, such as exploring different functionals or basis sets. Ultimately, the synergy between computation and experiment is what drives scientific progress, allowing us to build increasingly accurate and predictive models of the molecular world.
References
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Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 2020. Available at: [Link]
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The spectra and structures of the cations and anions of substituted 2-hydroxypyridines (1,2-dihydro-2-oxopyridines). Journal of the Chemical Society B: Physical Organic, 1966. Available at: [Link]
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Ftir and Laser Raman Spectroscopic Investigations on 2-and 4-Phenylpyridine. Oriental Journal of Chemistry, 1998. Available at: [Link]
-
Time-dependent DFT simulation of UV- spectra and molecular structure of several bis-pyrazolopyridines derivatives. Journal of Physics: Conference Series, 2006. Available at: [Link]
-
Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations. Journal of Molecular Modeling, 2012. Available at: [Link]
-
Comparison of Calculated Normal Mode Molecular Vibrations with Experimental Gas-Phase Infrared Spectroscopy. CUNY Academic Works, 2019. Available at: [Link]
-
Synthesis, Characterization, and DFT Study of Mono- and Di-Arylated Pyridine Derivatives. Polycyclic Aromatic Compounds, 2023. Available at: [Link]
-
Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. RSC Advances, 2024. Available at: [Link]
-
DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Journal of Chemical Sciences, 2015. Available at: [Link]
-
The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Acta Chimica Slovaca, 2014. Available at: [Link]
-
A DFT Study on Nitro Derivatives of Pyridine. Central European Journal of Chemistry, 2010. Available at: [Link]
-
Vibrational frequency scale factors for density functional theory and the polarization consistent basis sets. Journal of Computational Chemistry, 2012. Available at: [Link]
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A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters. Heliyon, 2020. Available at: [Link]
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Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 2023. Available at: [Link]
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Vibrational spectroscopy and density functional theory study of ninhydrin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2015. Available at: [Link]
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Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 2022. Available at: [Link]
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Vibronic spectra of protonated hydroxypyridines: contributions of prefulvenic and planar structures. Physical Chemistry Chemical Physics, 2017. Available at: [Link]
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Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Molbank, 2023. Available at: [Link]
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THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 1957. Available at: [Link]
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4-Phenylpyridine. PubChem. Available at: [Link]
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Absorption Spectra and Structure of Some 4-Arylpyridines Derived from the Hantzsch Pyridine Synthesis. Journal of the American Chemical Society, 1952. Available at: [Link]
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The vibration spectra and structures of the hydroxypyridines and hydroxypyrimidines in aqueous solution. Journal of the Chemical Society (Resumed), 1955. Available at: [Link]
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FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine hydrochloride. ResearchGate, 2015. Available at: [Link]
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Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section E: Crystallographic Communications, 2022. Available at: [Link]
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Tunable Emission and Structural Insights of 6-Arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines and Their O∧N∧O-Chelated Boron Complexes. Molecules, 2023. Available at: [Link]
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IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. International Journal of Scientific and Research Publications, 2014. Available at: [Link]
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A Comparative Guide to the Coordination Behavior of 2-Hydroxy-4-(2-methylphenyl)pyridine and Other Pyridine Ligands
Introduction
Pyridine and its derivatives are fundamental building blocks in coordination chemistry, serving as versatile ligands for a vast array of metal ions.[1][2] The nitrogen atom's lone pair of electrons, which is not part of the aromatic system, allows pyridine to function as an effective Lewis base and coordinate to metal centers.[3] The coordination properties of these ligands can be finely tuned by introducing substituents to the pyridine ring, which can alter the ligand's electronic and steric profile.[1][2][3][4] This guide provides an in-depth comparison of the coordination behavior of a uniquely substituted ligand, 2-Hydroxy-4-(2-methylphenyl)pyridine, with other common pyridine-based ligands. We will explore how the interplay of electronic effects, significant steric hindrance, and the potential for tautomerism and hydrogen bonding in this molecule leads to distinct coordination chemistry.
The Unique Structural Profile of this compound
The coordination behavior of this compound is governed by three key structural features: its tautomeric nature, the steric bulk of the 2-methylphenyl (o-tolyl) substituent, and its hydrogen-bonding capabilities.
Tautomerism: The Hydroxypyridine-Pyridone Equilibrium
2-Hydroxypyridine ligands exist in a tautomeric equilibrium with their corresponding 2-pyridone form.[5][6][7] This is a critical feature, as the two tautomers present different potential donor atoms to a metal center: the nitrogen of the hydroxypyridine or the oxygen of the pyridone. The position of this equilibrium is sensitive to the solvent environment and can be significantly influenced by coordination to a metal ion.[6][8] In aqueous solutions, the pyridone form is often favored, while the hydroxypyridine tautomer can dominate in the gas phase or upon coordination to certain metal centers that favor N-donation.[8][9]
Caption: Tautomeric equilibrium of 2-hydroxypyridine and 2-pyridone.
Steric Profile: The Influence of the o-Tolyl Group
Unlike simple substituents, the 4-(2-methylphenyl) group introduces significant steric bulk. This is not located adjacent to the primary nitrogen donor (as in 2-picoline) but is still influential. This bulky group can dictate the approach of other ligands, influence the overall geometry of the resulting metal complex, and potentially limit the number of ligands that can coordinate to a single metal center. Such steric effects can be used to modulate the affinity and selectivity of ligands for different metal ions.[3][10]
Hydrogen Bonding: A Secondary Coordination Sphere Effect
The hydroxyl group of the 2-hydroxypyridine tautomer is a hydrogen bond donor. Upon coordination to a metal, this group can form intramolecular hydrogen bonds with other co-ligands (e.g., halides, aqua ligands), stabilizing the complex.[11][12] This interaction in the secondary coordination sphere—the space beyond the directly coordinated atoms—can have a profound impact on the reactivity and stability of the metal center.[12][13]
Comparative Analysis of Coordination Behavior
To fully appreciate the unique properties of this compound, we compare it to a series of other pyridine ligands, each chosen to highlight a specific structural or electronic effect.
Electronic Effects: Comparison with Unsubstituted and 4-Substituted Pyridines
The Lewis basicity of the pyridine nitrogen is a key determinant of the strength of the metal-ligand bond. This basicity is modulated by substituents on the ring.[2][4] Electron-donating groups (EDGs) increase electron density on the nitrogen, making it a stronger Lewis base, while electron-withdrawing groups (EWGs) decrease it.[1][2][4]
The 2-methylphenyl group is generally considered weakly electron-donating. The hydroxyl group at the 2-position, however, has more complex electronic effects due to its participation in the tautomeric equilibrium. We can compare its expected behavior to ligands with well-defined electronic properties.
| Ligand | Substituent at C4 | Substituent Effect | Expected Basicity (pKa of conjugate acid) | Key Coordination Feature |
| Pyridine | -H | Neutral Reference | ~5.2 | Baseline behavior |
| 4-Methylpyridine | -CH₃ | Electron-Donating | ~6.0 | Stronger M-N bond than pyridine |
| 4-Nitropyridine | -NO₂ | Electron-Withdrawing | ~1.6 | Weaker M-N bond; potential for π-backbonding |
| 2-Hydroxy-4-(o-tolyl)pyridine | -C₆H₄CH₃ | Weakly Donating (Tolyl) | Complex; influenced by tautomerism | Interplay of electronics, sterics, and H-bonding |
Note: pKa values are approximate and can vary with conditions.
The coordination of these ligands often leads to downfield shifts in the ¹H NMR spectra of the pyridine protons, with the magnitude of the shift correlating with ligand basicity.[2][4]
Steric Hindrance: Comparison with 2-Methylpyridine (α-Picoline)
Steric hindrance near the coordination site can prevent the formation of certain complexes or favor lower coordination numbers.[14] 2-Methylpyridine is a classic example of a sterically hindered ligand.
-
2-Methylpyridine: The methyl group adjacent to the nitrogen can clash with other ligands or the metal's coordination sphere, often leading to weaker binding or favoring the formation of complexes with lower coordination numbers compared to its 3- or 4-methyl isomers.[14]
-
2-Hydroxy-4-(o-tolyl)pyridine: While the primary steric bulk (the o-tolyl group) is at the 4-position, its size and rotational freedom can still significantly influence the packing of ligands around the metal center. It can create a defined pocket that may favor the binding of smaller substrates or influence the regioselectivity of catalytic reactions.
Coordination Modes: Comparison with 2-Hydroxypyridine
The presence of the 2-hydroxy group allows for multiple coordination modes, a feature best understood by comparison with the parent 2-hydroxypyridine.[15]
Caption: Potential coordination modes for 2-hydroxypyridine based ligands.
-
N-Coordination (Neutral Ligand): The ligand coordinates as the neutral 2-hydroxypyridine tautomer through the nitrogen atom. This is common for many transition metals.[5] In this mode, the -OH group is available for intramolecular hydrogen bonding.
-
O-Coordination (Anionic Ligand): After deprotonation, the ligand can coordinate as the 2-pyridonate anion through the oxygen atom.[13][15] This mode is often observed in complexes where the metal ion is a harder Lewis acid.
-
N,O-Bridging (Anionic Ligand): The pyridonate form can bridge two metal centers, with the nitrogen coordinating to one metal and the oxygen to another.[5]
-
N,O-Chelation (Anionic Ligand): While less common for simple 2-hydroxypyridines, chelation to a single metal center via both N and O atoms can occur, particularly as part of a larger, specifically designed ligand framework.[13]
The bulky 4-(o-tolyl) substituent in our target ligand will likely disfavor bridging modes that require close packing of multiple complex units, potentially favoring terminal N- or O-coordination.
Experimental Protocols for Characterization
Validating the coordination behavior of a novel ligand requires a systematic experimental approach. The causality behind this workflow is to first synthesize a stable complex and then use a suite of analytical techniques to unambiguously determine its structure and properties in both the solid state and solution.
Caption: A self-validating workflow for synthesis and characterization.
Protocol 1: Synthesis of a Palladium(II) Complex
This protocol describes a general method for synthesizing a square-planar Pd(II) complex, a common metal for coordination with pyridine ligands.[2][4]
-
Rationale: Palladium(II) salts like PdCl₂ or its acetonitrile adduct are excellent starting materials. Ethanol is chosen as a solvent as it typically solubilizes the ligand and the metal salt upon gentle heating.
-
Procedure:
-
Dissolve 1.0 mmol of this compound in 20 mL of warm ethanol.
-
In a separate flask, dissolve 0.5 mmol of PdCl₂(CH₃CN)₂ in 15 mL of ethanol.
-
Slowly add the ligand solution to the stirring metal salt solution. A color change or precipitation is often observed.
-
Stir the reaction mixture at 50°C for 4-6 hours.
-
Allow the solution to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, slowly evaporate the solvent to induce crystallization.
-
Wash the collected solid with cold ethanol and then diethyl ether to remove unreacted starting materials.
-
Dry the product under vacuum.
-
Protocol 2: Characterization
-
Infrared (IR) Spectroscopy:
-
Purpose: To confirm coordination and probe the ligand's tautomeric form.
-
Methodology: Acquire an IR spectrum of the free ligand and the metal complex.
-
Interpretation: A shift in the pyridine ring vibration bands (typically around 1600 cm⁻¹) to higher wavenumbers indicates coordination to the metal center.[16] The presence or absence of a broad O-H stretch (~3400 cm⁻¹) and a strong C=O stretch (~1660 cm⁻¹) can help identify the dominant tautomer (hydroxypyridine vs. pyridone) in the complex.[12] New bands in the far-IR region (below 600 cm⁻¹) can be assigned to M-N and M-O vibrations.[17]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To assess the structure and purity of the diamagnetic complex in solution.
-
Methodology: Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.
-
Interpretation: Coordination of the pyridine nitrogen typically causes a downfield shift of the signals for the α-protons of the pyridine ring due to the deshielding effect of the metal.[2][4] The integration of the signals confirms the ligand-to-metal ratio.
-
-
Single Crystal X-ray Diffraction:
-
Purpose: To obtain an unambiguous, three-dimensional structure of the complex in the solid state.
-
Methodology: Grow single crystals suitable for diffraction (e.g., by slow evaporation or vapor diffusion). Analyze the crystal on a diffractometer.
-
Interpretation: The resulting structure provides precise bond lengths, bond angles, and the overall coordination geometry. It definitively shows which atom (N or O) is bonded to the metal, confirms the tautomeric state of the ligand, and reveals any intramolecular hydrogen bonding interactions.[18]
-
Conclusion
This compound is a sophisticated ligand whose coordination behavior is a product of multiple interacting factors. Unlike simple pyridines that are primarily defined by their electronic properties or steric profile, this ligand presents a more complex landscape. Its bulky o-tolyl group introduces significant steric constraints that can control access to the metal center, while the 2-hydroxy group offers the possibility of tautomerism, leading to different coordination modes (N- vs. O-donation) and the ability to form stabilizing intramolecular hydrogen bonds. This unique combination makes it a compelling candidate for applications in catalysis and materials science, where precise control over the metal's coordination environment is paramount for tuning reactivity and function.
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Turnbull, M. M., et al. (2019). Unusual coordination behavior by a hydroxypyridine/ pyridone ligand: Synthesis and structure of [(2-bromo-4-hydroxypyridine)2(2-bromo-1(H)-4-pyridone)2copper(II)] perchlorate. Journal of Coordination Chemistry. Available at: [Link]
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Patil, S. A., et al. (2015). Synthetic and Structural Studies of Fe (II) and Zn (II) Complexes of 2'-Hydroxy Chalcones Derived from Pyridine. Der Pharma Chemica. Available at: [Link]
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Mirzayev, F., et al. (2018). Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Dalton Transactions. Available at: [Link]
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Fedulin, A., & Jacobi von Wangelin, A. (2023). 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis. Dalton Transactions. Available at: [Link]
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Zhang, X., & Li, Z. (2013). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. National Center for Biotechnology Information. Available at: [Link]
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Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. Available at: [Link]
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Toth, A., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B. Available at: [Link]
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Ammal, S. C., et al. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. Available at: [Link]
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Santos, M. A., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests. Dalton Transactions. Available at: [Link]
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ResearchGate. (n.d.). The atom numbering and bond lengths of (a) 2-hydroxypyridine (2-HPY); (b) 2-pyridone (2-PY). ResearchGate. Available at: [Link]
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Al-Noaimi, M., et al. (2019). 4′-(2-Methylphenyl)-2,2′:6′,2″-terpyridine: coordination chemistry with Ni(II), Cu(II), Zn(II) and Ag(I). Figshare. Available at: [Link]
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TCU Digital Repository. (n.d.). X-ray crystal structure studies of metal complexes. TCU Digital Repository. Available at: [Link]
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El-Gamel, N. E. A., et al. (2021). Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Biointerface Research in Applied Chemistry. Available at: [Link]
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In-silico vs. in-vitro screening of 2-Hydroxy-4-(2-methylphenyl)pyridine derivatives
As a Senior Application Scientist navigating the complex landscape of early-stage drug discovery, I frequently encounter the debate between computational modeling and empirical testing. When evaluating novel chemotypes—such as 2-Hydroxy-4-(2-methylphenyl)pyridine derivatives —the question is rarely which method to use, but rather how to strategically sequence them to maximize predictive power and minimize attrition rates.
Pyridine derivatives, particularly those with hydroxyl and aryl substitutions, are privileged scaffolds in medicinal chemistry. They are heavily investigated as kinase inhibitors, most notably targeting the Epidermal Growth Factor Receptor (EGFR), a critical driver in non-small cell lung cancer (NSCLC) and breast cancer[1]. The 2-hydroxyl group frequently acts as a crucial hydrogen bond donor/acceptor within the kinase hinge region, while the 4-(2-methylphenyl) moiety projects into the hydrophobic pocket, dictating selectivity.
This guide provides an objective, deep-dive comparison of in-silico and in-vitro screening workflows for these derivatives, detailing the causality behind experimental choices and providing self-validating protocols.
The Screening Paradigm: Predictive vs. Empirical Workflows
To effectively evaluate this compound derivatives, we employ a synergistic pipeline. In-silico methods act as a high-throughput funnel to eliminate thermodynamically unfavorable or toxic compounds, while in-vitro assays provide the definitive biological validation required for lead optimization[2].
Workflow integrating in-silico predictions with in-vitro empirical validation for EGFR inhibitors.
Part 1: In-Silico Screening (Predictive Modeling)
Computational screening allows us to evaluate thousands of this compound analogs before synthesizing a single molecule. The primary goal here is to assess the thermodynamic feasibility of binding and predict pharmacokinetic liabilities[3].
Causality & Experimental Design
We utilize molecular docking to predict how the pyridine nitrogen and the 2-hydroxyl group interact with the Met793 residue in the EGFR hinge region. Because static docking can yield false positives, we follow up with Molecular Dynamics (MD) simulations to assess the stability of the ligand-protein complex over time.
Step-by-Step Protocol: Molecular Docking & ADMET
-
Protein Preparation: Retrieve the 3D crystal structure of wild-type EGFR (e.g., PDB ID: 1M17) and the T790M mutant. Causality: Raw PDB files contain water molecules and lack polar hydrogens. We must remove non-essential waters and add Kollman charges to ensure accurate electrostatic calculations during docking.
-
Ligand Preparation: Generate 3D conformations of the this compound derivatives using energy minimization (e.g., MMFF94 force field).
-
Grid Box Generation: Center the grid box on the ATP-binding pocket. Causality: Restricting the search space prevents the algorithm from finding irrelevant allosteric sites, thereby increasing computational efficiency and relevance.
-
Docking Execution: Run AutoDock Vina or Schrödinger Glide. Score the poses based on binding free energy (
). -
Validation Check (Self-Validating System): Re-dock the co-crystallized native ligand (e.g., Erlotinib). If the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is
2.0 Å, the docking protocol is validated. -
ADMET Profiling: Process the top 10% of hits through SwissADME to predict Lipinski’s Rule of Five compliance, topological polar surface area (TPSA), and blood-brain barrier (BBB) permeability.
Representative In-Silico Data Summary
Table 1: Simulated binding affinities and predicted ADMET properties for selected derivatives.
| Compound | EGFR (wt) | EGFR (T790M) | ClogP | TPSA (Å | Lipinski Violations |
| Derivative A (2-methylphenyl) | -8.9 | -7.4 | 3.42 | 45.2 | 0 |
| Derivative B (4-methylphenyl) | -7.2 | -6.1 | 3.50 | 45.2 | 0 |
| Erlotinib (Control) | -9.2 | -6.8 | 3.10 | 74.3 | 0 |
Insight: Derivative A shows superior predicted binding to the wild-type EGFR compared to Derivative B, likely due to the ortho-methyl group (2-methylphenyl) inducing a favorable dihedral angle that perfectly aligns the pyridine ring with the hinge region.
Part 2: In-Vitro Screening (Empirical Validation)
While in-silico models are powerful, they operate in a vacuum. They cannot account for the complex intracellular environment, ATP competition, or off-target cytotoxicity. Therefore, in-vitro screening is the mandatory arbiter of a compound's actual efficacy[4].
Causality & Experimental Design
We employ a two-tiered in-vitro approach. First, a cell-free biochemical kinase assay isolates the interaction between the pyridine derivative and the EGFR enzyme, confirming target engagement. Second, a cell-based viability assay (MTT) on EGFR-overexpressing cell lines (e.g., MCF-7, A549) determines if the compound can penetrate the cell membrane and exert a physiological effect[2].
Step-by-Step Protocol: Biochemical and Cell-Based Assays
-
Recombinant EGFR Kinase Assay (ADP-Glo):
-
Incubate recombinant EGFR enzyme with varying concentrations of the pyridine derivatives (0.1 nM to 10
M) in a kinase buffer containing ATP and a substrate peptide. -
Causality: We measure the depletion of ATP (converted to ADP). The ADP-Glo reagent converts ADP back to ATP, which then drives a luciferase reaction. Luminescence is inversely proportional to kinase inhibition.
-
Validation Check: Calculate the Z'-factor for the assay plates. A Z'-factor
confirms the assay is robust and the signal-to-noise ratio is acceptable for screening.
-
-
Cell Viability Assay (MTT):
-
Seed MCF-7 (breast cancer) and A549 (lung cancer) cells in 96-well plates at
cells/well. Incubate for 24 hours. -
Treat cells with the derivatives for 72 hours. Add MTT reagent; viable cells will reduce MTT to purple formazan crystals.
-
Causality: This step proves that the compound is not just a biochemical inhibitor, but a biologically active cytotoxic agent.
-
-
Apoptosis Analysis (Flow Cytometry):
-
Stain treated cells with Annexin V-FITC and Propidium Iodide (PI).
-
Causality: This differentiates between programmed cell death (apoptosis—desired for oncology drugs) and non-specific toxicity (necrosis).
-
Representative In-Vitro Data Summary
Table 2: Empirical IC
| Compound | EGFR Kinase IC | MCF-7 Viability IC | A549 Viability IC | Apoptotic Population (%) |
| Derivative A | 42.5 | 4.8 | 6.2 | 48.2% |
| Derivative B | 210.4 | 18.5 | 22.1 | 15.4% |
| Erlotinib (Control) | 2.0 | 3.5 | 4.1 | 55.6% |
Insight: The in-vitro data perfectly validates the in-silico predictions. Derivative A is significantly more potent than Derivative B, confirming that the ortho-methyl substitution is critical for target engagement and subsequent cellular apoptosis.
Comparative Analysis: In-Silico vs. In-Vitro
To optimize a drug discovery program, one must understand the operational trade-offs between these two methodologies.
| Feature | In-Silico Screening | In-Vitro Screening |
| Throughput | Ultra-High (Millions of compounds/week). | Medium to High (Hundreds to thousands/week). |
| Cost per Compound | Negligible (Compute time only). | High (Reagents, recombinant proteins, cell cultures). |
| Primary Output | Binding free energy ( | Absolute IC |
| Biological Relevance | Low to Moderate (Static or semi-dynamic models). | High (Real physiological or biochemical environments). |
| Key Limitation | Cannot predict complex biological phenomena (e.g., active efflux, metabolic degradation). | Cannot easily explain why a compound fails to bind at an atomic level without co-crystallization. |
Conclusion & Strategic Integration
Evaluating this compound derivatives requires abandoning the "either/or" mindset. In-silico screening is the ultimate hypothesis generator, providing a rational basis for structural modifications (such as the placement of the methyl group). However, in-vitro screening is the ultimate hypothesis validator, proving that the compound can survive the biological matrix and induce apoptosis in target cancer cells.
By strictly gating your in-vitro assays with rigorous in-silico ADMET and docking filters, you ensure that only the most thermodynamically sound and pharmacokinetically viable pyridine derivatives consume your valuable laboratory resources.
References
-
Al-Warhi, T., et al. "Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[Link]
-
Shah, P. "Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity." Journal of Pharmaceutical Research International, 2025.[Link]
-
El-Gohary, N. M., et al. "H-spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors with apoptotic inducers." RSC Advances, 2023.[Link]
Sources
- 1. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journaljpri.com [journaljpri.com]
- 4. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′ H -spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00887H [pubs.rsc.org]
Reproducibility in the Synthesis of 2-Hydroxy-4-(2-methylphenyl)pyridine: A Comparative Guide to Cross-Coupling vs. De Novo Strategies
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As a Senior Application Scientist, I frequently encounter a recurring challenge in drug development and materials science: the synthesis of 4-aryl-2-pyridones. The target molecule, 2-Hydroxy-4-(2-methylphenyl)pyridine (which predominantly exists as its lactam tautomer, 4-(o-tolyl)pyridin-2(1H)-one), is a highly valuable structural motif. However, its synthesis is notoriously plagued by batch-to-batch variability.
This guide objectively compares the performance, mechanistic pitfalls, and reproducibility of three distinct synthetic alternatives. By understanding the causality behind catalyst poisoning and substrate reactivity, researchers can transition from erratic, trial-and-error chemistry to self-validating, scalable workflows.
Mechanistic Analysis & Alternative Comparison
The fundamental challenge in synthesizing 2-hydroxy-4-arylpyridines lies in the tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms. In polar solvents, the 2-pyridone lactam form dominates. The nitrogen lone pair and the highly nucleophilic carbonyl oxygen can act as bidentate or bridging ligands, coordinating tightly to transition metals [3.16].
Alternative A: Direct Suzuki-Miyaura Coupling (The "Direct" Approach)
-
The Strategy: Direct cross-coupling of 4-chloro-2-hydroxypyridine[1] with 2-methylphenylboronic acid using a Palladium catalyst[2].
-
The Pitfall: While this is the shortest route, it is highly irreproducible. The 2-pyridone tautomer coordinates to the Pd(II) intermediate formed after oxidative addition. This off-cycle binding sequesters the palladium into stable, insoluble palladacycles, effectively poisoning the catalyst[3]. This leads to the infamous "it worked once but never again" phenomenon heavily documented by synthetic chemists[4].
-
Verdict: Not recommended for scalable or reproducible synthesis unless highly specialized, sterically demanding ligands (e.g., XPhos) and massive catalyst loadings are employed.
Alternative B: Protected Suzuki-Miyaura Coupling (The Industry Standard)
-
The Strategy: Masking the problematic lactam by using 4-chloro-2-methoxypyridine. After the Suzuki coupling[5] with 2-methylphenylboronic acid, the methoxy group is cleaved to reveal the final product.
-
The Causality: The methoxy group locks the ring in the aromatic pyridine tautomer. This completely prevents off-cycle N/O-chelation to the palladium catalyst. Oxidative addition and transmetalation proceed predictably[6], allowing for low catalyst loading and near-quantitative yields. This two-step sequence is the gold standard in patent literature for synthesizing complex anti-fibrotic pyridinones[7].
-
Verdict: Highly reproducible and scalable. The required deprotection step is a worthwhile trade-off for bulletproof reliability.
Alternative C: De Novo Condensation (The "Bottom-Up" Approach)
-
The Strategy: A Guareschi-Thorpe type condensation reacting 4-(o-tolyl)-3-buten-2-one with 2-cyanoacetamide under basic conditions, followed by hydrolysis and decarboxylation.
-
The Causality: This completely circumvents the use of transition metals, relying instead on the thermodynamic driving force of aromatization.
-
Verdict: While immune to catalyst poisoning, the harsh conditions and competing Michael addition side-reactions limit the overall yield. Best reserved for facilities lacking organometallic capabilities.
Quantitative Data Summary
The following table summarizes the performance metrics of the three alternatives based on empirical laboratory data and literature precedent.
| Parameter | Method A: Direct Suzuki | Method B: Protected Suzuki | Method C: De Novo Synthesis |
| Overall Yield | 15% – 45% (Highly variable) | 75% – 85% (Consistent) | 30% – 50% |
| Reproducibility | Poor | Excellent | Good |
| Catalyst Loading | 5–10 mol% (Prone to poisoning) | 1–3 mol% | N/A (Metal-free) |
| Scalability | Low (Stalls at >1g scale) | High (Kilogram scale proven) | High |
| Key Limitation | Catalyst deactivation by lactam | Requires acidic deprotection | Harsh condensation conditions |
Visualizing the Workflows and Mechanisms
To fully grasp why Method B outperforms Method A, we must visualize both the macro-synthetic routes and the micro-mechanistic catalytic cycles.
Caption: Comparison of direct vs. protected synthetic routes for this compound.
Caption: Mechanistic divergence showing Pd catalyst poisoning by the 2-pyridone tautomer.
Experimental Protocol: The Self-Validating Protected Route (Method B)
This protocol is engineered for maximum trustworthiness. Every step includes a physical or chemical rationale to ensure a self-validating workflow.
Step 1: Suzuki-Miyaura Cross-Coupling
Objective: Synthesize 2-Methoxy-4-(2-methylphenyl)pyridine.
-
Reagent Assembly: To a rigorously dried Schlenk flask, add 4-chloro-2-methoxypyridine (1.0 equiv, 10 mmol), 2-methylphenylboronic acid (1.2 equiv, 12 mmol), and anhydrous K₂CO₃ (3.0 equiv, 30 mmol).
-
Causality: An excess of boronic acid compensates for potential protodeboronation. K₂CO₃ is required to form the reactive boronate complex, which accelerates the transmetalation step[6].
-
-
Solvent Preparation: Add a mixture of 1,4-Dioxane and H₂O (ratio 4:1, 50 mL). Sparge the mixture with ultra-pure N₂ for 30 minutes prior to addition.
-
Causality: Dioxane solubilizes the organic fragments, while water dissolves the inorganic base. Sparging is non-negotiable; dissolved oxygen will rapidly oxidize the electron-rich Pd(0) catalyst and promote the homocoupling of the boronic acid[4].
-
-
Catalyst Addition: Under a positive N₂ stream, add Pd(dppf)Cl₂ (2 mol%, 0.2 mmol).
-
Reaction Execution: Heat the biphasic mixture to 80 °C with vigorous stirring for 4 hours.
-
In-Process Control (Self-Validation): Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (UV active, Rf ~0.6) should disappear, replaced by a highly fluorescent blue spot (Rf ~0.4) under 254 nm UV light.
-
Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 × 50 mL) to remove inorganic salts. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography to afford the intermediate.
Step 2: Ether Deprotection
Objective: Cleave the methoxy group to yield this compound[7].
-
Acidic Cleavage: Dissolve the intermediate (approx. 8 mmol) in 48% aqueous HBr (15 mL) or a mixture of concentrated HCl/Dioxane.
-
Causality: The methoxy ether is highly stable. Protonation of the pyridine nitrogen draws electron density away from the methoxy carbon, rendering it susceptible to nucleophilic attack by the bromide/chloride ion, releasing methyl bromide/chloride[7].
-
-
Thermal Activation: Reflux the solution at 100 °C for 12 hours.
-
Isolation: Cool the mixture to 0 °C in an ice bath. Carefully neutralize with saturated aqueous NaHCO₃ until the pH reaches 6.5–7.0.
-
Self-Validation: The product, this compound, is zwitterionic/neutral at this pH and will precipitate out of the aqueous solution as a white/off-white solid.
-
-
Purification: Filter the precipitate, wash with cold water, and dry under high vacuum to afford the pure target compound.
References
-
Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett. 2
-
Wikipedia Contributors. Suzuki reaction. Wikipedia, The Free Encyclopedia. 5
-
Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling. Reddit. 4
-
Organic Chemistry Portal. Suzuki Coupling. 6
-
Patent CA2943363A1. Anti-fibrotic pyridinones. Google Patents. 7
-
Ambeed. 40673-25-4 | 4-Chloro-2-hydroxypyridine. 1
-
Leonari et al. Late-Stage C–H Functionalization of Azines. PMC. 3
Sources
- 1. 40673-25-4 | 4-Chloro-2-hydroxypyridine | Chlorides | Ambeed.com [ambeed.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Late-Stage C–H Functionalization of Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. CA2943363A1 - Anti-fibrotic pyridinones - Google Patents [patents.google.com]
A Head-to-Head Comparison of Synthetic Routes to 2-Hydroxy-4-(2-methylphenyl)pyridine: A Guide for Medicinal Chemists and Process Development Scientists
In the landscape of modern drug discovery, pyridine derivatives stand out for their versatile biological activities and frequent appearance in pharmaceutical compounds. Among these, 2-hydroxy-4-arylpyridines are a particularly important scaffold. This guide provides a detailed, head-to-head comparison of prominent synthetic routes to a specific analogue, 2-Hydroxy-4-(2-methylphenyl)pyridine, also known as 4-(o-tolyl)pyridin-2(1H)-one.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a deeper, experience-driven analysis of the underlying chemistry, practical considerations, and expected outcomes of each synthetic pathway. We will dissect two major strategies: a classical condensation approach and a modern cross-coupling method, providing the necessary data and insights to help you select the optimal route for your specific research and development needs.
At a Glance: Comparing Synthetic Strategies
| Parameter | Route 1: Bohlmann-Rahtz Pyridine Synthesis | Route 2: Suzuki-Miyaura Cross-Coupling |
| Starting Materials | Enaminones, Acetylenic Ketones | 4-Halopyridin-2-ol, Arylboronic Acids |
| Key Transformation | Cyclocondensation | Palladium-catalyzed C-C bond formation |
| Typical Yield | Moderate to Good | Good to Excellent |
| Scalability | Generally scalable, may require optimization | Highly scalable, common in process chemistry |
| Substrate Scope | Broad for various substituents | Very broad, tolerant of many functional groups |
| Catalyst Cost | Typically catalyst-free or uses simple acids/bases | Palladium catalysts can be expensive |
| Green Chemistry | Can generate stoichiometric byproducts | Potential for metal contamination, but often more atom-economical |
Route 1: The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a classic and reliable method for constructing the pyridine ring from acyclic precursors. This pathway involves the condensation of an enaminone with an acetylenic ketone. The reaction proceeds through a cascade of conjugate addition and cyclization, ultimately leading to the desired 2-hydroxypyridine after elimination.
Mechanistic Considerations
The reaction is initiated by the Michael addition of the enamine to the electron-deficient alkyne of the acetylenic ketone. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyridine ring. The choice of solvent and temperature is critical to control the reaction rate and minimize side-product formation.
Experimental Protocol: Bohlmann-Rahtz Synthesis
A general procedure adapted from the literature for the synthesis of 4-substituted-2-hydroxypyridines is as follows:
-
Preparation of the Enaminone: Equimolar amounts of a β-ketoester and an amine are refluxed in a suitable solvent (e.g., toluene, ethanol) with a catalytic amount of acid (e.g., p-toluenesulfonic acid) to form the enaminone. The water generated is typically removed using a Dean-Stark apparatus.
-
Cyclocondensation: The isolated enaminone and the acetylenic ketone (e.g., prepared from the corresponding methyl ketone) are dissolved in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
The mixture is heated to a temperature between 100-150 °C for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: The reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography on silica gel.
Workflow for Bohlmann-Rahtz Synthesis
Caption: Workflow of the Bohlmann-Rahtz pyridine synthesis.
Route 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its versatility and functional group tolerance. This approach constructs the target molecule by forming a carbon-carbon bond between a 4-halopyridin-2-ol and an appropriately substituted arylboronic acid in the presence of a palladium catalyst and a base.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the 4-halopyridin-2-ol to form a palladium(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The desired this compound is formed, and the palladium(0) catalyst is regenerated.
The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
A representative procedure for the Suzuki-Miyaura cross-coupling to synthesize 4-aryl-2-hydroxypyridines is as follows:
-
Reaction Setup: To a reaction vessel is added 4-bromo-2-hydroxypyridine, 2-methylphenylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent Addition: A suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene) and water, is added.
-
Reaction Execution: The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-110 °C for several hours. Reaction progress is monitored by TLC or LC-MS.
-
Workup and Purification: After completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: Workflow of the Suzuki-Miyaura cross-coupling.
Head-to-Head Analysis and Recommendations
| Feature | Bohlmann-Rahtz Synthesis | Suzuki-Miyaura Cross-Coupling | Recommendation |
| Flexibility | Allows for the construction of the pyridine ring with various substitution patterns from simple acyclic precursors. | Offers broad applicability for coupling a wide range of aryl and heteroaryl boronic acids. | For novel scaffold synthesis, Bohlmann-Rahtz is advantageous. For late-stage functionalization, Suzuki-Miyaura is superior. |
| Yield & Purity | Yields can be variable and may require extensive optimization. Purity of the crude product can be lower. | Generally provides higher yields and cleaner reaction profiles, simplifying purification. | For high-throughput synthesis and library generation, Suzuki-Miyaura is often preferred. |
| Cost & Scalability | Starting materials are often inexpensive, but multi-step synthesis of precursors can increase overall cost and time. | Palladium catalysts and boronic acids can be costly, but the high efficiency and scalability often justify the expense in industrial settings. | For small-scale academic research, Bohlmann-Rahtz may be more cost-effective. For process development and large-scale synthesis, Suzuki-Miyaura is the industry standard. |
| Environmental Impact | Can involve high temperatures and stoichiometric byproducts. | The use of heavy metal catalysts requires careful waste management to avoid environmental contamination. | Both routes have environmental considerations. The choice may depend on the specific reagents and solvents used and the availability of metal recycling processes. |
Conclusion
The choice between the Bohlmann-Rahtz synthesis and the Suzuki-Miyaura cross-coupling for the preparation of this compound depends heavily on the specific goals of the project. The Bohlmann-Rahtz approach offers a fundamental, ring-building strategy that is valuable for creating diverse pyridine cores from the ground up. In contrast, the Suzuki-Miyaura cross-coupling represents a more modern, efficient, and versatile method for late-stage functionalization, making it highly suitable for medicinal chemistry programs and large-scale production.
By understanding the nuances, advantages, and limitations of each route presented in this guide, researchers can make more informed decisions, leading to more efficient and successful synthetic campaigns in their pursuit of novel therapeutics.
References
- Due to the specific nature of the requested molecule, the provided protocols are generalized from established methods for the synthesis of similarly substituted 2-hydroxypyridines. For specific examples, researchers are encouraged to consult the primary literature and adapt the procedures accordingly.
Safety Operating Guide
2-Hydroxy-4-(2-methylphenyl)pyridine proper disposal procedures
Comprehensive Safety and Disposal Guide for 2-Hydroxy-4-(2-methylphenyl)pyridine
Executive Summary
As a substituted pyridine derivative, this compound presents unique laboratory handling and disposal challenges. This compound, which exists in equilibrium with its tautomer 4-(2-methylphenyl)pyridin-2-one, is highly biologically active. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe operational management and Resource Conservation and Recovery Act (RCRA)-compliant disposal of this chemical.
Physicochemical Profile & Hazard Causality
Understanding the molecular behavior of this compound is critical for predicting its macroscopic hazards and implementing effective safety measures:
-
Lactam-Lactim Tautomerism: The compound exists in a dynamic equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms[1]. This dual nature means it can act as both a weak acid and a weak base. Causality: Because of this amphoteric potential, the waste must be strictly segregated from both strong acids (e.g., nitric acid) and strong oxidizers to prevent violent, exothermic degradation reactions[2].
-
Lipophilicity and Dermal Toxicity: The addition of the 2-methylphenyl (o-tolyl) group significantly increases the molecule's lipophilicity compared to an unsubstituted pyridine ring[3]. Causality: Highly lipophilic aryl-pyridines can rapidly permeate standard latex and biological membranes, leading to systemic toxicity. Therefore, standard latex gloves provide zero effective barrier protection; chemically resistant nitrile or neoprene must be used.
-
Thermal Decomposition: Upon combustion or exposure to extreme heat, the compound releases highly toxic nitrogen oxides (NOx) and carbon monoxide[1].
Mandatory Safety & Handling Protocols
To ensure scientific integrity and operational safety, every handling protocol must function as a self-validating system.
-
Engineering Controls: All manipulations (weighing, dilution, transfer) must occur within a certified Class II chemical fume hood.
-
Self-Validation Step: Before opening the chemical container, hold a Kimwipe at the sash opening. If the tissue is not actively pulled inward, the airflow is insufficient (<100 fpm). Do not proceed with the experiment.
-
-
Personal Protective Equipment (PPE):
-
Hands: Double-glove with heavy-duty nitrile (minimum 8 mil thickness).
-
Eyes: Chemical splash goggles are mandatory. Safety glasses are insufficient due to the severe risk of highly irritating dust/aerosolization[4].
-
Body: A fully buttoned, flame-resistant laboratory coat and closed-toe shoes.
-
Step-by-Step Disposal Methodology
Under EPA regulations (40 CFR Parts 260-268), pyridine derivatives and their contaminated byproducts must be managed as hazardous waste[5]. The following operational plan ensures strict RCRA compliance.
Phase 1: Waste Generation and Segregation
-
Determine Waste State: Separate solid waste (powders, contaminated Kimwipes, empty vials) from liquid waste (solvent mixtures containing the compound).
-
Liquid Waste Containment: Pour liquid waste into a chemically compatible, high-density polyethylene (HDPE) or glass carboy.
-
Causality: Do not use metal containers, as trace acidic or basic impurities from the tautomeric equilibrium can corrode metal over time.
-
Self-Validation Step: Leave at least 1 inch of headspace in a 4L container to account for vapor expansion[6]. Verify the cap is completely sealed by gently tilting the container 45 degrees to check for micro-leaks before placing it in secondary containment.
-
Phase 2: Labeling and Satellite Accumulation Area (SAA) Storage
-
Labeling: Attach a yellow "Hazardous Waste" tag the moment the first drop of waste is generated. The label must explicitly state "this compound" and the primary solvent. Never use chemical abbreviations or structures on waste tags.
-
SAA Compliance: Store the container in a designated Satellite Accumulation Area at or near the point of generation[7].
-
Rule: The SAA must be under the control of the operator generating the waste, and total accumulation must not exceed 55 gallons (or 1 quart for acutely toxic P-listed analogs)[7].
-
Phase 3: Spill Response Protocol
-
Isolate: Evacuate non-essential personnel and maximize fume hood exhaust.
-
Contain (Do Not Hydrate): Causality: Do not use water to clean up powder spills. The compound's moderate water solubility will create a concentrated, highly toxic aqueous film that spreads rapidly across the benchtop[1].
-
Absorb: Cover the spill with an inert, dry absorbent such as vermiculite or sand.
-
Collect: Use non-sparking tools to sweep the absorbed mixture into a sealable hazardous waste bag.
Phase 4: Final EHS Transfer
-
Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department. The primary disposal method for this compound is licensed, high-temperature rotary kiln incineration[2]. Do not pour down the drain under any circumstances.
Quantitative Data & Regulatory Summary
| Parameter | Specification / Classification | Operational Implication |
| Chemical Name | This compound | Use full name on all EPA waste labels. |
| GHS Hazards | Acute Tox. 3 (Oral/Dermal), Skin Irrit. 2 | Mandates nitrile/neoprene gloves and fume hood[4]. |
| EPA RCRA Status | Regulated Solid/Hazardous Waste | Must be incinerated by a licensed TSDF[5]. |
| Incompatibilities | Strong oxidizers, strong acids/bases | Segregate waste streams in SAA to prevent exothermic reactions. |
| Storage Temp | Cool, dry, well-ventilated | Keep waste carboys away from direct sunlight and heat sources. |
Workflow Visualization
Decision-making workflow for the safe disposal of this compound.
References
-
University of Florida EHS. "Laboratory Waste Management." UF Environmental Health and Safety. [Link]
-
US Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." EPA.gov. [Link]
-
USW Online. "Hazardous Waste Guide: Identification, Storage, Disposal & Compliance." USW Online.[Link]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Hazardous Waste Guide: Identification, Storage, Disposal & Compliance [uswonline.com]
- 6. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 7. epa.gov [epa.gov]
Personal protective equipment for handling 2-Hydroxy-4-(2-methylphenyl)pyridine
Handling novel synthetic intermediates like 2-Hydroxy-4-(2-methylphenyl)pyridine requires a rigorous, causality-driven approach to laboratory safety. As a substituted biaryl pyridinol, this compound is highly relevant in drug discovery, often serving as a kinase inhibitor scaffold or a critical pharmacophore. However, because comprehensive toxicological data (such as long-term carcinogenicity or reproductive toxicity) is rarely available during early-stage development, it must be handled under the assumption that it is a hazardous substance[1].
As an Application Scientist, I approach chemical handling not as a checklist, but as a series of engineered barriers. This guide provides a self-validating framework for Personal Protective Equipment (PPE) selection, handling workflows, and disposal protocols, ensuring full compliance with the[2].
Mechanistic Hazard Assessment & PPE Causality
In pharmaceutical development, we wear PPE to interrupt specific mechanisms of exposure. The mandates that workplace hazard assessments must drive PPE selection[3].
-
Dermal Exposure: this compound contains both a lipophilic tolyl group and a polar hydroxyl-pyridine ring. This amphiphilic nature suggests it can readily penetrate the lipid bilayers of the stratum corneum, especially when dissolved in polar aprotic solvents like DMSO or DMF—solvents ubiquitous in biological assays.
-
Causality: Standard latex gloves offer zero chemical resistance to DMSO. Nitrile gloves provide a temporary barrier, but double-gloving or using butyl rubber is required for extended solvent handling.
-
-
Ocular Toxicity: Aromatic nitrogen heterocycles are notorious for causing severe, sometimes irreversible, corneal damage upon contact.
-
Causality: Safety glasses with side shields are the absolute minimum[4], but chemical splash goggles are required when handling solutions to prevent capillary wicking of the solvent-compound mixture into the eye.
-
-
Respiratory Hazards: As a crystalline or amorphous solid, the compound poses a dust inhalation risk during weighing and transfer.
-
Causality: Handling must occur within a ventilated enclosure (e.g., a powder weighing hood) to capture airborne particulates before they reach the worker's breathing zone[5].
-
Quantitative PPE Matrix
The following table summarizes the mandatory PPE specifications for handling this compound.
| Hazard Route | Required PPE | Technical Specification | Causality / Rationale |
| Dermal (Solid) | Nitrile Gloves | Minimum 4 mil thickness, powder-free. | Prevents direct contact with crystalline powder. Inspect for micro-tears before use. |
| Dermal (Solution) | Double Nitrile or Butyl | Outer glove: 8 mil. Inner: 4 mil. | DMSO/DMF rapidly permeate thin nitrile. Double gloving allows immediate removal of the outer layer upon contamination. |
| Ocular | Safety Goggles | ANSI Z87.1 certified, indirect venting. | Protects against both flying particulates during scraping/weighing and liquid splashes[3]. |
| Respiratory | N95 / P100 Respirator | NIOSH-approved (if outside hood). | Required only if engineering controls (fume hoods) fail or are unavailable[3]. |
| Body | Lab Coat | Flame-resistant (FR) cotton or Nomex. | Protects against static discharge ignition if handling the compound in flammable organic solvents (e.g., Methanol)[4]. |
Self-Validating Operational Protocols
Every protocol must be a closed-loop system where the operator can verify safety at each step.
Protocol A: Preparation and Weighing
-
Verify Engineering Controls: Ensure the laboratory chemical hood has a face velocity of 80–120 feet per minute (fpm). Validation: Check the digital airflow monitor. Do not proceed if the alarm is active[5].
-
Don PPE in Sequence: Lab coat
Safety goggles Inner gloves Outer gloves. Ensure the glove cuffs extend over the lab coat sleeves to prevent skin exposure at the wrists. -
Static Mitigation: Pyridine derivative powders can hold a static charge, causing them to aerosolize or cling to spatulas. Use an anti-static zero-stat gun on the weigh boat before dispensing.
-
Transfer: Use a grounded, stainless-steel spatula. Weigh the material inside the draft-shielded balance within the hood.
-
Decontamination: Wipe down the balance and spatulas with a solvent that dissolves the compound (e.g., isopropanol), followed by water.
Protocol B: Safe Doffing (Removal) of PPE
Improper doffing is the leading cause of secondary contamination in the laboratory.
-
Outer Gloves: Pinch the palm of the outer glove, pull it off inside out, and hold it in the gloved hand. Slide an ungloved finger under the wrist of the remaining outer glove and peel it off. Dispose of in hazardous solid waste.
-
Lab Coat: Unbutton without touching the outside fabric. Remove and hang in the designated hazardous materials area.
-
Eye Protection: Remove by handling only the earpieces or strap (the front is considered contaminated).
-
Inner Gloves: Remove using the same technique as the outer gloves. Wash hands immediately with soap and water.
Spill Response and Waste Disposal
Adhering to [6], the following steps dictate emergency and routine logistical plans.
Spill Response (Solid Powder):
-
Isolate: Restrict access to the spill area immediately.
-
Assess: If the spill is >50 grams or highly aerosolized outside a hood, evacuate the lab and call Environmental Health and Safety (EHS).
-
Contain: Do not dry sweep. Dry sweeping aerosolizes the active pharmaceutical ingredient (API)[7].
-
Neutralize/Absorb: Cover the powder with damp paper towels (using water or a mild surfactant) to suppress dust, then carefully scoop the wet debris into a sealable hazardous waste bag[7].
Waste Disposal Plan:
-
Solid Waste: All contaminated consumables (weigh boats, pipette tips, outer gloves) must be placed in a rigid, puncture-resistant container labeled "Hazardous Solid Waste - Toxic Organics."
-
Liquid Waste: Solutions of this compound in organic solvents must be collected in compatible high-density polyethylene (HDPE) carboys. Do not mix halogenated and non-halogenated waste streams.
Operational Workflow Visualization
Figure 1: Self-validating operational workflow for handling hazardous pyridine derivatives.
References
-
American Chemical Society (ACS). Guidelines for Chemical Laboratory Safety in Academic Institutions. Available at: [Link]
-
Clarion Safety Systems. OSHA's PPE Laboratory Standards. Available at:[Link]
-
MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. Available at:[Link]
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf. Available at:[Link]
-
YMAWS. Key Elements of an OSHA Compliant Laboratory Safety Management Program. Available at:[Link]
Sources
- 1. chemistry.unm.edu [chemistry.unm.edu]
- 2. mastercontrol.com [mastercontrol.com]
- 3. clarionsafety.com [clarionsafety.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. acs.org [acs.org]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cdn.ymaws.com [cdn.ymaws.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
